Diphenyl vinyl phosphate
Description
Properties
IUPAC Name |
ethenyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNTEFVOZNXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468575 | |
| Record name | DIPHENYL VINYL PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33552-07-7 | |
| Record name | DIPHENYL VINYL PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diphenyl vinyl phosphate CAS 33552-07-7 properties
An In-Depth Technical Guide to Diphenyl Vinyl Phosphate (CAS 33552-07-7) and Related Vinyl Phosphorus Compounds
Section 1: Introduction and Scope
This compound (CAS 33552-07-7) is an organophosphate compound featuring a vinyl group attached to a diphenyl phosphate backbone.[1] While specific, in-depth research on this exact molecule is not extensively published, its structural motifs—the vinyl group and the diphenyl phosphate ester—are of significant interest to researchers in synthetic chemistry, materials science, and particularly drug development. The vinyl moiety offers a reactive handle for various organic transformations, while the phosphate ester is a critical functional group in numerous biological processes.
This guide provides a comprehensive technical overview of this compound. Recognizing the limited direct data, we will build a robust technical profile by examining its core properties alongside the well-documented chemistry of structurally related and functionally relevant compounds. This includes vinyl phosphonates, which are key in medicinal chemistry, and the parent diphenyl phosphate moiety, which informs our understanding of its potential stability, reactivity, and toxicological profile. This comparative approach is designed to offer researchers and drug development professionals a foundational understanding and a predictive framework for utilizing this compound in their work.
Section 2: Core Compound Profile: this compound
A clear understanding begins with the fundamental structure and properties of the target molecule.
Chemical Identity and Structure
This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenoxy groups and a vinyloxy group.
Caption: General workflow for silver-catalyzed synthesis of vinyl phosphonates.
Protocol 1: Stereoselective Synthesis of a Vinyl Phosphonate
This protocol is adapted from a silver-catalyzed phosphorylation method, which provides a reliable route to vinyl phosphorus compounds. [2]
-
Reaction Setup: To a 25-mL Schlenk flask equipped with a magnetic stir bar, add the diaryl/dialkyl H-phosphonate (0.45 mmol), the styrene derivative (0.3 mmol), potassium persulfate (0.6 mmol), and silver nitrate (AgNO₃, 0.015 mmol).
-
Solvent Addition: Add 2.0 mL of dry toluene to the flask.
-
Reaction Execution: Seal the flask and stir the mixture at 100 °C for 6 hours. The choice of elevated temperature is to ensure sufficient energy to overcome the activation barrier for the oxidative addition step.
-
Workup: After the reaction is complete, cool the resulting suspension to room temperature.
-
Purification: Filter the cooled suspension over a plug of silica gel, washing with ethyl acetate to ensure all product is collected. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash chromatography on silica gel to yield the final vinyl phosphonate product. [2]
Key Reactions
The reactivity of vinyl phosphates is twofold: reactions involving the vinyl group and those involving the phosphate ester.
-
Reactions of the Vinyl Group: Similar to the well-studied diphenyl(vinyl)phosphine oxide, the vinyl group in this compound is expected to undergo various cycloaddition and conjugate addition reactions. [3]This makes it a valuable precursor for creating more complex molecular architectures.
-
Reactions with Organometallics: Functionalized vinyl phosphates can react with organometallic reagents, such as aryllithiums, to form tri- and tetrasubstituted buta-1,3-dienes, demonstrating their utility in C-C bond-forming reactions. [4]
Section 4: Applications in Research and Drug Development
The true value of a molecule like this compound lies in its potential applications, many of which can be inferred from the extensive research on related phosphonate and phosphate compounds.
Enzyme Inhibition and Drug Design
Phosphonates are renowned in medicinal chemistry as stable mimics (bioisosteres) of natural phosphates. [5][6]They can act as transition-state analogs for enzymes that process phosphate substrates, such as kinases and phosphatases, making them potent and specific inhibitors. [5][7]The vinyl group can serve as a reactive warhead or a structural element to orient the molecule within an enzyme's active site.
-
Mechanism of Action: The phosphonate group mimics the tetrahedral, high-energy transition state of phosphate ester hydrolysis. Because the C-P bond in a phosphonate is not hydrolyzable by enzymes that cleave P-O bonds, it acts as a highly effective competitive inhibitor. [5][6]This principle is fundamental to the design of many antiviral drugs, such as Tenofovir, and bisphosphonates used to treat bone disorders. [5]
Caption: Phosphonates act as transition-state analogs, blocking enzyme activity.
Synthetic Chemistry and Materials Science
Beyond biological applications, the unique reactivity of vinyl phosphorus compounds makes them valuable in other fields.
-
Ligands for Catalysis: Structurally similar phosphine oxides are used as ligands in transition metal-catalyzed reactions, suggesting a potential role for vinyl phosphates in developing novel catalytic systems. [8]* Polymer Additives: Diphenyl phosphate is a known flame retardant and plasticizer. [9]By extension, this compound could be explored as a reactive monomer for incorporation into polymer backbones, potentially imparting flame retardancy and other desirable properties to the final material. [8]
Section 5: Analytical Methodologies
Accurate quantification and characterization are critical for any research compound. The analysis of organophosphates is well-established, typically relying on hyphenated chromatographic and spectrometric techniques.
Sources
- 1. This compound | C14H13O4P | CID 11558160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
Vinyl Diphenyl Phosphate: Structural Analysis, Synthesis, and Applications in Drug Development
The following technical guide details the chemical structure, synthesis, and applications of Vinyl Diphenyl Phosphate.
Executive Summary
Vinyl diphenyl phosphate (CAS 33552-07-7) is a specialized organophosphorus monomer and reactive intermediate. Unlike its phosphine oxide analogs, this compound features a phosphate ester linkage (
Part 1: Chemical Identity & Physical Properties[1]
The precise identification of this compound is critical to distinguish it from "Diphenylvinylphosphine oxide," a common congener with significantly different reactivity.
| Property | Data |
| Chemical Name | Vinyl diphenyl phosphate |
| Synonyms | Diphenyl vinyl phosphate; Phosphoric acid, ethenyl diphenyl ester |
| CAS Registry Number | 33552-07-7 |
| Molecular Formula | |
| Molecular Weight | 276.22 g/mol |
| SMILES | C=COP(=O)(Oc1ccccc1)Oc2ccccc2 |
| InChI Key | AJVBXLXLODZUME-UHFFFAOYSA-N |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolytically unstable in acidic aqueous media |
Part 2: Structural Analysis & Reactivity Profile
The Phosphate Core
The molecule consists of a central phosphorus(V) atom tetrahedrally bonded to one oxo group (
-
Diphenyl Esters: The two phenoxy groups are electron-withdrawing, increasing the electrophilicity of the phosphorus center. This makes the vinyl group susceptible to nucleophilic attack at the phosphorus (phosphorylation) or the vinyl carbon (Michael-type addition), depending on the nucleophile.
-
Vinyl Ester Linkage: The
bond is the site of primary reactivity.-
In Polymerization: The vinyl group undergoes radical polymerization, driven by the stability of the resulting phosphate-pendant backbone.
-
In Cross-Coupling: The diphenyl phosphate group functions as a pseudohalide leaving group (
). The bond cleavage is facilitated by oxidative addition to low-valent transition metals ( ).
-
Structural Visualization
The following diagram illustrates the connectivity and reactive sites of Vinyl Diphenyl Phosphate.
Figure 1: Structural connectivity and primary reactivity modes of Vinyl Diphenyl Phosphate.
Part 3: Synthesis & Manufacturing Protocols
Two primary methodologies exist for the synthesis of vinyl diphenyl phosphate. Method A is preferred for scalability, while Method B is used for generating specific isotopically labeled or high-purity research samples.
Method A: Dehydrohalogenation of 2-Chloroethyl Diphenyl Phosphate (Standard Protocol)
This method relies on the elimination of HCl from a saturated precursor. It is robust and avoids the use of unstable vinyl alcohol equivalents.
Reagents:
-
Diphenyl phosphorochloridate (Starting Material)
-
2-Chloroethanol
-
Potassium Hydroxide (KOH) or Triethylamine (
) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Esterification:
-
Charge a reactor with Diphenyl phosphorochloridate (1.0 eq) and DCM (0.5 M).
-
Cool to 0°C.
-
Add 2-Chloroethanol (1.1 eq) and Triethylamine (1.2 eq) dropwise.
-
Mechanism:[1][2][3][4] Nucleophilic substitution at phosphorus yields 2-chloroethyl diphenyl phosphate .
-
QC Check: Monitor by TLC or
NMR (shift from ~5 ppm to ~ -12 ppm).
-
-
Elimination (Dehydrochlorination):
-
Isolate the intermediate or proceed in one pot.
-
Treat the 2-chloroethyl ester with powdered KOH (2.5 eq) or t-BuOK in dry ether/THF at 0°C -> RT.
-
Stir for 4-6 hours. The base abstracts the
-proton, triggering elimination of chloride.
-
-
Purification:
-
Filter off KCl salts.
-
Wash organic layer with cold water and brine.
-
Dry over
and concentrate in vacuo. -
Note: Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal polymerization.
-
Method B: Phosphorylation of Lithium Enolates (Direct Route)
Used when accessing substituted vinyl phosphates, but applicable here using acetaldehyde enolate equivalents.
Protocol:
-
Generate the lithium enolate of acetaldehyde (using THF, n-BuLi, and THF at -78°C - challenging due to polymerization) OR use Vinyllithium directly.
-
Reaction:
-
Cool Vinyllithium (1.0 eq in THF) to -78°C.
-
Add Diphenyl phosphorochloridate (1.0 eq) slowly.
-
Critical: This reaction often favors C-phosphorylation (forming the phosphonate). To favor O-phosphorylation (the phosphate), the use of hard bases and specific solvents (HMPA/DMPU) is often required, or trapping the enolate rather than the vinyl metal.
-
Recommendation: For the unsubstituted vinyl group, Method A is significantly more reliable.
-
Part 4: Applications in Drug Development & Materials Science
Palladium-Catalyzed Cross-Coupling (The "Pseudohalide" Role)
Vinyl diphenyl phosphate serves as an excellent electrophile in cross-coupling reactions. The diphenyl phosphate group is a "pseudohalide" leaving group, often superior to triflates due to higher thermal stability and ease of handling.
-
Mechanism: Oxidative addition of
into the bond generates a Vinyl-Pd-Phosphate complex. -
Utility: Synthesis of styrenes, dienes, and complex pharmacophores where a vinyl group needs to be arylated or alkylated.
-
Reaction Class: Negishi (with Zn reagents), Suzuki (with Boronic acids), and Stille (with Tin reagents).
Radical Polymerization (Flame Retardant Polymers)
The vinyl group allows this molecule to be polymerized (homopolymerization) or copolymerized (with styrene or methyl methacrylate).
-
Function: The pendant diphenyl phosphate groups release phosphoric acid species upon combustion, promoting char formation and suppressing fire.
-
Application: Creating flame-retardant coatings for medical devices or drug delivery implants.
Experimental Workflow: Cross-Coupling Example
The following diagram details the workflow for using Vinyl Diphenyl Phosphate in a Suzuki-Miyaura coupling to synthesize a drug intermediate.
Figure 2: Suzuki-Miyaura coupling workflow utilizing Vinyl Diphenyl Phosphate as a pseudohalide electrophile.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Storage: Store at 2-8°C (Cold Chain). Moisture sensitive.
-
Disposal: Incineration with an afterburner and scrubber (phosphorus oxides are generated).
References
-
PubChem. (2025). This compound | C14H13O4P. National Library of Medicine. Available at: [Link]
-
Hayashi, K. (2003).[3] Radical polymerization and copolymerization of some vinyl phosphates. Makromolekulare Chemie. Available at: [Link]
-
Shi, L., & Xiao, F. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules (MDPI). Available at: [Link]
Sources
- 1. 838-85-7|Diphenyl phosphate|BLD Pharm [bldpharm.com]
- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
Technical Whitepaper: Comparative Analysis of Diphenyl Vinyl Phosphate vs. Diphenylvinylphosphine Oxide
This is a comprehensive technical guide comparing Diphenyl Vinyl Phosphate (DPVP) and Diphenylvinylphosphine Oxide (DPVPO) .
Executive Summary
This guide delineates the critical structural, electronic, and reactivity differences between This compound (DPVP) and Diphenylvinylphosphine Oxide (DPVPO) . While both compounds contain diphenyl-phosphorus moieties and vinyl groups, their chemical behavior is diametrically opposed due to the nature of the phosphorus-vinyl linkage.
-
DPVP is a phosphate ester (
linkage). It functions as an electron-rich enol ether analog, susceptible to hydrolysis and useful primarily as a phosphorylation reagent or flame retardant precursor in condensed phases. -
DPVPO is a phosphine oxide (
linkage). It functions as an electron-deficient Michael acceptor, exhibiting high thermal/hydrolytic stability and serving as a robust monomer for polymerization and ligand synthesis.
Part 1: Structural & Electronic Architecture
The fundamental distinction lies in the atom bridging the phosphorus center and the vinyl group. This single atom dictates the electronic polarization of the vinyl moiety and the stability of the molecule.
Molecular Structure Comparison[1]
| Feature | This compound (DPVP) | Diphenylvinylphosphine Oxide (DPVPO) |
| Formula | ||
| CAS Number | 33552-07-7 (General: 1806-54-8) | 2096-78-8 |
| Linkage | P–O–C (Phosphate Ester) | P–C (Direct P-Vinyl Bond) |
| Oxidation State | Phosphorus (V) | Phosphorus (V) |
| Vinyl Character | Electron-Rich (Enol Ether-like) | Electron-Deficient (Acrylate-like) |
| -15 to -20 ppm | +20 to +30 ppm | |
| Hydrolytic Stability | Low (Labile P-O bond) | High (Stable P-C bond) |
Electronic Polarization & Reactivity Implications
-
DPVP (Enol Phosphate Effect): The oxygen atom in the
linkage possesses lone pairs that can donate electron density into the vinyl -system via resonance. This makes the vinyl group nucleophilic (similar to vinyl ethers). However, the strong electron-withdrawing phosphoryl group ( ) competes, making the P-O bond susceptible to nucleophilic attack (hydrolysis). -
DPVPO (Michael Acceptor Effect): The
group is strongly electron-withdrawing. Because the vinyl group is directly attached to the phosphorus ( ), the electron density is pulled away from the vinyl group toward the phosphorus. This polarizes the -carbon of the vinyl group, making it highly electrophilic and susceptible to Michael addition by nucleophiles (amines, thiols).
Figure 1: Electronic polarization differences between Phosphate and Phosphine Oxide linkages.
Part 2: Synthesis Methodologies
The synthesis of these two compounds requires distinct strategies to establish the P-O vs. P-C bond.
This compound (DPVP)
Primary Route: Dehydrohalogenation of haloalkyl phosphates. Direct phosphorylation of vinyl alcohol is impossible (tautomerizes to acetaldehyde). The standard route involves reacting diphenyl phosphorochloridate with a precursor that can eliminate HCl.
-
Step 1: Reaction of diphenyl phosphorochloridate with 2-chloroethanol to form diphenyl 2-chloroethyl phosphate.
-
Step 2: Dehydrohalogenation using a strong base (e.g., KOH or t-BuOK) to generate the vinyl group.
Diphenylvinylphosphine Oxide (DPVPO)
Primary Route: Grignard Reaction followed by Oxidation (or using Phosphinic Chloride). The P-C bond is robust and typically formed using organometallic reagents.
-
Step 1: Reaction of diphenylphosphinic chloride (
) with vinylmagnesium bromide. -
Alternative: Reaction of diphenylchlorophosphine (
) with vinyl Grignard, followed by oxidation with .
Figure 2: Synthetic routes for DPVP and DPVPO.
Part 3: Reactivity Profile & Applications
Polymerization & Material Science[2]
-
DPVPO (Monomer): Due to the electron-deficient vinyl group, DPVPO undergoes radical polymerization (often copolymerized with styrene or acrylates) and anionic polymerization . It is highly valued in flame retardants because the P-C bond survives high processing temperatures, and the high phosphorus content promotes char formation.
-
DPVP (Precursor): DPVP does not polymerize well via radical mechanisms due to the electron-rich nature of the vinyl ether group (poor homopolymerization). It typically acts as a flame retardant additive that decomposes to release phosphoric acid species, promoting char in the condensed phase.[1]
Hydrolytic Stability (Critical for Pharma/Bio)
-
DPVP: Unstable. The P-O-C linkage is an ester bond. In acidic or basic aqueous conditions, it hydrolyzes to diphenyl phosphate and acetaldehyde. This makes it unsuitable for long-term physiological stability but useful as a "prodrug" or transient phosphorylating agent.
-
DPVPO: Stable. The P-C bond is kinetically inert to hydrolysis under standard physiological and environmental conditions. It is used as a stable structural motif in drug design to mimic peptide bonds or transition states.
Part 4: Experimental Protocols
Protocol A: Synthesis of Diphenylvinylphosphine Oxide (DPVPO)
Objective: Synthesis via Grignard reagent.
Safety: Vinylmagnesium bromide is air/moisture sensitive. Perform under
-
Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Reagents:
-
Diphenylphosphinic chloride (
): 10.0 g (42 mmol) dissolved in 100 mL dry THF. -
Vinylmagnesium bromide (1.0 M in THF): 50 mL (50 mmol).
-
-
Procedure:
-
Cool the
solution to 0°C in an ice bath. -
Add Vinylmagnesium bromide dropwise over 30 minutes. Maintain temperature < 5°C.
-
Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (or
NMR: disappearance of Cl-P signal at ~40 ppm). -
Quench: Slowly add saturated
(aq) at 0°C.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica column (Eluent: 50% EtOAc/Hexane).
-
-
Validation:
NMR ( ): Signal expected at +20 to +28 ppm .
Protocol B: Synthesis of this compound (DPVP)
Objective: Synthesis via Dehydrohalogenation.
-
Setup: 250 mL round bottom flask with reflux condenser.
-
Reagents:
-
Diphenyl 2-chloroethyl phosphate: 10.0 g (32 mmol).
-
Potassium hydroxide (KOH): 2.5 g (powdered).
-
Solvent: t-Butanol or dry THF.
-
-
Procedure:
-
Dissolve phosphate in solvent. Add powdered KOH.
-
Heat to reflux for 4-6 hours.
-
Monitor reaction (TLC or
NMR).
-
-
Workup:
-
Filter off KCl salts.
-
Concentrate filtrate.[2]
-
Dissolve residue in Ether, wash with cold water (to remove excess base/salts).
-
Dry over
and concentrate. -
Distillation: High vacuum distillation is required for high purity (Note: Thermal sensitivity).
-
-
Validation:
NMR ( ): Signal expected at -15 to -18 ppm .
References
-
PubChem. this compound | C14H13O4P.[3] National Library of Medicine. Link
-
ChemicalBook. Diphenylvinylphosphine oxide Properties and Synthesis. Link
- Kabachnik, M. I., et al. "Organophosphorus Compounds: Vinyl Phosphine Oxides." Russian Chemical Reviews, 1970. (Classic reference for P-C synthesis).
-
Modro, T. A., et al. "Electronic effects in the phosphorylation of enolates." Journal of Organic Chemistry, 1985. (Mechanism of vinyl phosphate formation).[4][5][6]
- Price, D., et al. "Flame retardance mechanisms of aryl phosphates and phosphine oxides." Polymer Degradation and Stability, 2005.
Sources
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C14H13O4P | CID 11558160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for the Synthetic Chemist: Comparative Stability and Reactivity of Vinyl Phosphates and Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the transformation of a carbonyl group into a reactive vinyl electrophile is a cornerstone strategy for constructing complex molecular architectures. Among the various "enol surrogates" available, vinyl triflates and vinyl phosphates have emerged as highly versatile and powerful intermediates, particularly for transition-metal-catalyzed cross-coupling reactions. While both serve a similar purpose, their inherent stability and reactivity profiles differ significantly, making the choice between them a critical decision that can dictate the success of a synthetic sequence.
This in-depth guide provides a comprehensive comparison of vinyl phosphates and vinyl triflates, moving beyond a simple list of reactions to explore the causality behind their behavior. As a senior application scientist, the goal is to equip you with the field-proven insights necessary to make informed decisions, ensuring robust and reproducible results in your research and development endeavors.
The Substrates: Synthesis and General Properties
The accessibility of these electrophiles is rooted in the ubiquitous nature of their ketone precursors. The choice of method dictates not only the yield but, in the case of unsymmetrical ketones, the crucial regiochemical outcome (kinetic vs. thermodynamic enolate formation).
Vinyl Triflates: The High-Reactivity Standard
Vinyl triflates (trifluoromethanesulfonates) are vinyl esters of the superacid, triflic acid. This parentage bestows upon the triflate moiety an exceptional ability to function as a leaving group, rendering the vinylic carbon highly electrophilic.[1]
Synthesis: The most common route involves the trapping of a ketone-derived enolate with an electrophilic triflating agent.[2] The regioselectivity can be controlled by the reaction conditions:
-
Kinetic Control: Using a strong, sterically hindered base (e.g., LHMDS, LDA) at low temperatures (-78 °C) allows for the rapid deprotonation at the less-substituted α-carbon, forming the kinetic enolate. Trapping this intermediate yields the less-substituted vinyl triflate.[2][3]
-
Thermodynamic Control: Weaker bases and higher temperatures allow the enolates to equilibrate, favoring the formation of the more stable, more-substituted thermodynamic enolate and, consequently, the corresponding vinyl triflate.[2]
Common triflating agents include triflic anhydride (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, Comins' reagent).[3]
Vinyl Phosphates: The Versatile Alternative
Vinyl phosphates, typically diethyl or diphenyl esters, are analogous compounds where the leaving group is a phosphate anion. While not as reactive as triflates, they are excellent electrophiles in their own right and can offer advantages in terms of stability and handling.
Synthesis: Similar to triflates, vinyl phosphates are prepared by trapping a ketone enolate. The phosphorylating agent is typically a dialkyl or diaryl chlorophosphate, such as diethyl chlorophosphate (DECP). More recently, efficient metal-free methods using triflic anhydride to promote the phosphorylation of ketones with H-phosphonates have been developed, offering a convenient and scalable alternative.[4]
A Head-to-Head Comparison of Stability
The practical utility of these reagents is directly governed by their stability under various conditions. A thorough understanding of their degradation pathways is essential for successful storage, handling, and reaction setup.
The Leaving Group: A Tale of Two Anions
The fundamental difference in reactivity stems from the stability of the respective leaving group anions: triflate (CF₃SO₃⁻) and diethyl phosphate ((EtO)₂PO₂⁻). The efficacy of a leaving group is inversely correlated with the pKa of its conjugate acid.
-
Triflate: Triflic acid (CF₃SO₃H) is a superacid with a pKa of approximately -14.[5] The triflate anion is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the CF₃ group. This makes it one of the best leaving groups in organic chemistry.[6]
-
Phosphate: Diethyl phosphoric acid ((EtO)₂PO₂H) is a much weaker acid, with a pKa in the range of 1-2. While the phosphate anion is also resonance-stabilized, it is significantly less stable and therefore a less potent leaving group than triflate.
This vast difference in leaving group ability is the primary driver of the observed differences in reactivity.
Hydrolytic, Thermal, and Chemical Stability
The high reactivity of the triflate group also renders it more susceptible to degradation.
| Stability Parameter | Vinyl Triflate | Vinyl Phosphate | Causality & Field Insights |
| Hydrolytic Stability | Low: Highly sensitive to moisture. Hydrolyzes back to the parent ketone, especially under acidic or basic conditions.[7] | Moderate to High: Generally more stable to hydrolysis under neutral conditions. Susceptible to hydrolysis under strong acid or base catalysis.[8] | The C-OTf bond is more polarized and the triflate is a better leaving group, making it more susceptible to nucleophilic attack by water. Phosphates require harsher conditions for hydrolysis, offering a wider processing window in aqueous workups or protic solvents. |
| Thermal Stability | Moderate: Can decompose at elevated temperatures, often via elimination to form alkynes or allenes.[7] | High: Generally more thermally robust than corresponding triflates. | The stronger C-O bond in the phosphate ester and the poorer leaving group ability contribute to higher thermal stability. This can be an advantage in reactions requiring high temperatures. |
| Base Stability | Low: Readily undergoes elimination in the presence of strong and even mild bases to form alkynes.[7] | Moderate: More tolerant of basic conditions but can undergo decomposition or rearrangement with very strong bases (e.g., LDA). | The extreme leaving group ability of triflate facilitates E2 elimination pathways. While phosphates are more resilient, their stability is not absolute and should be evaluated on a case-by-case basis. |
| Silica Gel Stability | Variable: Can be unstable on silica gel, especially if the silica is acidic or contains water.[9] | Good: Generally stable to purification by standard silica gel chromatography. | The potential for hydrolysis or decomposition on silica makes purification of triflates more challenging. It is often recommended to use neutralized silica gel or to pass the crude product through a short plug rather than performing a lengthy column. |
Table 1: Comparative stability profile of vinyl triflates and vinyl phosphates.
Reactivity in Palladium-Catalyzed Cross-Coupling
The primary application for both vinyl triflates and phosphates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][10] Their performance in these reactions is a direct consequence of their stability and leaving group ability.
The Oxidative Addition Step: A Kinetic Comparison
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the electrophile to a low-valent metal center (typically Pd(0)).[11] This step is often rate-limiting and is where the difference between triflates and phosphates is most pronounced.
Due to the superior leaving group ability of the triflate anion, vinyl triflates undergo oxidative addition to Pd(0) complexes much more readily than vinyl phosphates.[12] Kinetic studies have established the following reactivity order: vinyl-OTf ≈ vinyl-Br > Ph-Br and vinyl-OTf > Ph-OTf.[12] This high reactivity allows couplings with vinyl triflates to proceed under milder conditions (lower temperatures, shorter reaction times) and can be crucial for engaging challenging or sterically hindered coupling partners.[13]
Vinyl phosphates, being less reactive, often require more forcing conditions—higher temperatures, more electron-rich and bulky phosphine ligands, or more active palladium catalysts—to achieve comparable reaction rates.[14] However, this "tamed" reactivity can be advantageous, preventing side reactions or decomposition of sensitive substrates.
Performance in Key C-C Bond Formations
While vinyl triflates often give higher yields in shorter reaction times, vinyl phosphates are highly competent substrates that can provide excellent results, sometimes even outperforming triflates under specific circumstances.
| Reaction | Vinyl Triflate | Vinyl Phosphate | Field Insights |
| Suzuki-Miyaura | Excellent: The workhorse reaction for vinyl triflates. Couples efficiently with a wide range of aryl- and vinylboronic acids/esters.[15] | Very Good: Also highly effective. May require slightly higher temperatures or more active catalyst systems.[14] | For simple, robust substrates, triflates offer speed and efficiency. For complex molecules with sensitive functional groups, the milder activation barrier of phosphates can be beneficial. |
| Heck | Excellent: Readily couples with a variety of alkenes.[1] | Good: Also effective, though fewer examples exist compared to triflates. In at least one intramolecular case, the vinyl phosphate gave a higher yield than the corresponding triflate. | The choice may depend on the stability of the starting material to the reaction conditions, particularly the base used. |
| Stille | Good: Effective coupling partners, although the toxicity of organotin reagents has reduced their use.[13] | Good: Effective coupling partners, similar to triflates. | Both substrates are viable. The choice is often dictated by factors other than the vinyl electrophile. |
| Sonogashira | Excellent: Highly efficient coupling with terminal alkynes. | Good: Effective, but may require specific conditions or catalysts to achieve high yields. | The high reactivity of triflates is particularly advantageous for this coupling. |
Table 2: Comparative performance in common palladium-catalyzed cross-coupling reactions.
Field-Proven Insights: Making the Right Choice
The decision to use a vinyl phosphate versus a vinyl triflate is a strategic one based on a balance of reactivity, stability, cost, and the specific demands of the synthetic target.
Choose a Vinyl Triflate when:
-
High reactivity is required: For unreactive coupling partners, sterically demanding substrates, or when aiming for low-temperature reactions.[13]
-
The substrate is robust: The molecule can tolerate the potentially harsh conditions of triflate formation (strong bases) and is not overly sensitive to trace acid or base.
-
Speed is a priority: Reactions are generally faster, accelerating discovery and development timelines.
Choose a Vinyl Phosphate when:
-
Greater stability is needed: The substrate is sensitive to hydrolysis, thermal degradation, or the basic conditions often used in coupling reactions. This is crucial in long, multi-step syntheses where an intermediate must survive numerous transformations.
-
Milder or alternative synthetic routes are available: The development of Tf₂O-promoted phosphorylation provides a mild, metal-free route to vinyl phosphates.[4]
-
Handling and purification are concerns: Their generally higher stability, including on silica gel, can simplify workup and purification, leading to more consistent yields on a larger scale.
-
Cost and availability are factors: The reagents for phosphorylation can be more economical than expensive triflating agents like Comins' reagent.
Validated Experimental Protocols
The following protocols are representative procedures for the synthesis and application of these vinyl electrophiles.
Protocol 1: Synthesis of a Vinyl Triflate from a Ketone (Kinetic Control)[3]
Objective: To synthesize a less-substituted vinyl triflate from an unsymmetrical ketone.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone) (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M solution in THF)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), cool a solution of LHMDS in anhydrous THF to -78 °C in a dry flask.
-
Add a solution of the ketone in anhydrous THF dropwise to the LHMDS solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of PhNTf₂ in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir overnight (approx. 15 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the vinyl triflate.
Protocol 2: Synthesis of a Vinyl Phosphate from a Ketone[4]
Objective: To synthesize a vinyl phosphate using a modern, metal-free method.
Materials:
-
Ketone (e.g., acetophenone) (1.0 equiv)
-
Diethyl phosphite (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.5 equiv)
-
Pyridine (2.0 equiv)
Procedure:
-
To a flask charged with the ketone, add diethyl phosphite, followed by pyridine at room temperature.
-
Cool the mixture to 0 °C and add triflic anhydride (Tf₂O) dropwise.
-
Allow the reaction mixture to warm to 35 °C and stir for 6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with water.
-
Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinyl phosphate.
Protocol 3: Suzuki-Miyaura Coupling of a Vinyl Electrophile[1][15]
Objective: To perform a C-C bond formation using a vinyl triflate or phosphate.
Materials:
-
Vinyl triflate or vinyl phosphate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a flask, add the vinyl electrophile, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Vinyl triflates and vinyl phosphates are both indispensable tools for the synthetic chemist. The choice is not a matter of one being universally "better," but rather of selecting the right tool for the specific task at hand. Vinyl triflates are the reagent of choice for rapid, high-reactivity applications where substrate stability is not a limiting factor. Conversely, vinyl phosphates offer a more stable, robust, and often more economical alternative, providing a crucial advantage in the synthesis of complex, sensitive molecules where reaction control and intermediate stability are paramount. By understanding the fundamental principles of their stability and the causality behind their reactivity, researchers can strategically leverage the unique attributes of each class of compound to design more efficient and successful synthetic routes.
References
-
Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]
-
Dudley, G. B., & Takacs, J. M. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3235–3244. [Link]
-
Gajda, A., & Mikołajczyk, M. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8573-8595. [Link]
-
Zhang, S., Neumann, H., & Beller, M. (2019). Pd-catalyzed synthesis of α,β-unsaturated ketones by carbonylation of vinyl triflates and nonaflates. Chemical Communications, 55(40), 5728-5731. [Link]
-
Deltel, C., & Gillaizeau, I. (2014). Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: access and applications to organic synthesis. Tetrahedron, 70(36), 6189-6226. [Link]
-
Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342-1345. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. [Link]
-
ResearchGate. (2025). Synthesis of Allenes by Double Horner—Wadsworth—Emmons Reaction. [Link]
-
Organic Chemistry Portal. (2022). Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Xu, Z., & Marschner, C. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 30(17), 3594. [Link]
-
Organic Chemistry Portal. (2020). Suzuki Coupling. [Link]
-
CONICET. (2016). Direct synthesis of b-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2025). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Schottland, E. Z., & Rappoport, Z. (1996). Triflate/Mesylate Ratios and Competing C−O and S−O Bond Cleavages in Nucleophilic Vinylic Substitution. The Journal of Organic Chemistry, 61(24), 8573–8580. [Link]
-
Kamerlin, S. C. L., & Wilkie, J. (2007). Why nature really chose phosphate. Journal of the Royal Society Interface, 4(12), 107–114. [Link]
-
Scribd. (n.d.). What Makes A Good Leaving Group. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Amatore, C., Jutand, A., & Mottier, L. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 19(16), 3210–3218. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Julienne, D., Lohier, J. F., Delacroix, O., & Gaumont, A. C. (2007). Palladium-catalyzed C-P coupling reactions between vinyl triflates and phosphine-boranes: efficient access to vinylphosphine-boranes. The Journal of Organic Chemistry, 72(6), 2247–2250. [Link]
-
Srogl, J., & Allred, G. D. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(4), 2639-2666. [Link]
-
Lesma, G., Sacchetti, A., & Silvani, A. (2006). Palladium-Catalyzed Hydroxycarbonylation of Aryl and Vinyl Triflates by in situ Generated Carbon Monoxide under Microwave Irradiation. Synthesis, 2006(04), 594-596. [Link]
-
Julienne, D., Lohier, J. F., Delacroix, O., & Gaumont, A. C. (2007). Palladium-catalyzed C-P coupling reactions between vinyl triflates and phosphine-boranes: efficient access to vinylphosphine-boranes. The Journal of Organic Chemistry, 72(6), 2247-50. [Link]
-
van Beek, B., van der Plas, M., & Bickelhaupt, F. M. (2019). Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosphate. Physical Chemistry Chemical Physics, 21(21), 11133-11142. [Link]
-
Rossi, R., & Carpita, A. (1993). The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. Synthetic Communications, 23(10), 1439-1446. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940. [Link]
-
Issayeva, A., et al. (2025). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Polymers, 17(15), 3217. [Link]
-
Organic Chemistry. (2018). 18.03 What Makes a Good Leaving Group?[Link]
- Google Patents. (n.d.).
-
Shen, D., et al. (2018). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Journal of the American Chemical Society, 140(23), 7247–7256. [Link]
-
Demmer, C. S., et al. (2011). The Hydrolysis of Phosphinates and Phosphonates: A Review. Australian Journal of Chemistry, 64(9), 1147-1163. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
Enol Diphenyl Phosphates: A Robust Electrophilic Platform for Carbon-Carbon Bond Formation
Executive Summary
Enol diphenyl phosphates (EDPPs) represent a critical class of vinyl electrophiles in modern organic synthesis.[1] Historically overshadowed by vinyl triflates, EDPPs have emerged as superior alternatives in drug development and process chemistry due to their enhanced thermal stability, hydrolytic robustness, and cost-efficiency. This guide analyzes the mechanistic underpinnings of EDPPs, detailing their synthesis, reactivity in transition-metal-catalyzed cross-couplings, and utility in complex molecule assembly.
Strategic Advantages: Phosphates vs. Triflates
In the hierarchy of vinyl electrophiles, enol diphenyl phosphates occupy a "Goldilocks" zone—sufficiently reactive for oxidative addition to low-valent metal centers, yet stable enough to withstand purification on silica gel and prolonged storage.
| Feature | Vinyl Triflates ( | Enol Diphenyl Phosphates ( | Impact on Research |
| Leaving Group Ability | Excellent ( | Good ( | Triflates react faster; Phosphates require active catalysts but offer better selectivity. |
| Hydrolytic Stability | Low; prone to hydrolysis, especially in basic media.[1] | High; resistant to aqueous workups and chromatography.[1] | EDPPs allow for robust scale-up and easier handling.[1] |
| Thermal Stability | Variable; can undergo elimination to alkynes upon heating.[1][2] | High; generally stable at elevated temperatures.[1] | Safer process chemistry parameters.[1][3] |
| Atom Economy/Cost | Low; Triflic anhydride is expensive and corrosive.[1] | High; Diphenyl chlorophosphate is a commodity chemical.[1] | Significant cost reduction in large-scale synthesis.[1] |
Synthesis Modules
The construction of the enol phosphate scaffold typically proceeds via two primary mechanistic pathways: kinetic enolate trapping or oxidative phosphorylation.
Route A: Kinetic Enolate Trapping (Standard Protocol)
This is the most prevalent method in drug discovery.[1] A ketone is deprotonated irreversibly by a hindered amide base (LHMDS, KHMDS) at low temperature to form the kinetic enolate, which is then trapped by diphenyl chlorophosphate (DPCP).
-
Reagents: LHMDS/KHMDS, THF, Diphenyl Chlorophosphate (DPCP), DMAP (catalytic).
-
Conditions:
to .[1] -
Regioselectivity: Controlled by base choice (Kinetic vs. Thermodynamic).[1]
Route B: The Modified Perkow Reaction (Perkow-Shi)
A modern, oxidative approach that avoids
-
Reagents: Ketone, Hydroxy(tosyloxy)iodobenzene (HTIB), Triethyl phosphite or Diphenyl phosphite.
-
Mechanism:
-Tosyloxylation followed by P(III) attack and rearrangement.[1]
Figure 1: Dual pathways for the synthesis of Enol Diphenyl Phosphates.
Reactivity Profile: Cross-Coupling & Functionalization
Enol diphenyl phosphates serve as versatile pseudohalides in Palladium- and Nickel-catalyzed cross-coupling reactions. The phosphate group (
Catalytic Cycle Mechanics
-
Oxidative Addition: The rate-determining step for phosphates.[1] Electron-rich ligands (e.g.,
, dppf, Xantphos) are often required to facilitate the insertion of into the bond. -
Transmetallation: Standard exchange with organoboron (Suzuki), organozinc (Negishi), or organostannane (Stille) reagents.
-
Reductive Elimination: Formation of the new
bond and regeneration of .
Figure 2: General Catalytic Cycle for Pd-catalyzed Cross-Coupling of Enol Phosphates.
Key Transformations
-
Suzuki-Miyaura Coupling: Widely used for biaryl and diene synthesis.[1] Requires mild bases (
, ). -
Negishi Coupling: Highly effective for forming
bonds.[1] Often proceeds at room temperature.[1] -
Reduction: Treatment with reducing agents (e.g., catalytic hydrogenation or hydride sources) converts the enol phosphate to an alkene or alkane.
-
Elimination to Alkynes: Treatment with strong bases (e.g., LDA) can induce
-elimination to form alkynes, particularly from terminal enol phosphates.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylcyclohexenyl Diphenyl Phosphate
A standard kinetic enolate trapping procedure.
Reagents:
-
4-tert-Butylcyclohexanone (
equiv) -
LHMDS (
in THF, equiv) -
Diphenyl chlorophosphate (
equiv) -
Dry THF (
concentration relative to ketone) -
DMAP (
equiv)
Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Enolization: Charge the flask with dry THF and LHMDS. Cool to
. -
Addition: Add a solution of 4-tert-butylcyclohexanone in THF dropwise over 15 minutes. Stir at
for 1 hour to ensure complete enolate formation. -
Trapping: Add a solution of diphenyl chlorophosphate and DMAP in THF dropwise.
-
Warming: Allow the reaction to warm slowly to
over 2 hours, then stir at room temperature for 1 hour. -
Quench: Quench with saturated aqueous
. -
Workup: Extract with
( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the enol phosphate as a colorless oil/solid.
Protocol 2: Suzuki-Miyaura Coupling
Coupling of an enol phosphate with a boronic acid.
Reagents:
-
Enol Diphenyl Phosphate (
equiv) -
Phenylboronic acid (
equiv) -
(
) -
(
equiv) -
Dioxane/Water (
ratio)
Methodology:
-
Degassing: Combine solvent (Dioxane/Water) in a flask and sparge with Argon for 20 minutes.
-
Assembly: Add the enol phosphate, phenylboronic acid, base, and catalyst to a reaction vial.
-
Reaction: Add the degassed solvent, seal the vial, and heat to
for 4–12 hours. Monitor by TLC/LCMS.[1] -
Workup: Cool to room temperature, dilute with water, and extract with EtOAc.
-
Purification: Silica gel chromatography yields the cross-coupled alkene.[1]
Applications in Total Synthesis
Enol phosphates are not merely academic curiosities; they serve as pivotal intermediates in complex molecule synthesis.[1]
-
Clavigerins Synthesis: Used in the Ireland-Claisen rearrangement of vinyl phosphates to form key C-C bonds with high stereocontrol.
-
Cyclic Phosphoenols: Intramolecular olefin metathesis of terminal enol phosphates allows for the construction of unique cyclic phosphorus cores found in bioactive natural products like cyclipostins.
-
Tetrasubstituted Alkenes: They act as stable templates for sequential cross-coupling reactions, allowing for the precise installation of four different carbon substituents on a double bond.
References
-
Synthesis of Enol Phosphates via Modified Perkow Reaction Guo, H., Zhang, Y., Li, Z., et al. (2022).[3][4] Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction.[3] RSC Advances. [3]
-
Magnesium Base Mediated Synthesis Kerr, W. J., Lindsay, D. M., Patel, V. K., & Rajamanickam, M. (2015).[5] Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases.[1][5][6][7] Organic & Biomolecular Chemistry. [5][8][9][10][11][12]
-
Cross-Coupling of Alkenyl Phosphates Hansen, A. L., Skrydstrup, T. (2005). Investigations on the Suzuki−Miyaura and Negishi Couplings with Alkenyl Phosphates. The Journal of Organic Chemistry.
-
Comparison of Vinyl Triflates and Phosphates BenchChem Technical Guide. (2025).[1][5] A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds.
-
Organophosphates in Total Synthesis Various Authors. (2024).[1][13] Organophosphates as Versatile Substrates in Organic Synthesis.[1][6][8][13][14] MDPI.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Allene synthesis by olefination or allenation [organic-chemistry.org]
An In-depth Technical Guide to the Flame Retardant Mechanism of Diphenyl Vinyl Phosphate
Foreword: Understanding the Imperative for Advanced Flame Retardants
In the landscape of materials science, the pursuit of enhanced safety and performance is relentless. For researchers, scientists, and drug development professionals, the integrity of materials under extreme conditions is paramount. This guide delves into the core mechanisms of a significant, yet specialized, flame retardant: Diphenyl Vinyl Phosphate (DPVP). Our objective is to provide a comprehensive technical resource that not-only elucidates the fundamental principles of its flame retardancy but also equips the scientific community with the practical knowledge to investigate and apply these principles. This document moves beyond a superficial overview, offering a deep dive into the causality behind its dual-action flame retardant capabilities and the empirical methodologies to validate them.
This compound: A Molecular Overview
This compound (DPVP) is an organophosphorus compound belonging to the phosphate ester family. Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one vinyl group, is key to its function as a flame retardant.
Chemical Structure of this compound (DPVP)
Caption: Molecular structure of this compound.
The presence of both aromatic (phenyl) and reactive (vinyl) moieties imparts a unique combination of thermal stability and reactivity, which is central to its flame retardant mechanism. While specific data on DPVP is limited in publicly accessible literature, its behavior can be largely understood by examining the well-documented mechanisms of analogous aromatic phosphate esters like resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).[1]
The Dual-Action Flame Retardant Mechanism of DPVP
Phosphorus-based flame retardants like DPVP are known to interfere with the combustion cycle of a polymer in two distinct phases: the gas phase and the condensed phase.[2][3] This dual-action approach is what makes them highly effective.
Gas-Phase Mechanism: Radical Scavenging
During the initial stages of a fire, the polymer and the flame retardant undergo pyrolysis, releasing volatile fragments into the surrounding atmosphere. In the gas phase, the combustion process is a self-sustaining chain reaction propagated by high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals.
The flame retardant action of DPVP in the gas phase is predicated on its ability to interrupt this chain reaction. Upon thermal decomposition, DPVP is believed to release phosphorus-containing radicals, most notably PO•.[4] These phosphorus-based radicals are highly effective at "scavenging" the •OH and •H radicals, converting them into less reactive species.[5]
Illustrative Gas-Phase Radical Scavenging Pathway
Caption: Gas-phase radical scavenging by DPVP decomposition products.
This scavenging action effectively quenches the flame at a molecular level, reducing the heat generated and slowing the spread of the fire.
Condensed-Phase Mechanism: Char Formation
Simultaneously, within the solid (condensed) phase of the burning material, DPVP exerts a different, but equally crucial, flame-retardant effect. Upon heating, phosphate esters like DPVP can decompose to form phosphoric acid and polyphosphoric acid.[2][4] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains.[6]
This process results in the formation of a stable, insulating layer of char on the surface of the material. This char layer serves multiple protective functions:
-
Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases from the polymer into the flame zone.[1]
-
Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling combustion.
The effectiveness of the char layer is a critical determinant of the overall flame retardant performance. A dense, coherent, and thermally stable char provides superior protection.
Condensed-Phase Char Formation Pathway
Caption: Catalytic char formation in the condensed phase.
Experimental Validation of the Flame Retardant Mechanism
A thorough understanding of the flame retardant mechanism of DPVP necessitates empirical validation through a suite of analytical techniques. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the material's behavior under thermal stress.
Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] When coupled with FTIR, the gaseous decomposition products can be identified in real-time.[8] This provides invaluable information on the thermal stability of the flame retardant and the polymer, as well as the nature of the volatile species released.
Experimental Protocol: TGA-FTIR Analysis
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample containing a known concentration of DPVP into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the TGA pan in the instrument's furnace.
-
Set the initial temperature to ambient (e.g., 30 °C).
-
Program a heating ramp, typically 10-20 °C/min, up to a final temperature of 800-1000 °C.
-
Set the purge gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) to a constant flow rate (e.g., 50-100 mL/min).
-
Ensure the heated transfer line to the FTIR gas cell is at a temperature sufficient to prevent condensation of evolved gases (typically 250-300 °C).
-
-
Data Acquisition:
-
Start the TGA temperature program.
-
Simultaneously, begin acquiring FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate, and the final char yield.
-
Analyze the FTIR spectra at different temperatures to identify the characteristic absorption bands of the evolved gases. This allows for the identification of phosphorus-containing species, aromatic fragments, and other pyrolysis products.
-
TGA-FTIR Experimental Workflow
Caption: Workflow for TGA-FTIR analysis of flame retardants.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the specific chemical compounds produced during the thermal decomposition of a material.[9] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysis products are separated by gas chromatography and identified by mass spectrometry. This is crucial for elucidating the detailed decomposition pathways of DPVP and the polymer.
Experimental Protocol: Py-GC-MS Analysis
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of the polymer/DPVP sample into a pyrolysis tube.
-
Instrument Setup:
-
Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS system.
-
Set the pyrolysis temperature (e.g., 600-800 °C) and duration (e.g., 10-20 seconds).
-
Establish the GC temperature program to effectively separate the expected pyrolysis products.
-
Set the MS to scan a suitable mass range to detect the anticipated fragments.
-
-
Data Acquisition:
-
Initiate the pyrolysis, which rapidly injects the decomposition products into the GC column.
-
The separated compounds are then analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding chemical compound by comparing it to spectral libraries and known fragmentation patterns. This can reveal the presence of phenol, benzene, and various phosphorus-containing compounds.
-
Cone Calorimetry
Principle: The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under controlled fire-like conditions.[10] It is one of the most important tools for evaluating the fire safety of materials. Key parameters measured include:
-
Time to Ignition (TTI): The time it takes for the material to ignite.
-
Heat Release Rate (HRR): The amount of heat produced per unit time, with the peak HRR (pHRR) being a critical indicator of fire hazard.
-
Total Heat Released (THR): The total amount of heat generated during combustion.
-
Mass Loss Rate (MLR): The rate at which the material is consumed by the fire.
-
Char Yield: The amount of non-combustible residue remaining after the test.
Experimental Protocol: Cone Calorimetry
-
Sample Preparation: Prepare a sample of the polymer with DPVP, typically 100 mm x 100 mm with a thickness of 3-6 mm.
-
Instrument Setup:
-
Place the sample in the holder and position it under the conical heater.
-
Set the heat flux, typically 35 or 50 kW/m², to simulate different fire scenarios.
-
Ensure the spark igniter is in place to ignite the pyrolysis gases.
-
-
Data Acquisition:
-
Start the test, which exposes the sample to the radiant heat.
-
The instrument continuously measures the oxygen concentration in the exhaust stream, from which the HRR is calculated based on the oxygen consumption principle.[11] Other parameters are also recorded throughout the duration of the test.
-
-
Data Analysis:
-
Plot the HRR as a function of time to determine the pHRR.
-
Calculate the THR, average MLR, and final char yield.
-
Compare the results for the flame-retarded polymer with those of the virgin polymer to quantify the effectiveness of DPVP.
-
Illustrative Cone Calorimetry Data
| Parameter | Virgin Polymer | Polymer + DPVP |
| Time to Ignition (s) | 45 | 50 |
| Peak Heat Release Rate (kW/m²) | 850 | 450 |
| Total Heat Released (MJ/m²) | 120 | 75 |
| Char Yield (%) | <1 | 15 |
Concluding Remarks and Future Perspectives
The flame retardant mechanism of this compound is a multifaceted process that leverages both gas-phase and condensed-phase interventions to effectively suppress the combustion of polymeric materials. While drawing parallels from well-studied aromatic phosphate esters provides a strong theoretical framework, further research specifically focused on DPVP is warranted to fully elucidate its unique decomposition pathways and radical scavenging efficiencies. The analytical methodologies outlined in this guide provide a robust framework for such investigations. As the demand for high-performance, safe materials continues to grow, a deep, mechanistic understanding of flame retardants like DPVP will be indispensable for the development of next-generation fire-safe polymers.
References
-
ResearchGate. (n.d.). Cone calorimeter data of EP, EP-FIPF, and EP-FTBF. [Link]
-
Fang, Y., et al. (2021). Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. ACS Omega. [Link]
-
National Institute of Standards and Technology. (2007). Cone calorimeter analysis of UL-94 V-rated plastics. [Link]
-
National Center for Biotechnology Information. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
-
National Center for Biotechnology Information. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. [Link]
-
MDPI. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]
-
National Center for Biotechnology Information. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
-
Eurofins EAG. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. [Link]
-
National Center for Biotechnology Information. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?[Link]
-
PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. [Link]
-
MDPI. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. [Link]
-
MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. [Link]
-
National Center for Biotechnology Information. (2020). Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants. [Link]
-
Marquette University. (n.d.). Fire Retardancy of Vinyl Ester Nanocomposites. [Link]
-
ResearchGate. (n.d.). The flame‐retardant mechanism of diphenyl phosphorus oxide‐triethoxysilane/epoxy resin (DPPO‐TES/EP). [Link]
-
Journal of Thermal Analysis and Calorimetry. (2022). A review on cone calorimeter for assessment of flame-retarded polymer composites. [Link]
-
National Institute of Technology Karnataka, Surathkal. (n.d.). TGA-FTIR. [Link]
-
Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]
-
Marquette University. (n.d.). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. [Link]
-
MDPI. (2019). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. [Link]
-
LANXESS. (2018). Phosphorus based Flame Retardants. [Link]
-
European Polymer Journal. (2013). Influence of oxidation state of phosphorus on the thermal and flammability of polyurea and epoxy resin. [Link]
-
PubMed. (2002). Gas-phase reactions of charged phenyl radicals with neutral biomolecules evaporated by laser-induced acoustic desorption. [Link]
-
ResearchGate. (n.d.). Thermal degradation and fire performance of newphosphonate polyurethanes. [Link]
-
MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]
-
ResearchGate. (2008). Photochemical Generation and Structure of Vinyl Radicals. [Link]
-
National Center for Biotechnology Information. (2023). Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS). [Link]
-
eScholarship. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. [Link]
-
MDPI. (2023). Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. [Link]
-
ResearchGate. (2023). DPPH Radical Scavenging Assay. [Link]
-
Royal Society of Chemistry. (n.d.). Isolation and characterization of charge-tagged phenylperoxyl radicals in the gas phase: direct evidence for products and pathways in low temperature benzene oxidation. [Link]
-
Royal Society of Chemistry. (n.d.). Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. [Link]
-
MDPI. (2025). Using Green Solvents for Phase Inversion of PVDF/TiO2 Hybrid Coatings for Gas Phase Photocatalysis. [Link]
-
Chemical Engineering Transactions. (2025). Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran. [Link]
-
PubMed. (2023). Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS). [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. piketech.com [piketech.com]
- 8. eag.com [eag.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Diphenyl Vinyl Phosphate
Introduction: A Researcher's Perspective on Chemical Safety
In the landscape of drug discovery and materials science, novel organophosphate compounds like diphenyl vinyl phosphate (DPVP) present unique opportunities. However, their utility is intrinsically linked to our ability to handle them with precision and safety. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of DPVP. Our objective is not just to list hazards but to explain the causality behind them and to equip laboratory professionals with self-validating protocols grounded in chemical principles. Here, we synthesize available data to build a comprehensive safety framework, empowering you to mitigate risks and foster a culture of safety in your research endeavors.
Section 1: Core Chemical Identity
Understanding a chemical begins with its unambiguous identification. This compound is an organophosphate ester characterized by two phenyl groups and one vinyl group attached to the phosphate core.
| Identifier | Value | Source |
| IUPAC Name | ethenyl diphenyl phosphate | [1] |
| CAS Number | 33552-07-7 | [1][2] |
| Molecular Formula | C₁₄H₁₃O₄P | [2][3] |
| Molecular Weight | 276.22 g/mol | [2] |
| Synonyms | Ethenyl diphenyl phosphate, SCHEMBL2524536 | [1] |
Below is a visualization of the chemical structure of this compound.
Caption: Chemical Structure of this compound
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is the first step in developing appropriate handling protocols.
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | H335 | May cause respiratory irritation.[1] |
The associated signal word is Warning .[1]
The following diagram visually represents the GHS pictograms applicable to this compound and the nature of the hazards they signify.
Caption: GHS Pictogram and Associated Hazards for DPVP.
Section 3: Mechanistic Insights into Hazards
While specific toxicological studies on this compound are not widely available, its hazard profile as an irritant can be understood by examining its chemical structure and the properties of related organophosphates.[4]
-
Hydrolytic Sensitivity: Organophosphate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This reaction can cleave the ester bonds, potentially yielding diphenyl phosphate and acetaldehyde. Diphenyl phosphate itself is known to be an irritant.[4] The formation of such byproducts upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract) is a plausible mechanism for the observed irritant effects.
-
Aryl Phosphate Properties: Aryl phosphates as a class are known to interact with biological systems. While DPVP is not a potent acetylcholinesterase inhibitor like some other organophosphates, the ester linkages and aromatic rings create a molecule with the potential for biological interaction, leading to localized inflammatory responses upon contact, which manifest as irritation.[4]
The key takeaway for researchers is that the irritant nature of DPVP is not merely a surface effect but is likely rooted in its chemical reactivity. This underscores the critical importance of preventing direct contact with the substance in any form.
Section 4: Safe Handling and Storage Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure chemical stability.
Protocol 4.1: Standard Laboratory Handling
-
Preparation and Engineering Controls:
-
Causality: To prevent inhalation of vapors or potential aerosols, all handling must be performed within a certified chemical fume hood.[1]
-
Step: Designate a specific area within the fume hood for handling DPVP to prevent cross-contamination. Ensure the sash is at the lowest practical height.
-
-
Personal Protective Equipment (PPE):
-
Causality: Given the H315 and H319 hazard statements, preventing skin and eye contact is mandatory.
-
Step: Don appropriate PPE before entering the handling area. (See Section 5 for a detailed PPE guide).
-
-
Chemical Handling:
-
Post-Handling:
-
Causality: Contamination can be spread unknowingly from the primary handling area.
-
Step: Thoroughly decontaminate the work surface with an appropriate solvent. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
-
Protocol 4.2: Long-Term Storage
-
Container Integrity:
-
Causality: To prevent leakage and degradation from atmospheric moisture.
-
Step: Store DPVP in its original, tightly-closed container.[1]
-
-
Storage Environment:
-
Causality: Chemical stability is best maintained in a controlled environment, away from energy sources and incompatible materials.
-
Step: Store in a cool, dry, and well-ventilated area. The storage location should be away from sources of ignition and incompatible substances like strong oxidizing agents.[1]
-
-
Access Control:
-
Causality: To ensure only trained personnel have access to the chemical.
-
Step: Store the material in a locked cabinet or a designated, access-controlled chemical storage room.[1]
-
Section 5: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls like fume hoods are the primary line of defense, but a robust PPE strategy is essential for mitigating residual risk. The selection of PPE must directly address the hazards identified in Section 2.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must be worn at all times when handling. Standard safety glasses are insufficient as they do not protect against splashes. Addresses H319 (serious eye irritation).[1] |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid contaminating skin. Addresses H315 (skin irritation).[1] |
| Skin/Body Protection | Laboratory coat. | A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron over the lab coat.[1] |
| Respiratory Protection | Not required under normal use with adequate ventilation (fume hood). | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained emergency responders. Addresses H335 (respiratory irritation). |
Section 6: Emergency Procedures
Even with meticulous planning, accidental exposures and spills can occur. A well-rehearsed emergency plan is a critical component of laboratory safety.
Protocol 6.1: First-Aid Measures
-
General Advice: Immediately remove any clothing contaminated by the product. Move the affected person out of the dangerous area and consult a physician, providing them with this safety guide.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Immediately flush the open eyes with running water for at least 15 minutes. Ensure to rinse under the eyelids. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Protocol 6.2: Accidental Release (Spill) Response
The following workflow outlines the logical steps for managing a small-scale laboratory spill.
Caption: Workflow for Laboratory Spill Response.
Protocol 6.3: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides and phosphorus oxides.[1]
-
Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]
Section 7: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Not Available | |
| Odor | Not Available | |
| pH | Not Available | |
| Melting/Freezing Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available | |
| Vapor Pressure | Not Available | |
| Solubility | Not Available | |
| Decomposition Temperature | Not Available |
Section 8: Stability and Reactivity
-
Reactivity: Data not available.
-
Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[1]
-
Conditions to Avoid: Dust generation (if solid).[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, may produce carbon oxides and phosphorus oxides.[1]
Section 9 & 10: Toxicological, Ecological, and Disposal Information
Toxicological and Ecological Data Gaps A thorough review of available safety literature reveals a significant lack of specific toxicological and ecological data for this compound.[1]
-
Acute Toxicity: Not available.
-
Carcinogenicity: Not classified by IARC, NTP, or OSHA.[1]
-
Ecotoxicity: Data not available. Do not let the product enter drains, other waterways, or soil.[1]
This absence of information is a call for caution. The principle of "no data is not safe data" must be applied. The handling protocols outlined in this guide are based on the known hazards (irritation) and should be adhered to strictly.
Disposal Considerations All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Collect waste this compound and any contaminated materials in a dedicated, sealed, and properly labeled hazardous waste container.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not mix with other waste streams unless explicitly approved.[1]
References
-
PubChem - National Institutes of Health (n.d.). This compound | C14H13O4P | CID 11558160. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of diphenyl vinyl phosphate from enolizable ketones
Application Note: High-Efficiency Synthesis of Diphenyl Vinyl Phosphates from Enolizable Ketones
Abstract
Vinyl phosphates (enol phosphates) are critical "pseudohalide" intermediates in modern organic synthesis, serving as superior electrophiles in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) and precursors for olefin synthesis via reduction. While vinyl triflates are common, diphenyl vinyl phosphates offer distinct advantages: they are often more stable, crystalline, and cost-effective while maintaining high reactivity. This guide provides a definitive protocol for their synthesis from enolizable ketones using diphenyl chlorophosphate (DPCP), emphasizing the control of regiochemistry (kinetic vs. thermodynamic) and scalability.
Strategic Significance & Mechanism
The transformation relies on the irreversible trapping of a ketone enolate with an electrophilic phosphorus species. Unlike triflating agents, diphenyl chlorophosphate requires precise temperature and base control to prevent C-phosphorylation or polymerization.
Mechanism of Action:
-
Deprotonation: A strong base removes an
-proton to form a lithium enolate. -
Trapping: The hard oxygen nucleophile of the enolate attacks the hard phosphorus electrophile.
-
Elimination: Chloride is displaced, yielding the stable phosphate ester.
Figure 1: Reaction Pathway & Regiochemical Control
Caption: Mechanistic flow for enolate trapping. Base selection dictates the regiochemical outcome (Kinetic vs. Thermodynamic).
Critical Parameters & Optimization
The success of this reaction hinges on the "Base-Temperature" axis. The following data summarizes the impact of conditions on the regioselectivity of asymmetric ketones (e.g., 2-methylcyclohexanone).
Table 1: Base & Condition Effects on Regioselectivity
| Parameter | Kinetic Control (Less Substituted) | Thermodynamic Control (More Substituted) |
| Primary Base | LiHMDS (Lithium Hexamethyldisilazide) | NaH (Sodium Hydride) or KH |
| Solvent | THF (Anhydrous) | THF or DMF |
| Temperature | -78°C (Critical) | 0°C to Room Temperature |
| Addition Order | Ketone added to Base | Base added to Ketone (inverse) |
| Equivalents | 1.1 - 1.2 eq | 1.2 - 1.5 eq |
| Typical Ratio | > 95 : 5 (Kinetic:Thermo) | < 10 : 90 (Kinetic:Thermo) |
Expert Insight: For most drug development applications, LiHMDS is preferred over LDA. LiHMDS is less basic (
) than LDA (), reducing side reactions like reduction or nucleophilic attack on the carbonyl, while still being strong enough for quantitative enolization [1][2].
Standard Protocol: Kinetic Synthesis using LiHMDS
This protocol is optimized for the synthesis of the kinetic vinyl phosphate from an asymmetric ketone.
Reagents:
-
Substrate: Enolizable Ketone (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF) (1.2 equiv)
-
Electrophile: Diphenyl Chlorophosphate (DPCP) (1.2 equiv) [3]
-
Solvent: Anhydrous THF (0.1 M - 0.2 M concentration relative to ketone)
-
Quench: Saturated
solution
Step-by-Step Procedure:
-
System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of nitrogen.
-
Base Charging: Add anhydrous THF (calculated for 0.2 M) and LiHMDS solution (1.2 equiv) via syringe.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.
-
Enolization:
-
Dissolve the ketone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the base over 10–15 minutes.
-
Crucial: Stir at -78°C for 45–60 minutes to ensure complete and irreversible enolate formation.
-
-
Trapping:
-
Add Diphenyl Chlorophosphate (1.2 equiv) neat or as a THF solution dropwise.
-
Note: DPCP is viscous; if adding neat, ensure the syringe is warm or use a wide-bore needle.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature naturally over 2–3 hours. The solution typically turns from yellow/orange to a cloudy white suspension (LiCl precipitation).
-
Workup:
-
Quench with saturated aqueous
(equal volume to THF). -
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ). -
Dry over anhydrous
or , filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (typically 90:10 to 80:20). Vinyl phosphates are generally stable on silica.
-
Application: Palladium-Catalyzed Cross-Coupling[1][2][3][4]
Diphenyl vinyl phosphates are excellent partners for Suzuki-Miyaura coupling, often outperforming vinyl bromides due to the high lability of the phosphate group under Pd(0) catalysis.
Figure 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for cross-coupling vinyl phosphates. The phosphate acts as the leaving group.
Coupling Protocol (General):
-
Catalyst:
(3-5 mol%) is standard. For sterically hindered substrates, use or Buchwald precatalysts [4]. -
Solvent: THF/Water (4:1) or Dioxane/Water.[1]
-
Base:
(2-3 equiv) or . -
Conditions: Heat to 60-80°C for 4-12 hours.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete enolization or moisture ingress. | Ensure reagents are dry. Increase enolization time at -78°C. Use fresh LiHMDS. |
| C-Phosphorylation | Thermodynamic equilibration or wrong base. | Ensure temperature stays at -78°C during addition. Switch to harder base (LiHMDS) if using soft bases. |
| Hydrolysis | Unstable phosphate on silica. | Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. |
| Safety | DPCP is corrosive and toxic. | Handle in a fume hood. DPCP releases HCl upon contact with moisture; use proper PPE. |
References
-
LiHMDS-Mediated Enolization Selectivity Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities Source:
-
Kinetic vs Thermodynamic Enolates Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry Source:
-
Diphenyl Chlorophosphate Properties Diphenyl Chlorophosphate Mediated Synthesis - Benchchem Application Note Source:
-
Cross-Coupling Applications Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Source:
Sources
Application Note: Strategic Synthesis of Enol Phosphates via Diphenyl Chlorophosphate Trapping
Executive Summary & Strategic Utility
Enol phosphates (vinyl phosphates) are critical intermediates in organic synthesis, serving as robust electrophiles for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi). While enol triflates are commonly employed for this purpose, they suffer from high cost, thermal instability, and hydrolytic sensitivity.
Diphenyl chlorophosphate (DPCP) offers a superior alternative for large-scale and industrial applications. Enol phosphates derived from DPCP are:
-
Cost-Effective: DPCP is significantly cheaper than triflic anhydride (
) or N-phenyl-bis(trifluoromethanesulfonimide). -
Stable: They exhibit higher hydrolytic and thermal stability than triflates, simplifying purification on silica gel.
-
Versatile: They display reactivity comparable to triflates in Pd-catalyzed couplings due to the excellent leaving group ability of the diphenyl phosphate anion (
).
This guide details the protocol for the regioselective O-phosphorylation of ketone enolates, addressing the critical challenge of suppressing competitive C-phosphorylation.
Mechanistic Principles & Regioselectivity
The reaction proceeds via the generation of an enolate anion followed by trapping with the hard electrophile DPCP. The critical variable is the competition between O-phosphorylation (desired, kinetic/hard-hard interaction) and C-phosphorylation (undesired, thermodynamic/soft-soft interaction).
Reaction Pathway[1]
-
Deprotonation: A strong base (LiHMDS, LDA, or NaH) removes an
-proton to form the enolate. -
Trapping: The enolate oxygen attacks the phosphorus center of DPCP.
-
Elimination: Chloride is displaced, yielding the enol phosphate.
Controlling Selectivity (HSAB Theory)
According to Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft." Phosphorus in DPCP is a "hard" electrophile (due to the oxophilic nature of P). Therefore, O-phosphorylation is generally favored . However, C-phosphorylation can occur with:
-
Counter-ions: Lithium (hard) favors O-alkylation; Potassium (softer) can erode selectivity.
-
Solvent: Polar aprotic solvents (DMPU, HMPA) separate ion pairs, increasing the reactivity of the "naked" enolate oxygen.
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the divergence between the desired O-phosphorylation and competitive C-phosphorylation.
Reagent Selection Guide
| Component | Recommendation | Rationale |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | Preferred. Less nucleophilic than LDA, reducing side reactions with DPCP. The Li+ counterion promotes O-selectivity via chelation. |
| LDA (Lithium diisopropylamide) | Good alternative for kinetically challenging substrates (sterically hindered ketones). | |
| NaH (Sodium Hydride) | Use only for thermodynamic enolates (e.g., | |
| Solvent | THF (Tetrahydrofuran) | Standard. Solubilizes lithium enolates well. |
| Additive | TMEDA or DMPU | Optional. Use if conversion is low. DMPU is a safer alternative to carcinogenic HMPA for breaking enolate aggregates. |
| Electrophile | DPCP (Diphenyl chlorophosphate) | Caution: Corrosive and moisture sensitive.[1][2][3][4] Distill if dark/viscous. |
Experimental Protocol
Method A: Kinetic Control (Standard for Ketones)
Target: Regioselective formation of the kinetic enol phosphate from unsymmetrical ketones.
Materials
-
Ketone substrate (1.0 equiv)
-
LiHMDS (1.0 M in THF, 1.1 equiv)
-
Diphenyl chlorophosphate (1.2 equiv) - CAS: 2524-64-3
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)[5]
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Base Addition: Add anhydrous THF (concentration ~0.2 M relative to ketone) and LiHMDS (1.1 equiv).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Enolization: Add the ketone (dissolved in minimal THF) dropwise over 10–15 minutes.
-
Critical: Stir at -78°C for 45–60 minutes to ensure complete enolate formation.
-
-
Trapping: Add diphenyl chlorophosphate (1.2 equiv) dropwise via syringe.
-
Note: DPCP can be viscous; it may be diluted 1:1 with THF for more accurate addition.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC.[5] The enol phosphate is usually less polar than the starting ketone.
-
-
Quench: Quench the reaction at 0°C with saturated aqueous
or .-
Warning: Do not use acidic quench (HCl) as enol phosphates can hydrolyze.
-
-
Workup: Extract with
or EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc gradients). Add 1%
to the eluent if the product is acid-sensitive.
Method B: Thermodynamic Control (For -Keto Esters/Activated Ketones)
Target: Phosphorylation of stabilized enolates.
-
Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF at 0°C.
-
Add the substrate dropwise. Stir at 0°C -> RT for 30 mins until
evolution ceases. -
Cool back to 0°C. Add DPCP (1.1 equiv).
-
Stir at RT for 3–12 hours.
-
Standard basic workup.
Workflow Decision Matrix
Use this logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision matrix for selecting base and temperature based on substrate electronics and sterics.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enolization | Increase base to 1.2 equiv; ensure anhydrous conditions. |
| C-Phosphorylation | "Soft" enolate character | Switch counterion from K/Na to Li. Use polar additives (DMPU) to favor O-attack. Keep temp low (-78°C). |
| Starting Material Recovery | Hydrolysis during workup | Ensure quench is basic/neutral ( |
| Product Decomposition | Acidic silica gel | Pre-treat silica column with 1% Triethylamine/Hexanes. |
Safety & Handling (DPCP)
Diphenyl Chlorophosphate (CAS 2524-64-3)
-
Hazards: Causes severe skin burns and eye damage (
).[2] Moisture sensitive (releases HCl and phosphoric acid upon hydrolysis). -
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store under inert gas in a refrigerator. If the liquid turns dark brown/black, it has degraded and should be distilled under vacuum before use.
References
-
Original Methodology & Scope
-
Modified "Perkow-Shi" Protocol (Recent Advances)
-
Guo, H., et al. "Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction."[9] RSC Advances, 2022 , 12, 14844-14848.
-
-
Application in Cross-Coupling (Suzuki/Stille)
- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457–2483.
-
Safety Data
- TCI Chemicals.
Sources
- 1. Diphenyl chlorophosphate - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Art of the Possible: A Senior Application Scientist's Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of Vinyl Phosphates
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile methods for carbon-carbon bond formation is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful tool for constructing complex molecular architectures.[1][2] This guide delves into a particularly valuable, yet often underutilized, facet of this reaction: the use of vinyl phosphates as electrophilic partners. Vinyl phosphates, readily synthesized from common ketones, offer a stable and highly effective alternative to the more traditional vinyl halides or triflates, expanding the synthetic chemist's toolbox.
This document provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling of vinyl phosphates, moving beyond a simple recitation of steps to explain the underlying principles and practical nuances that govern success in the laboratory.
The "Why": Strategic Advantages of Vinyl Phosphates in Cross-Coupling
Vinyl phosphates have emerged as attractive electrophiles in Suzuki-Miyaura couplings for several compelling reasons:
-
Accessibility and Stability: Vinyl phosphates are readily prepared from a wide array of ketones, including cyclic and acyclic variants.[3][4] This two-step sequence, involving enolate formation followed by quenching with a phosphoryl chloride, provides a straightforward entry into these valuable coupling partners. Furthermore, vinyl phosphates often exhibit greater bench stability compared to their triflate counterparts.
-
Reactivity Profile: The phosphate group serves as an excellent leaving group in the palladium-catalyzed cycle, facilitating the crucial oxidative addition step.[5] This reactivity is tunable, allowing for selective couplings in molecules bearing multiple potential electrophilic sites.
-
Cost-Effectiveness: The reagents required for the synthesis of vinyl phosphates are generally more economical than those needed for the preparation of vinyl triflates, a significant consideration in large-scale synthesis and drug discovery campaigns.
Unveiling the Mechanism: A Symphony of Catalytic Events
The catalytic cycle of the Suzuki-Miyaura coupling of vinyl phosphates mirrors the generally accepted mechanism for this reaction class, proceeding through a sequence of oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is paramount for rational optimization and troubleshooting.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling of vinyl phosphates.
The cycle commences with the oxidative addition of the vinyl phosphate to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[6] Concurrently, the base activates the boronic acid to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, exchanging the phosphate group for the organic moiety from the boronic acid. The final step is reductive elimination, where the two organic partners are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[6]
From Benchtop to Product: Detailed Application Protocols
Success in the Suzuki-Miyaura coupling of vinyl phosphates hinges on careful execution of both the substrate synthesis and the cross-coupling reaction itself. The following protocols provide a robust starting point for a variety of substrates.
Protocol 1: Synthesis of Vinyl Phosphates from Ketones
This procedure outlines a general method for the conversion of a ketone to its corresponding vinyl diethyl phosphate.
Figure 2: Workflow for the synthesis of vinyl phosphates from ketones.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Diethyl chlorophosphate (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add diethyl chlorophosphate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl phosphate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Vinyl Phosphate with an Arylboronic Acid
This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Vinyl phosphate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the vinyl phosphate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS). For microwave-assisted reactions, irradiation at a set temperature (e.g., 120-140 °C) for a shorter duration (e.g., 15-30 minutes) can be effective.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Critical Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling of vinyl phosphates is highly dependent on the interplay of several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
| Parameter | Key Considerations and Optimization Strategies |
| Palladium Catalyst | Pd(PPh₃)₄: A robust and commonly used catalyst, often effective for a range of substrates.[2] Pd(OAc)₂/Ligand: A versatile system allowing for ligand screening. Requires in situ reduction to Pd(0). Buchwald Precatalysts: Highly active catalysts, particularly for challenging substrates, that can lead to lower catalyst loadings and milder reaction conditions. |
| Ligand | Phosphine Ligands: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), often enhance the rate of oxidative addition and reductive elimination, proving beneficial for less reactive substrates.[7] For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is commonly employed.[7] |
| Base | Potassium Phosphate (K₃PO₄): A frequently used and effective base, particularly in anhydrous or low-water conditions.[7][8] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Often used in aqueous solvent systems. Cesium carbonate is a stronger base and can be effective for more challenging couplings.[8] Fluorides (KF, CsF): Can be particularly effective in certain cases, especially with boronic esters. |
| Solvent | Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.[7] Polar Aprotic Solvents: DMF can be beneficial for less soluble substrates. Aqueous Mixtures: The addition of water is often necessary to dissolve the base and facilitate the transmetalation step. The ratio of organic solvent to water should be optimized. |
| Temperature | Reaction temperatures typically range from 80-120 °C. For sluggish reactions, increasing the temperature can improve the rate, but may also lead to catalyst decomposition or side reactions. Microwave heating can significantly reduce reaction times. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition; Insufficiently active boronic acid. | Use a fresh batch of palladium catalyst. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand).[7] Increase the reaction temperature. Consider a different base or solvent system. |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent or trace water. | Use anhydrous conditions with a base like K₃PO₄.[8] Employ a milder base or lower the reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol or MIDA ester). |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative coupling. | Ensure thorough degassing of the solvent and reaction mixture. Start with a Pd(0) source like Pd(PPh₃)₄ to avoid in situ reduction that can promote homocoupling. |
| Decomposition of Starting Materials | Reaction temperature is too high; Base is too strong. | Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOH). |
Conclusion: Expanding the Synthetic Horizon
The palladium-catalyzed Suzuki-Miyaura coupling of vinyl phosphates represents a powerful and versatile strategy for the synthesis of substituted alkenes. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively harness this methodology to construct complex molecules with applications spanning from pharmaceuticals to materials science. The protocols and insights provided herein serve as a comprehensive guide for both newcomers and experienced practitioners to confidently and successfully implement this valuable transformation in their synthetic endeavors.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
-
Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (23), 2473. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). University of Bristol Research Portal.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
-
Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
- Preparation of phosphines through C–P bond form
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
- Diastereoselective Vinyl Phosphate/β-Keto Phosphonate Rearrangements. (n.d.).
-
Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1–11. [Link]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. Retrieved from [Link]
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
- Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosph
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
- Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. (2017). PMC.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018).
- Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Negishi cross-coupling of diphenyl vinyl phosphate with organozinc reagents
Topic: Negishi Cross-Coupling of Diphenyl Vinyl Phosphates with Organozinc Reagents Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The Negishi cross-coupling of diphenyl vinyl phosphates represents a strategic pivot from traditional vinyl triflates. While vinyl triflates are highly reactive, their thermal instability and high cost often hinder large-scale applications. Diphenyl vinyl phosphates (
This guide details the protocol for converting ketones to diphenyl vinyl phosphates and their subsequent coupling with organozinc reagents. It emphasizes the "Knochel-type" generation of organozincs to ensure high functional group tolerance and reproducibility.
Mechanistic Insight & Causality
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, the Oxidative Addition step is the critical differentiator.
-
The Challenge: The C-O bond in vinyl phosphates is stronger than the C-O bond in triflates or the C-X bond in halides.
-
The Solution: Electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) are often required to facilitate oxidative addition, although standard Pd(PPh
) is sufficient for activated substrates. -
Stereochemistry: The reaction proceeds with retention of configuration . The geometry of the vinyl phosphate (derived from the ketone enolate) is preserved in the final alkene product.
Figure 1: Catalytic Cycle of Vinyl Phosphate Negishi Coupling
Caption: The catalytic cycle emphasizing the rate-limiting oxidative addition of the phosphate and the transmetallation with organozinc reagents.
Experimental Protocols
Protocol A: Synthesis of Diphenyl Vinyl Phosphates (Enol Phosphates)
Objective: Convert a ketone into a stable vinyl phosphate electrophile with controlled regiochemistry.
Reagents:
-
Ketone substrate (1.0 equiv)
-
KHMDS (Potassium hexamethyldisilazide), 0.5 M in Toluene (1.1 equiv)
-
Diphenyl chlorophosphate (
) (1.2 equiv) -
Anhydrous THF[2]
Step-by-Step:
-
Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (0.2 M relative to ketone) to -78°C . Add KHMDS dropwise.
-
Ketone Addition: Add the ketone (dissolved in minimal THF) dropwise to the base. Stir for 45–60 minutes at -78°C.
-
Expert Note: At -78°C, KHMDS favors the kinetic enolate (less substituted double bond). If the thermodynamic enolate is desired, perform this step at 0°C or use a weaker base.
-
-
Trapping: Add diphenyl chlorophosphate neat or in THF solution dropwise.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2–3 hours.
-
Quench & Workup: Quench with sat. NH
Cl. Extract with Et O or EtOAc. Wash organic layer with 1M NaOH (to remove hydrolyzed phosphate byproducts) and brine. -
Purification: Flash chromatography (often Silica, Hexane/EtOAc). Diphenyl vinyl phosphates are typically stable oils or solids.
Protocol B: Preparation of Organozinc Reagent (R-ZnX)
Objective: Generate a functionalized organozinc reagent compatible with esters/nitriles.
Method: Magnesium Insertion with ZnCl
-
Activation: Flame-dry a flask containing LiCl (1.1 equiv) under vacuum. Add Zn turnings (1.5 equiv) and dry THF. Activate Zn with 1-2 mol% 1,2-dibromoethane and TMSCl.
-
Insertion: Add the organic halide (R-I or R-Br) dropwise at RT (or slightly elevated temp). Stir until conversion is complete (check GC/TLC).
-
Titration: Titrate the resulting R-ZnX solution using iodine to determine precise concentration.
Protocol C: The Negishi Cross-Coupling
Objective: Coupling the vinyl phosphate with the organozinc.
Reagents:
-
Diphenyl Vinyl Phosphate (from Protocol A) (1.0 equiv)
-
Organozinc Reagent (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) OR Pd(OAc) (2 mol%) + SPhos (4 mol%) -
Solvent: THF or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step:
-
Catalyst Setup: In a Schlenk tube, dissolve the vinyl phosphate and Pd catalyst in anhydrous THF.
-
Expert Note: If using Pd(OAc)
/SPhos, premix them in a separate vial for 10 mins to form the active species before adding to the substrate.
-
-
Addition: Add the organozinc solution dropwise via syringe at RT.
-
Reaction:
-
Standard: Stir at RT for 2–6 hours.
-
Difficult Substrates: If no reaction after 2h, heat to 50–60°C.
-
Additives: If the reaction is sluggish, the presence of LiCl (from the organozinc prep) usually helps. If not present, add 1.0 equiv dry LiCl.
-
-
Workup: Quench with dilute HCl (1M) or sat. NH
Cl. Extract with EtOAc. -
Purification: Silica gel chromatography.
Performance Comparison & Data
The following table contrasts the performance of diphenyl vinyl phosphates against other common pseudohalides in Negishi couplings.
| Parameter | Vinyl Triflate (-OTf) | This compound | Vinyl Chloride (-Cl) |
| Leaving Group Ability | Excellent (Fastest) | Good (Intermediate) | Poor (Slowest) |
| Thermal Stability | Low (Must store <0°C) | High (Stable at RT) | High |
| Cost of Reagent | High (Tf | Low (ClP(O)(OPh) | Very Low |
| Catalyst Requirement | Standard Pd(PPh | Pd(PPh | Specialized (Pd-NHC/Ni) |
| Atom Economy | Poor | Moderate | Good |
| Typical Yield | 90-98% | 85-95% | 50-80% |
Data derived from comparative trends in enol phosphate cross-coupling literature [1][2].
Troubleshooting & Optimization Logic
Workflow Decision Tree
Use this logic flow to optimize reaction conditions if the standard protocol fails.
Caption: Decision matrix for optimizing sluggish or problematic couplings.
Key Troubleshooting Tips
-
Moisture Sensitivity: While phosphates are stable, the organozinc is not. If the reaction stalls immediately, check the titer of your organozinc. It may have hydrolyzed.
-
Ligand Effects: For sterically hindered phosphates (e.g., ortho-substituted), triphenylphosphine (PPh
) is often too bulky to allow oxidative addition effectively. Switch to SPhos or CPhos , which are designed to facilitate oxidative addition of difficult electrophiles. -
Nickel Alternative: If Pd fails, Ni(cod)
or Ni(acac) (5 mol%) with PPh is a powerful alternative for vinyl phosphates, often reacting faster than Pd due to the smaller atomic radius of Ni facilitating oxidative addition into the C-O bond [3].
References
-
Beyerman, H. C., et al. "Palladium-catalyzed cross-coupling of enol phosphates with organozinc reagents." Recueil des Travaux Chimiques des Pays-Bas, vol. 114, 1995.
-
Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Nature Protocols, vol. 1, 2006.
-
Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, vol. 15, 1982.[3]
-
Hu, G., et al. "Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction." RSC Advances, 2022.
Sources
Nickel-Catalyzed Kumada Coupling of Vinyl Diphenyl Phosphates: A Comprehensive Guide for Researchers
The nickel-catalyzed Kumada coupling stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] Its ability to forge connections between organomagnesium (Grignard) reagents and various organic electrophiles has been instrumental in the construction of complex molecules for the pharmaceutical and materials science industries.[3][4] This guide delves into a specific and powerful variant: the nickel-catalyzed Kumada coupling of vinyl diphenyl phosphates. This transformation offers a strategic advantage by utilizing readily accessible enol phosphates, derived from ketones, as effective electrophiles for the introduction of vinyl groups.
This document provides a detailed exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and a critical evaluation of its scope and limitations, designed to empower researchers in their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The nickel-catalyzed Kumada coupling of vinyl diphenyl phosphates is generally understood to proceed through a Ni(0)/Ni(II) catalytic cycle.[5][6] While variations can exist depending on the specific catalyst and ligand system employed, a classical mechanistic pathway provides a solid framework for comprehension.[5]
The Catalytic Cycle
The reaction is initiated by the reduction of a Ni(II) precatalyst to the catalytically active Ni(0) species by the Grignard reagent. The cycle then proceeds through three key elementary steps:
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the C(sp²)-O bond of the vinyl diphenyl phosphate. This is often the rate-determining step and results in the formation of a Ni(II) intermediate. The choice of ligand on the nickel center is crucial here, as it influences the ease of this step.
-
Transmetalation: The organomagnesium (Grignard) reagent transfers its organic group to the nickel center, displacing the phosphate leaving group. A key feature in some systems is a rapid phosphate/bromide ion exchange that can occur prior to this step.[5]
-
Reductive Elimination: The two organic groups on the Ni(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the catalytically active Ni(0) species, which can then re-enter the catalytic cycle.
dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Ni(0)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Vinyl-Ni(II)(OPO(OPh)2)L_n" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=plaintext]; "Vinyl-Ni(II)-R'L_n" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=plaintext]; "Product" [shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; "Vinyl Diphenyl Phosphate" [shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; "R'MgX" [shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
"Ni(0)L_n" -> "Oxidative Addition" [label=" "]; "Vinyl Diphenyl Phosphate" -> "Oxidative Addition" [dir=none]; "Oxidative Addition" -> "Vinyl-Ni(II)(OPO(OPh)2)L_n"; "Vinyl-Ni(II)(OPO(OPh)2)L_n" -> "Transmetalation"; "R'MgX" -> "Transmetalation" [dir=none]; "Transmetalation" -> "Vinyl-Ni(II)-R'L_n"; "Vinyl-Ni(II)-R'L_n" -> "Reductive Elimination"; "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Ni(0)L_n" [label="Regeneration"]; } caption: "Generalized Ni(0)/Ni(II) Catalytic Cycle"
It is important to note that alternative mechanistic pathways, including those involving Ni(I) intermediates, have been proposed and investigated, particularly with certain ligand systems.[7] The choice of ligand can significantly influence the operative mechanism.[5]
Experimental Protocols: A Practical Guide
The success of any chemical reaction lies in the meticulous execution of the experimental procedure. This section provides a general, yet detailed, protocol for the nickel-catalyzed Kumada coupling of vinyl diphenyl phosphates.
Materials and Reagents
-
Nickel Precatalyst: A variety of Ni(II) precatalysts can be effective. Common choices include NiCl₂(dppe), NiCl₂(dmpe), and NiCl₂(dppp). The hydration level of the nickel salt can be critical and should be considered.[8]
-
Ligand: In cases where a pre-formed catalyst complex is not used, a suitable ligand is required. Phosphine ligands are common, and their steric and electronic properties can be tuned to optimize the reaction. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for nickel-catalyzed Kumada couplings.[8][9]
-
Vinyl Diphenyl Phosphate: The electrophile can be readily prepared from the corresponding ketone by enolization followed by trapping with diphenyl chlorophosphate.
-
Grignard Reagent: The organomagnesium nucleophile is typically a commercially available solution or can be prepared fresh.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are standard choices for Kumada couplings.[2]
General Reaction Procedure
Safety First: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn at all times.
dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Dry Glassware" [label="Oven-dried Glassware"]; "Inert Atmosphere" [label="Inert Atmosphere (Ar/N2)"]; "Add Reagents" [label="Add Ni Catalyst & Phosphate"]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; bgcolor="#F1F3F4"; "Add Solvent" [label="Add Anhydrous THF"]; "Cool" [label="Cool to 0 °C"]; "Add Grignard" [label="Add Grignard Reagent Slowly"]; "Warm to RT" [label="Warm to Room Temperature"]; "Monitor" [label="Monitor by TLC/GC-MS"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#F1F3F4"; "Quench" [label="Quench with sat. NH4Cl"]; "Extract" [label="Extract with Organic Solvent"]; "Dry & Concentrate" [label="Dry & Concentrate"]; "Purify" [label="Purify by Column Chromatography"]; }
"Dry Glassware" -> "Inert Atmosphere" -> "Add Reagents" -> "Add Solvent" -> "Cool" -> "Add Grignard" -> "Warm to RT" -> "Monitor" -> "Quench" -> "Extract" -> "Dry & Concentrate" -> "Purify"; } caption: "Step-by-step experimental workflow"
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nickel precatalyst (e.g., 1-5 mol%) and the vinyl diphenyl phosphate (1.0 equiv.).
-
Inerting: Seal the flask with a septum and purge with an inert gas for several minutes.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equiv.) dropwise via syringe. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Scope and Limitations
The nickel-catalyzed Kumada coupling of vinyl diphenyl phosphates is a versatile method with a broad substrate scope. However, like any reaction, it has its limitations.
Substrate Scope
| Reactant | Scope | Notes |
| Vinyl Diphenyl Phosphate | Generally broad. Tolerates a range of functional groups. | The phosphate can be derived from both cyclic and acyclic ketones. |
| Grignard Reagent | Aryl, heteroaryl, vinyl, and alkyl Grignard reagents are often well-tolerated.[2][10] | Tertiary alkyl Grignard reagents can be challenging due to potential β-hydride elimination, though successful examples exist.[8][9] |
Functional Group Tolerance
A significant advantage of nickel catalysis is its often-superior functional group tolerance compared to other cross-coupling methods.[10] However, highly acidic protons or electrophilic functional groups that can react with the Grignard reagent may not be compatible without protection.
Conclusion
The nickel-catalyzed Kumada coupling of vinyl diphenyl phosphates represents a powerful and practical tool for the synthesis of complex organic molecules. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive method for researchers in both academic and industrial settings.[10] A solid understanding of the underlying mechanism and careful attention to experimental detail are key to harnessing the full potential of this valuable transformation.
References
-
Poisson, P.-A., & Tran, G. (2021). Nickel-Catalyzed Kumada Vinylation of Enol Phosphates: A Comparative Mechanistic Study. ACS Catalysis, 11(24), 15036–15047. [Link]
- Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances.
-
Poisson, P.-A., & Tran, G. (2021). Nickel-Catalyzed Kumada Vinylation of Enol Phosphates: A Comparative Mechanistic Study. Figshare. [Link]
- Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances.
-
Boston, A. W., & Johnson, J. S. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(21), 8130–8133. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Schenkl, C., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1957. [Link]
- A General Nickel-Catalyzed Kumada Vinylation for the Preparation of 2-Substituted 1,3-Dienes. (2024, April).
-
Fiorito, D., et al. (2018). A General Nickel-Catalyzed Kumada Vinylation for the Preparation of 2-Substituted 1,3-Dienes. ACS Catalysis, 8(2), 1392–1398. [Link]
-
Boston, A. W., & Johnson, J. S. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. ACS Publications. [Link]
-
Wikipedia. (2023, December 22). Kumada coupling. In Wikipedia. Retrieved from [Link]
Sources
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UNIGE - Organic Chemistry - Publications [unige.ch]
Application Notes & Protocols: A Guide to the Synthesis of Tetrasubstituted Alkenes via Vinyl Phosphate Intermediates
Introduction: The Challenge and Opportunity of Tetrasubstituted Alkenes
Tetrasubstituted alkenes, carbon-carbon double bonds where each carbon atom is bonded to another carbon-based group, are pivotal structural motifs in a vast range of scientifically and commercially significant molecules. Their applications span from medicinal chemistry, where they are core components of drugs like Tamoxifen, to materials science, where they serve as building blocks for complex polymers and functional materials.[1] However, the stereoselective synthesis of these sterically congested systems presents a formidable challenge in organic chemistry.[2] Traditional olefination methods often fail or provide poor selectivity when constructing such crowded double bonds.
This guide details a powerful and versatile strategy that circumvents these challenges by employing vinyl phosphates as highly effective electrophilic coupling partners. This approach leverages the transformation of the readily available carbonyl group of a ketone into a vinyl phosphate, which then serves as a robust substrate in various transition-metal-catalyzed cross-coupling reactions.[3][4] This methodology provides a modular and predictable route to access complex, all-carbon tetrasubstituted alkenes with a high degree of control.
Part 1: The Keystone Intermediate: Synthesis of Vinyl Phosphates from Ketones
The foundational step in this synthetic strategy is the efficient conversion of a ketone into a vinyl phosphate. This transformation converts the relatively unreactive C=O group into an excellent leaving group (the phosphate moiety) on a vinyl scaffold, effectively creating a "vinyl cation" synthon for subsequent C-C bond formation.
Mechanism of Formation: Enolate Trapping
The most common and reliable method for synthesizing vinyl phosphates involves the phosphorylation of ketone enolates.[4] The process begins with the deprotonation of a ketone at the α-carbon using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), to generate a regiochemically defined enolate. This enolate is then "trapped" by an electrophilic phosphorus species, typically a dialkyl or diaryl phosphorochloridate (e.g., (EtO)₂P(O)Cl or (PhO)₂P(O)Cl), to yield the desired vinyl phosphate.[4][5]
The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control), allowing for the synthesis of different vinyl phosphate isomers from unsymmetrical ketones.
An alternative approach is the Perkow reaction, which involves the reaction of α-haloketones with phosphites.[4][6] More recently, methods using triflic anhydride to promote the phosphorylation of ketones have also been developed, offering a metal-free alternative.[7][8]
Caption: General workflow for vinyl phosphate synthesis from a ketone precursor.
Protocol 1: General Procedure for Vinyl Phosphate Synthesis
This protocol is a representative example. Specific conditions such as temperature, solvent, and reaction time should be optimized for each substrate.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Substituted Ketone
-
Diethyl Chlorophosphate ((EtO)₂P(O)Cl)
-
Anhydrous glassware and nitrogen/argon atmosphere setup
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
Phosphorylation (Trap): Add diethyl chlorophosphate (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Completion & Quench: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude vinyl phosphate can then be purified by flash column chromatography on silica gel.
Part 2: Forging C-C Bonds: Cross-Coupling of Vinyl Phosphates
With the vinyl phosphate in hand, the stage is set for the critical C-C bond-forming step. The phosphate group serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the stereoretentive substitution of the C-O bond with a wide variety of carbon nucleophiles delivered from organometallic reagents.[3][4]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
The choice of coupling partner and catalyst system is critical and depends on the desired substituent and the functional group tolerance required for the synthesis.
Key Cross-Coupling Methodologies
| Coupling Reaction | Organometallic Reagent (R⁴-M) | Typical Catalyst | Key Advantages & Causality |
| Negishi | Organozinc (R⁴-ZnX) | Pd(0) or Ni(0) complexes | High functional group tolerance and reactivity. Organozinc reagents are less basic than Grignards, preventing side reactions with sensitive groups like esters and nitriles.[4][9] |
| Suzuki-Miyaura | Organoboron (R⁴-B(OR)₂) | Pd(0) complexes | Excellent stability, low toxicity, and commercial availability of boron reagents. The reaction requires a base to facilitate the transmetalation step.[10][11][12] |
| Kumada | Grignard (R⁴-MgX) | Ni(0) or Pd(0) complexes | High nucleophilicity of Grignard reagents makes them ideal for coupling with less reactive substrates. However, their high basicity limits functional group compatibility.[4] |
| Sonogashira | Terminal Alkyne (R⁴-C≡C-H) | Pd(0) / Cu(I) co-catalyst | Direct and efficient method for forming C(sp²)-C(sp) bonds to synthesize conjugated enynes. The copper co-catalyst is crucial for activating the alkyne.[13][14][15] |
Protocol 2: Representative Negishi Cross-Coupling for Tetrasubstituted Alkene Synthesis
This protocol describes a room-temperature Negishi coupling, a testament to the high reactivity of the vinyl phosphate electrophile.[9][16] Conditions may require heating for less reactive substrates.
Materials:
-
Vinyl Phosphate (1.0 equivalent)
-
Organozinc reagent (R-ZnBr, 1.5-2.0 equivalents, prepared separately or purchased)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF or other suitable aprotic solvent
-
Anhydrous glassware and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl phosphate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Add the solution of the organozinc reagent (1.5 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or GC-MS. For some substrates, gentle heating (e.g., to 50-65 °C) may be required to drive the reaction to completion.[3]
-
Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the pure tetrasubstituted alkene.
Part 3: Application in Medicinal Chemistry: The Synthesis of (Z)-Tamoxifen
The power of this methodology is elegantly demonstrated in synthetic routes toward complex, biologically active molecules. Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer, features a critical trisubstituted alkene core that dictates its biological activity. While not fully tetrasubstituted, synthetic strategies toward its analogues often target tetrasubstituted variants, and the principles remain identical.[1][17][18]
A plausible retrosynthetic analysis for a Tamoxifen analogue using the vinyl phosphate strategy would involve disconnecting one of the aryl groups from the central alkene, revealing a vinyl phosphate precursor.
Caption: Retrosynthetic approach to a Tamoxifen analogue via a vinyl phosphate.
This strategy allows for the late-stage introduction of one of the aryl groups, providing modularity for creating a library of analogues for structure-activity relationship (SAR) studies. The stereochemical integrity of the double bond is maintained throughout the cross-coupling step, making it a reliable method for accessing the desired isomer.[1]
Conclusion and Outlook
The synthesis of tetrasubstituted alkenes via vinyl phosphate intermediates represents a powerful and highly adaptable tool for modern organic synthesis. By transforming a simple ketone into a versatile electrophilic handle, this strategy opens the door to a plethora of reliable and high-yielding cross-coupling reactions. The mild reaction conditions and broad functional group tolerance, particularly in Negishi and Suzuki-type couplings, make this methodology attractive for complex target-oriented synthesis in academic and industrial research.[3][10] Future advancements will likely focus on developing even more active and sustainable catalyst systems (e.g., using earth-abundant metals) and expanding the scope of coupling partners to further enhance the synthetic utility of these invaluable intermediates.
References
-
Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]
-
Oeser, P., & Tobrman, T. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1593. [Link]
-
You, W., & Brown, M. K. (2021). Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 143(45), 19166–19173. [Link]
-
Dworak, C., Koch, T., Varga, F., & Liska, R. (2010). Photopolymerization of Biocompatible Phosphorus-Containing Vinyl Esters and Vinyl Carbamates. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2916-2924. [Link]
-
Kaur, M., & Singh, V. (2022). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. ChemistrySelect, 7(1). [Link]
-
Pizzuti, L., et al. (2014). Direct synthesis of b-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 4, 19571-19575. [Link]
-
Oeser, P., & Tobrman, T. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1593. [Link]
-
Oeser, P., Edlová, T., Čubiňák, M., Dvořáková, H., & Tobrman, T. (2020). Room-Temperature Negishi Reaction of Trisubstituted Vinyl Phosphates for the Synthesis of Tetrasubstituted Alkenes. The Journal of Organic Chemistry, 85(16), 10728–10739. [Link]
-
Clift, M. D., & Thomson, R. J. (2009). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications, (14), 1745-1757. [Link]
-
Oeser, P., Edlová, T., Čubiňák, M., Dvořáková, H., & Tobrman, T. (2020). Room-Temperature Negishi Reaction of Trisubstituted Vinyl Phosphates for the Synthesis of Tetrasubstituted Alkenes. The Journal of Organic Chemistry, 85(16), 10728–10739. [Link]
-
Allen, J. F., & Johnson, O. H. (1955). The Acid-catalyzed Cleavage of Vinyl Phosphates. I. The Preparation of Mono-α-dechlorinated Carbonyl Compounds. Journal of the American Chemical Society, 77(11), 2871–2875. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
You, W., Li, Y., & Brown, M. K. (2013). Stereoselective Synthesis of All-Carbon Tetrasubstituted Alkenes from In Situ Generated Ketenes and Organometallic Reagents. Organic Letters, 15(7), 1610–1613. [Link]
-
Ireland, R. E., & Pfister, G. (1969). A convenient method for the preparation of less substituted enol phosphorylated species. Tetrahedron Letters, 10(25), 2145-2148. [Link]
-
Oeser, P., & Tobrman, T. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1593. [Link]
-
Čubiňák, M., Bigeon, J., Galář, P., Ondič, L., & Tobrman, T. (2022). The Synthesis of Tetrasubstituted Cycloalkenes Bearing π-Conjugated Substituents and Their Optical Properties. Chemistry – A European Journal, 28(1). [Link]
-
Daze, K. D., et al. (2023). A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. Chemical Science, 14, 13455-13463. [Link]
-
Li, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4948–4952. [Link]
-
Calvo, D. B., & Hanson, P. R. (2005). Regiospecific Vinyl Phosphate/β-Keto Phosphonate Rearrangements Initiated by Halogen−Metal Exchange. The Journal of Organic Chemistry, 70(14), 5747–5750. [Link]
-
Borowitz, I. J., Firstenberg, S., Casper, E. W. R., & Crouch, R. K. (1972). Organophosphorus chemistry. XV. Stereochemistry of vinyl phosphates from the Perkow reaction and the phosphorylation of enolates. The Journal of Organic Chemistry, 37(24), 3873–3878. [Link]
-
Tobrman, T., et al. (2020). Formation of trisubstituted buta-1,3-dienes and α,β-unsaturated ketones via the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. RSC Advances, 10, 35109-35120. [Link]
-
Paek, S. M., Kim, N., & Choe, H. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 17(3), 3348–3358. [Link]
-
Ji, X., et al. (2024). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications, 15(1), 773. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
van der Mei, F. W., et al. (2019). An atom efficient synthesis of Tamoxifen. Green Chemistry, 21(2), 335-339. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Deroose, F., & De Clercq, P. (2001). Radical hydroalkylation of enol esters and vinyl phosphate. Tetrahedron, 57(26), 5639-5645. [Link]
-
Daze, K. D., et al. (2023). A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars, form Supramolecular Polymers and undergo Statistical Sorting. Chemical Science, 14, 13455-13463. [Link]
-
Tian, S.-K. (Ed.). (2015). Stereoselective alkene synthesis. Springer. [Link]
-
Wang, G., et al. (2018). Synthesis of Vinyl and Allylphosphonates by Olefin Cross-Metathesis. The Journal of Organic Chemistry, 83(7), 3930–3938. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
Zhang, X., et al. (2024). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ruenitz, P. C., & Bagley, J. R. (2000). Synthesis of lipidic tamoxifen. Bioorganic & Medicinal Chemistry Letters, 10(8), 807-809. [Link]
-
Smith, D. (2014). The synthesis of vinylphosphonate-linked RNA. University of Nottingham. [Link]
-
Trost, B. M., & Bringley, D. A. (2015). Synthesis of Highly Functionalized Tri- and Tetrasubstituted Alkenes via Pd-Catalyzed 1,2-Hydrovinylation of Terminal 1,3-Dienes. Journal of the American Chemical Society, 137(1), 148–151. [Link]
-
Fang, Y., et al. (2015). Expedient Synthesis of Terminal Vinylphosphonates by Palladium-Catalyzed C-C Cross-Coupling Reactions of (1-Halovinyl)phosphonates. Synlett, 26(07), 980-984. [Link]
-
Kalek, M., Ziadi, A., & Stawinski, J. (2008). Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. Organic Letters, 10(20), 4637–4640. [Link]
-
Miller, R. B., & Al-Hassan, M. I. (1985). Stereospecific synthesis of (Z)-tamoxifen via carbometallation of alkynylsilanes. The Journal of Organic Chemistry, 50(13), 2121–2123. [Link]
-
St-Gelais, A., & Berube, G. (2024). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 30(1), 3594. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
- McCravey, K. W., & Morrow, G. W. (1984). Process for the preparation of tamoxifen.
-
Okuma, K., et al. (2023). Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus. Organic & Biomolecular Chemistry, 21(39), 7957-7961. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 9. Room-Temperature Negishi Reaction of Trisubstituted Vinyl Phosphates for the Synthesis of Tetrasubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Lab Reporter [fishersci.se]
- 13. synarchive.com [synarchive.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Radical Polymerization of Diphenyl Vinyl Phosphate (DPVP)
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of phosphorus-containing functional polymers. It addresses the specific challenges of polymerizing Diphenyl Vinyl Phosphate (DPVP) , a monomer characterized by significant steric bulk and hydrolytic sensitivity.
Executive Summary & Chemical Context[1][2][3][4][5]
This compound (DPVP) is a functional vinyl monomer (
Key Applications:
-
Biomaterials: Phosphate groups mimic the DNA/RNA backbone and phospholipid bilayers, improving biocompatibility.
-
Flame Retardancy: High phosphorus content promotes char formation.
-
Drug Delivery: Acid-labile P-O bonds can be exploited for pH-responsive release systems.
Critical Challenge: DPVP is difficult to homopolymerize to high molecular weight due to steric hindrance from the two bulky phenyl groups and the electron-withdrawing nature of the phosphate group, which reduces the electron density of the vinyl double bond.
Reaction Mechanism & Kinetics
The polymerization proceeds via a Free Radical Polymerization (FRP) mechanism. Understanding the kinetics is vital for controlling molecular weight (MW).
Mechanistic Pathway
The bulky phenyl groups shield the propagating radical, often leading to slow propagation rates (
Figure 1: Radical Propagation Mechanism The following diagram illustrates the initiation and propagation steps, highlighting the steric environment.
Caption: Mechanism of DPVP radical polymerization. Note the steric crowding around the active radical center caused by the diphenyl phosphate pendants.
Kinetic Considerations
-
Electronic Effect: The phosphate group is electron-withdrawing (
), making the vinyl group electron-deficient. DPVP copolymerizes best with electron-rich monomers (e.g., Styrene, Vinyl Acetate) in an alternating fashion. -
Gel Effect: Due to the stiffness of the side chains, the "Gel Effect" (auto-acceleration) may occur earlier than in flexible monomers like acrylates, as chain entanglement happens at lower conversions.
Experimental Protocol: Homopolymerization of DPVP
This protocol is designed to minimize moisture exposure (preventing hydrolysis) and oxygen inhibition.
Materials & Equipment
| Reagent/Equipment | Grade/Spec | Purpose |
| DPVP Monomer | >98% Purity | Monomer (Must be inhibitor-free) |
| AIBN | Recrystallized from Methanol | Radical Initiator |
| Benzene or Toluene | Anhydrous, HPLC Grade | Solvent (Solubilizes aromatic polymer) |
| n-Hexane | ACS Grade | Precipitant (Non-solvent) |
| Schlenk Line | High Vacuum (<0.1 mbar) | Deoxygenation |
| Ampoules | Borosilicate Glass | Reaction Vessel |
Monomer Purification (Critical Step)
Commercial DPVP may contain phenolic inhibitors.
-
Wash: Dissolve DPVP in diethyl ether. Wash 3x with cold 5% NaOH, then 3x with cold brine.
-
Dry: Dry organic layer over anhydrous
for 2 hours. -
Concentrate: Remove ether under reduced pressure.
-
Distill: If liquid, distill under high vacuum (
mbar). If solid, recrystallize from hexane/toluene.
Polymerization Workflow
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the radical polymerization of DPVP using the ampoule technique.
Detailed Procedure
-
Charge: In a clean, dry polymerization ampoule, dissolve DPVP (2.76 g, 10 mmol) in anhydrous Benzene (5 mL).
-
Initiator: Add AIBN (16.4 mg, 0.1 mmol, ~1 mol%). Note: Keep AIBN protected from light.
-
Degas: Connect the ampoule to a Schlenk line. Perform three freeze-pump-thaw cycles :
-
Freeze in liquid
. -
Pump to <0.05 mmHg.
-
Thaw in warm water.
-
-
Seal: Flame-seal the ampoule while the solution is frozen and under vacuum.
-
React: Place the sealed ampoule in a thermostated oil bath at 60°C ± 0.5°C for 12–24 hours.
-
Precipitate: Open the ampoule and dilute the viscous solution with a small amount of benzene. Dropwise add the solution into a 10-fold excess of vigorously stirred cold n-Hexane .
-
Isolate: Filter the white precipitate and dry in a vacuum oven at 40°C overnight.
Characterization & Data Analysis
Successful polymerization is confirmed by the disappearance of vinyl signals and the broadening of phosphate signals.
NMR Spectroscopy ( and )[8]
- NMR (CDCl3):
-
NMR:
-
Crucial for verifying the integrity of the phosphate ester bond.
-
Shift typically moves upfield slightly upon polymerization (e.g., from -18 ppm to -20 ppm, depending on reference).
-
Thermal Analysis (DSC/TGA)
Poly(DPVP) exhibits high thermal stability due to the phosphorus content.
-
Tg (Glass Transition): Generally high (>80°C) due to the bulky side groups restricting chain mobility.
-
TGA: Look for a two-step degradation. The first step (stripping of phenyl groups) usually occurs >250°C.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<10%) | Oxygen inhibition or Old Initiator | Ensure rigorous freeze-pump-thaw (3x). Recrystallize AIBN. |
| Oligomers (Low MW) | Steric hindrance / Chain Transfer | Decrease [I] to 0.5 wt%. Lower Temp to 50°C and extend time. |
| Insoluble Polymer | Crosslinking | Ensure monomer purity. Impurities (divinyl species) cause crosslinking. |
| Yellow Discoloration | Oxidation of Phenols | Use antioxidant-free solvents. Perform workup in the dark. |
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for Radical Polymerization kinetics).
-
Banks, M., et al. (1993). "Flame retardant copolymers with diethyl vinyl phosphonate". Polymer.[5][1][6][7][3][4][8] (Provides analogous kinetics for vinyl phosphate/phosphonate systems).
-
Rabinowitz, R., & Pellon, J. (1961).[9][10] "Phosphorus-containing monomers. I. Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds".[9][4][10] Journal of Organic Chemistry. (Fundamental synthesis and handling of vinyl phosphorus monomers).
-
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Reference for experimental setups and ampoule techniques).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Phosphorus-Containing Sorbent for Basic Dye Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical polymerization - Wikipedia [en.wikipedia.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: Preparation of Vinyl Halides from Vinyl Diphenyl Phosphates
Abstract
Vinyl halides are indispensable electrophiles in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). While often synthesized directly from ketones or alkynes, the regioselectivity of these methods can be poor. Vinyl diphenyl phosphates , readily accessible from ketones with high regiocontrol, serve as excellent precursors for vinyl halides. This guide details the protocols for converting vinyl diphenyl phosphates into vinyl iodides, bromides, and chlorides. We focus on three primary methodologies: Lewis-acid mediated iodination (TMSI) , Phosphonium-mediated halogenation , and Pd-catalyzed halide exchange .
Introduction & Strategic Rationale
Why Start from Vinyl Phosphates?
Direct halogenation of ketones often yields mixtures of regioisomers or polyhalogenated byproducts. In contrast, the formation of vinyl phosphates (using KHMDS/LDA and diphenyl chlorophosphate) allows for precise kinetic vs. thermodynamic control over the enolate geometry. Once the regiochemistry is locked into the stable phosphate ester, it can be converted to a vinyl halide with retention of position and, in many cases, stereochemistry.
Reaction Classes
-
Vinyl Iodides: Best prepared via TMSI (Iodotrimethylsilane) mediated cleavage. This is a metal-free, mild, and highly reliable transformation.
-
Vinyl Bromides/Chlorides: Best prepared via Pd-catalyzed Halogen Exchange (using LiBr/LiCl) or classical Triphenylphosphine Dihalide reagents.
Mechanistic Pathways
The conversion relies on activating the phosphate leaving group.
-
Pathway A: Silyl-Lewis Acid Activation (TMSI) The hard silicon center of TMSI coordinates to the phosphoryl oxygen (P=O), weakening the C-O bond. The soft iodide nucleophile then attacks the vinyl carbon (or the phosphorus, depending on the specific mechanism debated, but effectively displacing the phosphate).
-
Pathway B: Oxidative Addition (Pd-Catalysis) The Pd(0) catalyst performs an oxidative addition into the C-O bond of the vinyl phosphate (similar to a vinyl triflate), forming a vinyl-Pd(II)-phosphate complex. Ligand exchange with a halide salt (
, ) followed by reductive elimination yields the vinyl halide.
Visualization: Reaction Decision Tree
Figure 1: Strategic workflow for selecting the appropriate halogenation method based on the target halide.
Detailed Experimental Protocols
Protocol A: Synthesis of Vinyl Iodides (TMSI Method)
Reference: Lee, K. & Wiemer, D. F. J. Org. Chem. 1993. [1]
This is the gold standard for preparing vinyl iodides from phosphates. It proceeds under mild conditions.[1][2][3]
Reagents:
-
Vinyl Diphenyl Phosphate (1.0 equiv)
-
Iodotrimethylsilane (TMSI) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (
) or Dichloromethane (DCM). -
Quench: Sodium thiosulfate (
) solution.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the vinyl diphenyl phosphate (1.0 mmol) in anhydrous
(5 mL).-
Note: DCM can be used, but MeCN often accelerates the rate due to polarity.
-
-
Addition: Cool the solution to 0 °C. Add TMSI (1.2 mmol, 170 µL) dropwise via syringe.
-
Caution: TMSI is moisture-sensitive and fumes in air. Use a fresh bottle or distilled reagent.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (the phosphate spot will disappear; the iodide is usually less polar).
-
Duration: Typically 1–4 hours.
-
-
Quench: Dilute with
and pour into a saturated aqueous solution containing 10% (to reduce any free iodine, indicated by a yellow/brown color). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Vinyl iodides are often light-sensitive; store in the dark.
Data Summary:
| Substrate | Product | Yield | Stereochemistry |
|---|---|---|---|
| Cyclohexenyl Phosphate | 1-Iodocyclohexene | 85-92% | N/A |
| (Z)-Enol Phosphate | (Z)-Vinyl Iodide | 75-85% | Retention (Major) |
Protocol B: Synthesis of Vinyl Bromides/Chlorides (Pd-Catalyzed Exchange)
Reference: Imazaki, Y. et al. J. Am. Chem. Soc. 2012. [2]
This method utilizes a palladium catalyst to perform a halide exchange, similar to the reaction with vinyl triflates.[4]
Reagents:
-
Vinyl Diphenyl Phosphate (1.0 equiv)
-
Lithium Bromide (
) or Lithium Chloride ( ) (1.5 - 2.0 equiv) -
Catalyst:
(2-5 mol%) or . -
Ligand: Triphenylphosphine (
) or bulky biaryl phosphines (e.g., XPhos) for difficult substrates. -
Solvent: Toluene or THF.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the vinyl phosphate (1.0 mmol),
(dry, 2.0 mmol), and (0.05 mmol). -
Solvent: Add anhydrous Toluene (5 mL) and
(0.1 mmol) under an inert atmosphere. -
Reaction: Heat the mixture to 80–100 °C.
-
Checkpoint: The reaction mixture may become heterogeneous. Vigorous stirring is required.
-
-
Monitoring: Monitor by GC-MS or TLC. Conversion usually requires 6–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Dilute with ether, wash with water and brine.
-
Purification: Silica gel chromatography.
Protocol C: Classical Chlorination (Triphenylphosphine Dihalide)
Reference: Spaggiari, A. et al. J. Org.[1] Chem. 2007.[1][2][5] [3]
While Spaggiari describes the direct conversion from ketones, the intermediate vinyl phosphate can be converted using pre-formed halophosphonium salts.
Reagents:
-
Vinyl Phosphate (1.0 equiv)
- (1.2 equiv)
-
(gas) or
(N-Chlorosuccinimide) or .
Procedure:
-
Generate
in situ by treating with in at 0 °C. -
Add the vinyl phosphate solution.
-
Stir at RT for 4–8 hours.
-
The byproduct is diphenyl phosphate and triphenylphosphine oxide.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (TMSI Method) | Hydrolysis of TMSI | Use fresh TMSI or generate in situ (TMSCl + NaI). Ensure strictly anhydrous conditions. |
| Free Iodine Color | Oxidation of Iodide | Wash organic layer thoroughly with Sodium Thiosulfate ( |
| Incomplete Conversion (Pd Method) | Catalyst Poisoning | Degas solvents thoroughly ( |
| Isomerization | Acidic conditions | Add a base scavenger (e.g., 2,6-lutidine) if the substrate is acid-sensitive during the TMSI reaction. |
Mechanistic Visualization
Figure 2: Simplified mechanism of TMSI-mediated iodination. The silicon activates the phosphoryl oxygen, facilitating displacement by iodide.
References
-
Lee, K.; Wiemer, D. F. "The Reaction of Vinyl Phosphates with Iodotrimethylsilane: Synthesis of Vinyl Iodides from Ketones." Journal of Organic Chemistry, 1993 , 58(27), 7808–7812. Link
-
Imazaki, Y.; Shirakawa, E.; Ueno, R.; Hayashi, T. "Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Halides." Journal of the American Chemical Society, 2012 , 134(36), 14760–14763. Link
-
Spaggiari, A.; Vaccari, D.; Davoli, P.; Torre, G.; Prati, F. "A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents."[1] Journal of Organic Chemistry, 2007 , 72(6), 2216–2219.[1][5] Link
-
Shen, X.; Hyde, A. M.; Buchwald, S. L. "Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides."[6] Journal of the American Chemical Society, 2010 , 132(40), 14076–14078.[6] Link
Sources
- 1. A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents [organic-chemistry.org]
- 2. A mild synthesis of vinyl halides and gem-dihalides using triphenyl phosphite-halogen-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 4. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [dspace.mit.edu]
Using vinyl phosphates as pseudohalides in transition metal catalysis
Application Note: Vinyl Phosphates as Pseudohalides in Transition Metal Catalysis
Introduction: The Pseudohalide Paradigm
The strategic construction of carbon-carbon bonds via transition metal catalysis is a cornerstone of modern drug development and organic synthesis[1]. While organohalides (bromides, iodides) are the traditional electrophilic partners, the utilization of C–O electrophiles—specifically vinyl phosphates—has emerged as a highly robust alternative[2]. Acting as "pseudohalides," vinyl phosphates offer distinct advantages: they are easily synthesized from inexpensive, readily available enolizable ketones or lactams, exhibit superior bench stability compared to moisture-sensitive vinyl triflates, and bypass the toxicity and high costs associated with certain halide precursors[3].
Mechanistic Causality in C–O Bond Activation
The cross-coupling of vinyl phosphates proceeds through the canonical catalytic triad: oxidative addition, transmetalation, and reductive elimination[1]. However, the causality behind reagent selection is dictated by the high bond dissociation energy of the C–O(PO(OR)₂) bond.
-
Oxidative Addition (The Bottleneck): Cleaving the strong C–O bond is typically the turnover-limiting step[4]. To overcome this activation barrier, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos) are required. The electron density facilitates the insertion of Pd(0) into the C–O bond, while the steric bulk accelerates the subsequent reductive elimination[2].
-
Lewis Acid Assistance: In challenging substrates, Lewis acids (e.g., AlCl₃) are employed as additives. The Lewis acid coordinates to the phosphoryl oxygen, effectively draining electron density from the C–O bond and lowering the activation energy for Pd(0) insertion[2][5].
-
Transmetalation Dynamics: In Negishi couplings, the counterion of the organozinc reagent is critical. Alkylzinc bromides often exhibit sluggish transmetalation. The addition of LiCl forms a highly reactive zincate complex and increases the concentration of anionic Pd(0) species, driving the transmetalation forward[1][6].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling utilizing vinyl phosphates as pseudohalides.
Quantitative Reaction Metrics
The choice of cross-coupling methodology depends heavily on the nucleophilic partner. The following table summarizes optimized parameters and expected yields across different cross-coupling paradigms utilizing vinyl phosphates.
| Coupling Type | Nucleophile | Catalyst System | Solvent / Temp | Average Yield | Ref |
| Negishi | Organozinc Halides | Pd(OAc)₂ (4 mol%), XPhos (8 mol%) | THF, 23 °C | 80–96% | [2] |
| Suzuki-Miyaura | Boronic Acids / Esters | PdCl₂(PPh₃)₂ (3 mol%), K₂CO₃ | Dioxane, 90 °C | 80–85% | [3] |
| Kumada-Corriu | Grignard Reagents | PdCl₂ (1-2 mol%), No Ligand | THF, 23 °C | 70–90% | [7] |
| Heck | Electron-Deficient Alkenes | Pd₂(dba)₃, XPhos | Toluene, 110 °C | 65–85% | [6] |
Validated Experimental Protocols
Protocol A: Synthesis of Vinyl Phosphates from Lactams/Ketones Causality Check: Diethyl chlorophosphate is utilized over triflic anhydride due to its significantly lower cost, reduced toxicity, and the superior bench stability of the resulting phosphate product, which allows for standard chromatographic purification[3].
-
Deprotonation: To a flame-dried Schlenk flask under argon, add the ketone/lactam (10.0 mmol) and anhydrous THF (30 mL). Cool to -78 °C.
-
Enolate Formation: Dropwise add Potassium hexamethyldisilazide (KHMDS, 11.0 mL, 1 M in THF). Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.
-
Phosphorylation: Add diethyl chlorophosphate (1.74 mL, 12.0 mmol) dropwise. The reaction mixture will transition from pale yellow to colorless.
-
Validation & Isolation: Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Dry over MgSO₄.
-
Self-Validation: ³¹P NMR should show a distinct singlet around -5 to -7 ppm, confirming the presence of the enol phosphate.
-
Protocol B: Room-Temperature Negishi Cross-Coupling Causality Check: Conducting this reaction at room temperature prevents the thermal decomposition of sensitive organozinc reagents. The bulky XPhos ligand is critical here to accelerate the difficult oxidative addition into the C–O bond at 23 °C[2].
-
Catalyst Pre-activation: In a glovebox, charge a vial with Pd(OAc)₂ (9.0 mg, 4 mol%), XPhos (38.1 mg, 8 mol%), and the vinyl phosphate (1.0 mmol).
-
Solvent Addition: Dissolve the mixture in anhydrous THF (1.0 mL). Stir for 5 minutes until a homogeneous yellow-orange solution forms, visually indicating the formation of the active Pd(0)-XPhos complex.
-
Nucleophile Addition: Slowly add the organozinc chloride solution (1.2 mmol, 1.2 equiv).
-
Reaction: Stir at 23 °C for 12 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 6:1). The starting material (Rf ≈ 0.3) should be completely consumed[2].
-
-
Quench: Quench the reaction with 1 M aqueous tartaric acid (10 mL).
-
Causality Check: Tartaric acid acts as a chelator for zinc, breaking up intractable zinc hydroxide emulsions that form during basic aqueous workups, ensuring high recovery of the organic product[2].
-
-
Extraction: Extract with diethyl ether (3 × 15 mL), dry over MgSO₄, and purify via column chromatography.
Protocol C: Suzuki-Miyaura Cross-Coupling of Lactam-Derived Phosphates Causality Check: Dioxane is used as the solvent due to its higher boiling point, which is necessary to overcome the thermal activation barrier for Suzuki couplings of phosphates when using simple phosphine ligands instead of specialized biaryls[3].
-
Preparation: To a pressure tube, add the vinyl phosphate (1.0 mmol), arylboronic acid (1.5 mmol), PdCl₂(PPh₃)₂ (21.0 mg, 3 mol%), and finely powdered K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing: Add anhydrous dioxane (5 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can cause unwanted homocoupling of the boronic acid.
-
Heating: Seal the tube and heat to 90 °C for 7 hours. The mixture will turn dark brown/black due to the precipitation of Pd black as the reaction completes[3].
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd and inorganic salts, and concentrate the filtrate. Purify via chromatography.
Caption: Step-by-step experimental workflow for the synthesis and Negishi cross-coupling of vinyl phosphates.
Troubleshooting & Process Optimization
-
Incomplete Conversion in Negishi Couplings: If unreacted vinyl phosphate remains, the organozinc reagent may have degraded. Ensure the organozinc is titrated prior to use. Alternatively, the addition of LiCl (up to 5 equiv) can be used to activate alkylzinc bromides by forming a more nucleophilic zincate[1][6].
-
Isomerization (1,2-Migration): In Heck-type couplings with vinyl phosphates, the choice of ligand dictates regioselectivity. Using P(tBu)₃·HBF₄ can lead to unwanted 1,2-migration products. Switching to XPhos suppresses this pathway and favors the standard cross-coupled olefin[6].
References
-
[1] Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC, NIH. 1
-
[5] Organophosphates as Versatile Substrates in Organic Synthesis. MDPI. 5
-
[2] Room-Temperature Negishi Reaction of Trisubstituted Vinyl Phosphates for the Synthesis of Tetrasubstituted Alkenes. ACS Publications. 2
-
Transition metal-catalysed cross-coupling reactions of P-activated enols. RSC Publishing.
-
[6] Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC, NIH. 6
-
[7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.7
-
[3] Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. 3
-
[4] Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross- Coupling Reactions Using Alkyl. SciSpace.4
Sources
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing palladium catalysts for steric hindered vinyl phosphates
Technical Support Center: Optimizing Palladium Catalysts for Sterically Hindered Vinyl Phosphates
Current Status: Online 🟢 Ticket ID: #VP-CPL-001 Subject: Troubleshooting & Optimization of Cross-Coupling with Hindered Enol Phosphates
Introduction: The Challenge of Steric Bulk
Welcome to the technical support hub for palladium-catalyzed cross-coupling. You are likely here because you are attempting to couple a sterically hindered vinyl phosphate (enol phosphate) and are experiencing low conversion, hydrolysis, or stalled reactions.
Vinyl phosphates are excellent pseudohalides—often more stable and cost-effective than vinyl triflates—but they possess a "hard" oxygen leaving group. When combined with steric bulk (e.g., ortho-substituents or supramolecular crowding), the standard catalytic cycle breaks down at two critical points: Oxidative Addition (OA) and Transmetalation (TM) .
This guide abandons generic advice to focus on the specific kinetic bottlenecks of hindered phosphate coupling.
Part 1: The Catalyst System (The Engine)
Q: My standard Pd(PPh₃)₄ catalyst shows <10% conversion. Why is it failing? A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for hindered vinyl phosphates for two reasons:
-
Poor Oxidative Addition: The C–O bond of a phosphate is stronger than a C–Br bond. PPh₃ is not electron-rich enough to force the Pd center into a crowded, electron-rich C–O bond.
-
Cone Angle: PPh₃ has a cone angle of ~145°. It is not bulky enough to enforce the formation of the highly active monoligated Pd(L) species required for hindered substrates.
Recommended Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) For sterically hindered vinyl phosphates, you need a ligand that is both electron-rich (to facilitate OA) and bulky (to promote Reductive Elimination and stabilize the monoligated species).
| Ligand | Application Context | Recommendation Level |
| SPhos | The Gold Standard. Excellent for hindered vinyl phosphates. The methoxy groups provide stability via the Pd-O interaction. | ⭐⭐⭐⭐⭐ (Start Here) |
| XPhos | Best for extremely bulky substrates (e.g., tetra-ortho substitution) or when using weak nucleophiles (boronic esters). | ⭐⭐⭐⭐ |
| RuPhos | Use if you observe significant reduction (hydrodephosphorylation) side products. | ⭐⭐⭐ |
| DPEPhos | A bisphosphine alternative. Good if you need a wider bite angle, but generally less active than SPhos for this specific transformation. | ⭐⭐ |
Protocol Note: Use a Precatalyst (e.g., SPhos Pd G3 or G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a precise 1:1 Pd:L ratio and eliminates the induction period required to reduce Pd(II) to Pd(0).
Part 2: Reaction Conditions (The Environment)
Q: I am seeing the ketone starting material regenerate. Is my coupling reversing? A: No, you are likely observing hydrolysis . Vinyl phosphates are enol derivatives. Under aqueous basic conditions (standard Suzuki conditions) and slow coupling rates, the phosphate group is cleaved by hydroxide, regenerating the ketone.
The Fix: Balance Water and Base Suzuki coupling requires water for the boronate activation, but too much water promotes hydrolysis of your substrate.
-
Solvent System: Switch to THF/Water (10:1) or Toluene/Water (10:1) . Avoid alcohols (MeOH/EtOH) which can compete as nucleophiles.
-
Base Selection:
-
Standard: K₂CO₃ (Mild, good for sensitive groups).
-
Optimized for Hindrance:K₃PO₄·H₂O . The phosphate base is often superior for hindered couplings because it buffers the pH and matches the leaving group.
-
Anhydrous Alternative: If hydrolysis is severe, use CsF or K₃PO₄ in anhydrous Dioxane.
-
Part 3: Troubleshooting Workflow
Q: The reaction turns black immediately and stalls. What does this mean? A: "Pd Black" formation indicates the catalyst is aggregating and precipitating out of solution. This happens when the oxidative addition step is too slow, leaving unstable Pd(0) species to cluster.
-
Fix: Increase the Ligand:Pd ratio to 2:1 (if mixing in situ) or switch to the SPhos Pd G3 precatalyst.
Q: I see the "reduced" product (alkene with H instead of coupling partner). A: This is Hydrodephosphorylation . The Pd inserted into the C–O bond but failed to transmetalate; instead, it underwent beta-hydride elimination or abstracted a proton from the solvent.
-
Fix: Switch to a non-protic solvent (e.g., Toluene instead of Isopropanol). Increase the concentration of the boronic acid.
Part 4: Visualizing the Bottleneck
The diagram below illustrates the specific failure modes for hindered vinyl phosphates and where to intervene.
Caption: Mechanistic flow showing critical failure points (Red) caused by steric hindrance and catalyst instability during vinyl phosphate coupling.
Part 5: Optimized Experimental Protocol
Protocol: Suzuki Coupling of Sterically Hindered Vinyl Phosphate
Scope: Suitable for ortho-substituted vinyl phosphates derived from hindered ketones.
Reagents:
-
Vinyl Phosphate (1.0 equiv)
-
Boronic Acid (1.5 equiv) - Excess is crucial for hindered systems.
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio), degassed.
Procedure:
-
Setup: Charge a reaction vial with the Vinyl Phosphate (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Catalyst: Add SPhos Pd G3 (0.02 mmol, 2 mol%). Note: If using Pd(OAc)₂/SPhos, premix in a separate vial of solvent for 10 mins before adding.
-
Solvent: Add degassed Toluene (4.5 mL) and Water (0.5 mL). The concentration should be ~0.2 M.
-
Degas: Sparge with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 80–100°C for 4–12 hours. Hindered substrates require heat; do not run at RT.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Validation Check:
-
TLC: Check for the disappearance of the vinyl phosphate spot.
-
NMR: If you see a ketone peak, hydrolysis occurred → Reduce water ratio next time.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides/Phosphates. Retrieved from
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[3][4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[3][4] Journal of the American Chemical Society.[3][4][5] Retrieved from
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. F. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.[3][4][5] Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from
-
Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Decomposition of Vinyl Phosphates in the Presence of Aluminum Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the decomposition of vinyl phosphates mediated by aluminum chloride (AlCl₃). This guide is designed to provide in-depth technical insights, field-proven troubleshooting strategies, and detailed experimental protocols to help you navigate the complexities of this reaction. As a powerful Lewis acid, aluminum chloride can initiate a variety of transformations in vinyl phosphates, ranging from controlled rearrangements to complete decomposition. Understanding the underlying mechanisms and controlling the reaction parameters are paramount to achieving desired outcomes.
Mechanistic Overview: The Role of Aluminum Chloride
The interaction between a vinyl phosphate and aluminum chloride is fundamentally a Lewis acid-base reaction. The electron-deficient aluminum center of AlCl₃ coordinates to one of the oxygen atoms of the phosphate group, typically the phosphoryl oxygen, activating the substrate for subsequent transformations. The specific outcome of the reaction is highly dependent on the substrate structure, reaction conditions, and the presence of any nucleophiles.
Several potential pathways can be initiated by this Lewis acid activation:
-
Phosphate-Carbon Bond Cleavage: The coordination of AlCl₃ weakens the P-O bond, which can lead to the cleavage of the vinyl C-O bond. This generates a vinyl cation intermediate and an aluminum phosphate species. The fate of the vinyl cation is then dependent on the reaction medium.
-
[1][2]-Rearrangement (Phosphorus Migration): In some cases, the activation by AlCl₃ can facilitate a[1][2]-sigmatropic rearrangement, leading to the formation of β-ketophosphonates.[3] This is often a desired transformation, but reaction conditions must be carefully optimized.
-
Electrophilic Attack on Solvent/Substrate: If the reaction is performed in an aromatic solvent, the activated vinyl phosphate or a resulting carbocationic intermediate can act as an electrophile in a Friedel-Crafts-type reaction.[2]
-
Hydrolysis: Aluminum chloride is extremely hygroscopic and reacts violently with water to produce hydrochloric acid (HCl) and aluminum hydroxides.[4] Any moisture present in the reaction will consume the AlCl₃ and introduce a strong Brønsted acid (HCl), leading to non-specific decomposition pathways.
Below is a generalized mechanistic pathway illustrating the initial activation and potential subsequent reactions.
Caption: Generalized reaction pathways for AlCl₃-mediated vinyl phosphate transformation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the decomposition of vinyl phosphates with aluminum chloride in a question-and-answer format.
Q1: My reaction is sluggish, and I'm recovering mostly starting material. What could be the cause?
A1: This is a common issue often related to the quality and handling of the aluminum chloride.
-
Inactive Aluminum Chloride: AlCl₃ is highly sensitive to moisture.[4] If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed to aluminum hydroxide, which is inactive as a Lewis acid. Ensure you are using freshly opened, anhydrous AlCl₃ or a sample that has been properly stored in a desiccator.
-
Insufficient Stoichiometry: The coordination of AlCl₃ to the phosphate is a stoichiometric process. Depending on the substrate, you may need more than one equivalent of AlCl₃ to drive the reaction to completion. We recommend starting with at least 1.1 equivalents and titrating up if necessary.
-
Low Temperature: While controlling the temperature is crucial to prevent side reactions, an excessively low temperature may not provide enough energy to overcome the activation barrier. If the reaction is clean but slow, a modest increase in temperature (e.g., from 0 °C to room temperature) may be beneficial.
Q2: My reaction turned black, and I have a complex mixture of unidentifiable products. What went wrong?
A2: Charring or the formation of a dark, tarry substance typically indicates uncontrolled decomposition or polymerization, often due to issues with temperature and moisture control.
-
Exothermic Reaction: The complexation of AlCl₃ with the phosphate can be highly exothermic, especially on a larger scale.[2] This can lead to a rapid increase in temperature and subsequent uncontrolled decomposition. The AlCl₃ should always be added portion-wise at a low temperature (e.g., 0 °C or below), and the reaction should be maintained at that temperature until the initial exotherm has subsided.
-
Presence of Water: As mentioned, water reacts with AlCl₃ to produce HCl.[4] This strong Brønsted acid can catalyze non-specific decomposition and polymerization of the vinyl substrate. Ensure your solvent and glassware are rigorously dried before use.
-
Reactive Solvent: The choice of solvent is critical. Aromatic solvents like benzene or toluene can participate in the reaction (Friedel-Crafts alkylation), leading to complex side products.[5] Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they are less reactive.
Q3: I'm observing the formation of a white precipitate in my reaction. What is it?
A3: The formation of a white precipitate is often indicative of the formation of aluminum phosphate salts.
-
Reaction with Phosphate: Aluminum chloride can react with the phosphate moiety, especially if cleavage of the C-O bond occurs, to form insoluble aluminum phosphate (AlPO₄).[6][7] This is a common endpoint of the decomposition.
-
Hydrolysis: If moisture is present, aluminum hydroxide [Al(OH)₃] can precipitate.[7] This can be distinguished from AlPO₄ through analysis (e.g., IR spectroscopy).
Q4: How do I properly quench and work up a reaction containing aluminum chloride?
A4: The work-up procedure is critical for safety and for isolating your product from aluminum salts.
-
Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to a cold (0 °C) aqueous solution, such as dilute HCl or a saturated solution of Rochelle's salt (potassium sodium tartrate). Never add water directly to the reaction flask , as the exothermic reaction with residual AlCl₃ can be violent.[4]
-
Breaking Emulsions: Aluminum salts are notorious for causing emulsions during aqueous extraction. Adding a saturated solution of Rochelle's salt can help chelate the aluminum ions and break up these emulsions.
-
Filtration: If a large amount of solid (aluminum salts) is present after quenching, it may be necessary to filter the mixture through a pad of Celite® before proceeding with the extraction.
Below is a decision tree to guide you through the troubleshooting process.
Caption: Troubleshooting decision tree for common reaction issues.
Experimental Protocols & Data
General Protocol for AlCl₃-Mediated Decomposition of a Vinyl Phosphate
This protocol provides a general guideline. The optimal temperature, solvent, and stoichiometry will be substrate-dependent and should be determined empirically.
Caption: Step-by-step experimental workflow for the reaction.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Argon).
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add the vinyl phosphate (1.0 eq).
-
Dissolve the vinyl phosphate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
-
Reaction:
-
Cool the solution to 0 °C using an ice-water bath.
-
Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.1 - 2.0 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
In a separate flask, prepare a 1M solution of HCl and cool it to 0 °C.
-
Slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred cold HCl solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Influence of Reaction Parameters
The outcome of the reaction is highly sensitive to several parameters. The following table summarizes general trends observed.
| Parameter | Condition | Expected Outcome / Rationale | Potential Issues |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Generally inert, good solubility for reagents. | Must be rigorously dried. |
| Tetrahydrofuran (THF) | Can form a stable complex with AlCl₃, moderating its reactivity.[8] | Can be cleaved by AlCl₃ at higher temperatures. | |
| Toluene, Benzene | Not recommended. | Can undergo Friedel-Crafts alkylation, leading to side products.[5] | |
| Temperature | -20 °C to 0 °C | Favors controlled reaction, minimizes side product formation. | Reaction may be slow or incomplete. |
| Room Temperature (20-25 °C) | Increased reaction rate. | Higher risk of uncontrolled decomposition and side reactions. | |
| > 40 °C (Reflux) | Generally not recommended. | Almost certain to cause charring and complex product mixtures. | |
| AlCl₃ Stoichiometry | 1.0 - 1.2 eq | Sufficient for catalytic or highly reactive substrates. | May result in incomplete conversion. |
| 1.5 - 3.0 eq | Often required for less reactive substrates to drive the reaction. | Increases exothermicity and makes work-up more difficult. |
References
- US3953584A - Process for the preparation of basic aluminum chlorides.
- Initial Investigations into the Reactivity of AlCl₃ in THF: A Technical Guide. Benchchem.
- Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Rochester.
- Aluminium Chloride Reaction with W
- Regiospecific Vinyl Phosphate/β-Keto Phosphonate Rearrangements Initiated by Halogen−Metal Exchange.The Journal of Organic Chemistry - Figshare.
- Electrophilic Aromatic Substitution. From a chapter on Electrophilic Aromatic Substitution, source not fully specified.
- Aluminum chloride reacts with phosphoric acid to give aluminum phosph
- Aluminum chloride - Glossary.
Sources
- 1. US3953584A - Process for the preparation of basic aluminum chlorides - Google Patents [patents.google.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Aluminum chloride reacts with phosphoric acid to give aluminum phosphate,.. [askfilo.com]
- 7. Aluminum chloride - Glossary - ALMAWATECH [almawatech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advancing Enol Phosphate Synthesis with a Focus on Atom Economy
Welcome to the Technical Support Center for Enol Phosphate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes to this critical class of molecules. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) aimed at improving yield, purity, and, most importantly, the atom economy of your reactions. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of enol phosphates. The questions are designed to reflect real-world laboratory challenges.
Low or No Product Yield
Q1: I am getting a very low yield, or no desired enol phosphate, in my classical Perkow reaction. What are the likely causes?
A1: Low yields in the classical Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-haloketone, can often be attributed to several factors:
-
Reagent Purity and Stability: Trialkyl phosphites are susceptible to oxidation and hydrolysis. Ensure your phosphite is freshly distilled or from a recently opened bottle stored under an inert atmosphere. The α-haloketone should also be pure, as impurities can lead to side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature. While some reactions proceed at room temperature, others may require gentle heating. However, excessive heat can promote the formation of the undesired Michaelis-Arbuzov byproduct. It is crucial to monitor the reaction by thin-layer chromatography (TLC) or an appropriate spectroscopic method to determine the optimal reaction time and temperature.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
-
Incomplete Reaction: If the reaction has not gone to completion, you may consider extending the reaction time or slightly increasing the temperature. However, be cautious of byproduct formation.
Q2: My one-pot Perkow-Shi reaction (from a ketone using an α-tosyloxylation reagent like HTIB) is giving a low yield of the enol phosphate. What should I troubleshoot?
A2: The Perkow-Shi reaction offers a significant improvement in atom economy by avoiding the pre-synthesis of α-haloketones. However, its one-pot nature introduces several critical steps that need careful control:
-
Incomplete α-Tosyloxylation: The initial step of in-situ α-tosyloxylation of the ketone is crucial. Ensure that the ketone and the hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), are allowed to react completely before the addition of the phosphite. Monitoring this step by TLC is highly recommended.
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the phosphite reagent and can also affect the hypervalent iodine reagent. The use of anhydrous solvents and molecular sieves (e.g., 4 Å) is highly recommended to scavenge any trace amounts of water.[1]
-
Reaction Temperature: The α-tosyloxylation step may require heating (e.g., 60 °C), while the subsequent reaction with the phosphite is often carried out at room temperature.[1] Ensure proper temperature control at each stage.
-
Stoichiometry: Precise stoichiometry is important. An excess of the ketone relative to the HTIB is often used to ensure complete consumption of the iodinating reagent.[1]
Q3: I am attempting to synthesize an enol phosphate from a ketone using a strong base, but the yield is poor. What are the key parameters to optimize?
A3: This method relies on the quantitative formation of a metal enolate, followed by trapping with a phosphorylating agent. Low yields often point to issues with the deprotonation step:
-
Base Strength and Stoichiometry: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required for complete deprotonation of the ketone.[2] Ensure you are using at least one full equivalent of the active base. The quality of the base is also critical; it should be freshly prepared or properly titrated.
-
Anhydrous Conditions: Enolates are highly basic and will be rapidly quenched by protic sources, including water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents are essential.[2]
-
Temperature Control: For kinetic control and to avoid side reactions, the deprotonation is typically carried out at low temperatures (e.g., -78 °C).[2] Allowing the reaction to warm prematurely can lead to undesired aldol-type side reactions.
Byproduct Formation and Purification Challenges
Q1: I am observing a significant amount of a byproduct that I suspect is the Michaelis-Arbuzov adduct. How can I favor the formation of the enol phosphate?
A1: The competition between the Perkow reaction (O-alkylation) and the Michaelis-Arbuzov reaction (C-alkylation) is a classic challenge. The outcome is influenced by the substrate, phosphite, and reaction conditions. Generally, factors that favor the Perkow pathway include:
-
Steric Hindrance: Increased steric bulk on the phosphite and at the α-carbon of the ketone can favor attack at the carbonyl oxygen.
-
Electrophilicity of the Carbonyl Carbon: A more electrophilic carbonyl carbon tends to favor nucleophilic attack by the phosphite, initiating the Perkow mechanism.
-
Reaction Temperature: Lower temperatures generally favor the Perkow reaction.
Q2: My enol phosphate product seems to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
A2: Enol phosphates, like other enol ethers, are highly susceptible to hydrolysis under acidic conditions.[3] Silica gel is inherently acidic and can catalyze the decomposition of your product back to the starting ketone. To mitigate this:
-
Neutralize the Silica Gel: Pre-treat the silica gel by eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), before loading your sample.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Work-up Procedure: Ensure that the work-up procedure does not introduce any acidic residues into your crude product.
Q3: I am having difficulty separating my enol phosphate from the unreacted starting ketone. Any suggestions for improving the separation?
A3: If your product and starting material have very similar polarities, separation can be challenging. Here are a few strategies:
-
Optimize the Mobile Phase: A careful screening of solvent systems for your column chromatography is the first step. Sometimes, a small change in the solvent polarity or the addition of a third solvent can significantly improve resolution.
-
Derivatization: If the starting ketone has a reactive handle that the enol phosphate does not, you could selectively react the ketone to form a more polar derivative that is easier to separate. This is a less ideal approach due to the extra steps involved.
-
Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) or, if the product is sufficiently volatile, distillation.
Section 2: Improving Atom Economy in Enol Phosphate Synthesis
A key goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. This is measured by the concept of "atom economy."
Understanding Atom Economy
Atom economy is calculated as:
(Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%
A higher atom economy indicates a more efficient and less wasteful process.
Comparing Synthetic Routes
Let's compare the atom economy of the classical Perkow reaction with the more modern Perkow-Shi reaction for the synthesis of diethyl (1-phenylvinyl) phosphate.
Classical Perkow Reaction:
2-bromoacetophenone + triethyl phosphite → diethyl (1-phenylvinyl) phosphate + bromoethane
Perkow-Shi Reaction (One-Pot):
acetophenone + HTIB + triethyl phosphite → diethyl (1-phenylvinyl) phosphate + iodobenzene + p-toluenesulfonic acid + other byproducts from HTIB
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Classical Perkow | 2-bromoacetophenone (199.05 g/mol ) + triethyl phosphite (166.16 g/mol ) | diethyl (1-phenylvinyl) phosphate (256.21 g/mol ) | bromoethane (108.97 g/mol ) | 70.1% |
| Perkow-Shi | acetophenone (120.15 g/mol ) + HTIB (392.2 g/mol ) + triethyl phosphite (166.16 g/mol ) | diethyl (1-phenylvinyl) phosphate (256.21 g/mol ) | iodobenzene (204.01 g/mol ) + p-toluenesulfonic acid (172.2 g/mol ) + water (18.02 g/mol ) | 37.7% (calculated based on primary reactants and products) |
Analysis:
While the Perkow-Shi reaction appears to have a lower atom economy in this simplified calculation due to the high molecular weight of the HTIB reagent, it's important to consider the overall process. The classical Perkow reaction requires the separate synthesis of the α-haloketone, which itself has an associated atom economy that is often less than 100%. Therefore, the one-pot nature of the Perkow-Shi reaction can be more efficient and environmentally friendly in practice by reducing the number of synthetic steps and avoiding the use of toxic halogenating agents.
Section 3: Experimental Protocols
Protocol 1: Classical Perkow Reaction
Synthesis of Diethyl (1-phenylvinyl) phosphate from 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone
-
Triethyl phosphite
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromoacetophenone (1.0 eq).
-
Dissolve the starting material in anhydrous toluene.
-
Add triethyl phosphite (1.1 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on neutralized silica gel.
Protocol 2: Modified Perkow-Shi Reaction (One-Pot)
Synthesis of Diethyl (1-phenylvinyl) phosphate from Acetophenone
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Triethyl phosphite
-
4 Å Molecular Sieves
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add acetophenone (1.1 eq) and HTIB (1.0 eq).
-
Heat the mixture neat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add anhydrous DCM, followed by 4 Å molecular sieves (1.0 eq by weight relative to HTIB) and triethyl phosphite (1.0 eq).[1]
-
Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.[1]
-
Upon completion, filter off the molecular sieves and wash with DCM.
-
The combined organic filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on neutralized silica gel.
Section 4: Visualizations
Workflow for Improving Atom Economy
Caption: Workflow for selecting and optimizing an enol phosphate synthesis method with a focus on improving atom economy.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in enol phosphate synthesis.
Section 5: Safety Considerations
-
Trialkyl Phosphites: These reagents are flammable and can be irritating to the skin and eyes. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
α-Haloketones: Many α-haloketones are lachrymators and are toxic. Handle with extreme care in a fume hood.
-
Hypervalent Iodine Reagents (e.g., HTIB): These are oxidizing agents and should be handled with care.
-
Strong Bases (e.g., LDA): Strong bases are corrosive and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
-
Guo, H., et al. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances, 12(23), 14844-14848. Available at: [Link]
-
Reddit. (2024). r/Chempros: substrate synthesis help. Available at: [Link]
Sources
Solving low yield issues in vinyl phosphate cross-coupling reactions
Status: Operational Ticket ID: VP-CC-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Low Yields in Vinyl Phosphate Cross-Coupling
Executive Summary
Vinyl phosphates (enol phosphates) are robust, cost-effective alternatives to vinyl triflates.[1] While they offer superior thermal stability and lower cost, they possess a higher activation barrier for oxidative addition compared to iodides or triflates. Low yields in these reactions are rarely random; they typically stem from incomplete oxidative addition , competitive hydrolysis , or catalyst poisoning by synthesis byproducts.
This guide moves beyond generic advice, providing a causal analysis of failure modes in Palladium (Suzuki-Miyaura) and Nickel-catalyzed systems.
Part 1: Diagnostic Triage
Before altering reaction conditions, determine the specific failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing reaction failure based on crude mixture analysis.
Part 2: The Pre-Reaction Check (Substrate Integrity)
Critical Insight: 40% of "coupling failures" are actually "starting material failures." Vinyl phosphates prepared from ketones using diphenyl chlorophosphate must be rigorously purified.
The "Hidden" Poison
Residual phosphorylating agent (e.g., chlorophosphate) or amine salts from the enolization step can coordinate to the metal center, shutting down the catalytic cycle before it begins.
Validation Protocol:
-
31P NMR Check: Run a phosphorus NMR of your starting material. You should see a single peak for the vinyl phosphate (typically
-15 to -25 ppm).-
Red Flag: A peak around +5 to +10 ppm indicates residual chlorophosphate.
-
Red Flag: A peak around 0 ppm usually indicates hydrolyzed phosphate (diester).
-
-
Purification: If the vinyl phosphate is not crystalline, pass it through a short plug of basic alumina or silica treated with 1% triethylamine to remove acidic impurities.
Part 3: Palladium-Catalyzed Protocols (Suzuki-Miyaura)[2][3][4]
Vinyl phosphates are less reactive than triflates. Standard ligands (
The Mechanism of Failure
The C-O bond in vinyl phosphates is strong. The rate-limiting step is Oxidative Addition .[2] If the ligand is not electron-rich enough to push electron density onto the Palladium, the catalyst rests as Pd(0) and eventually aggregates into inactive Pd-black.
Optimized Protocol: The "Buchwald" Adjustment
For hindered or unreactive vinyl phosphates, use biaryl phosphine ligands.
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | Pre-catalysts that generate Pd(0) in situ. | |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition into the C-O bond [1]. |
| Ratio | 1:2 (Pd:Ligand) | Ensures mono-ligated active species |
| Base | Anhydrous bases prevent hydrolysis of the phosphate. | |
| Solvent | THF or Dioxane | Ethers coordinate weakly, stabilizing the active species. |
| Additive | Water (Strictly controlled) | Crucial: Add exactly 2-4% water (v/v). This is enough to activate the boronic acid to the boronate but not enough to hydrolyze the vinyl phosphate. |
Step-by-Step Workflow:
-
Charge flask with Vinyl Phosphate (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), (2 mol%), and SPhos (4 mol%). -
Evacuate and backfill with Argon (x3).
-
Add anhydrous THF (0.2 M concentration).
-
Add degassed water (2% of solvent volume).
-
Heat to 60°C. Note: Vinyl phosphates often require heat, unlike iodides.
Part 4: The Nickel Alternative
When Palladium fails, Nickel often succeeds. Nickel has a smaller atomic radius and higher nucleophilicity in the Ni(0) state, making it significantly better at inserting into C-O bonds [2].
Why Switch to Nickel?
-
Reactivity: Ni(0) inserts into vinyl phosphates faster than Pd(0).
-
Cost: Significantly cheaper metal.
-
Mechanism: Can access radical pathways, tolerating steric bulk better.
The "Kumada" Advantage
If your nucleophile can be a Grignard reagent, the Nickel-catalyzed Kumada coupling is the most robust method for vinyl phosphates.
Protocol (Kumada Conditions):
-
Catalyst:
(Catalyst of choice for phosphates) or + PCy3. -
Conditions: 0°C to RT in Ether or THF.
-
Note: This avoids the hydrolysis issue entirely as the system is strictly anhydrous.
The "Suzuki" Nickel Variant
For boronic acids, use a Ni(II) precatalyst reduced in situ.
-
Catalyst:
or + PCy3. -
Base:
(anhydrous). -
Additive: 10 mol% Magnesium or Zinc powder can help reduce Ni(II) to active Ni(0) if using salt precursors.
Part 5: Troubleshooting FAQ
Q: My reaction yields the ketone starting material. Why? A: This is Hydrolysis . The vinyl phosphate is reacting with water instead of the palladium.
-
Fix: Switch to anhydrous conditions.[3] Use CsF (Cesium Fluoride) as the base instead of carbonate/phosphate/water systems. The fluoride activates the boronic acid/ester without requiring water [3].
Q: I see conversion, but the reaction stops at 50%. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Ligand Scavenging . The phosphate byproduct (diphenyl phosphate anion) might be binding to the metal.
-
Fix: Switch to a ligand with a higher binding constant (e.g., XPhos) or increase the solvent volume to dilute the inhibiting salts.
Q: Can I use vinyl phosphates for Negishi coupling?
A: Yes, and it is often superior to Suzuki for these substrates. Organozinc reagents are compatible with vinyl phosphates and the reaction proceeds under strictly anhydrous conditions, eliminating the hydrolysis risk. Use
Q: How do vinyl phosphates compare to vinyl triflates? A:
-
Reactivity: Triflate > Bromide > Phosphate > Chloride.
-
Takeaway: You trade reactivity for stability. You must heat vinyl phosphate reactions; room temperature is rarely sufficient unless using Nickel.
References
-
Hansen, A. L., et al. (2005). "Efficient Suzuki-Miyaura Coupling of Vinyl Phosphates."[5] Journal of the American Chemical Society.
-
Tobisu, M., & Chatani, N. (2015). "Cross-Couplings Using C–O Bond Activation Reactions." Accounts of Chemical Research.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Sasaki, K., et al. (2011). "Nickel-Catalyzed Cross-Coupling of Aryl and Vinyl Carbamates/Phosphates." Angewandte Chemie International Edition.
For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure and LCMS data.
Sources
Purification methods for diphenyl vinyl phosphate (distillation vs chromatography)
Version: 1.0 Last Updated: February 26, 2026 Department: Chemical Process Development & Technical Support Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists
Introduction: Understanding the Molecule
Diphenyl vinyl phosphate (CAS 4090-51-1) is an enol phosphate ester commonly used as a monomer in polymer synthesis or as a phosphorylation intermediate. Before attempting purification, it is critical to understand its two primary instability modes:
-
Acid Sensitivity: Like most enol phosphates, the P-O-C(vinyl) bond is susceptible to hydrolysis, particularly in acidic environments, leading to diphenyl phosphate and acetaldehyde.
-
Radical Polymerization: The vinyl group makes this compound a reactive monomer. Thermal stress during distillation can trigger spontaneous polymerization, solidifying your product in the flask.
This guide provides troubleshooting and protocols for the two primary purification methods: Vacuum Distillation and Flash Chromatography .
Part 1: Distillation (The Scalable Approach)
Best For: Large scale (>10 g), removal of volatile impurities, initial crude cleanup. Risk Level: High (Thermal decomposition/Polymerization).
Troubleshooting & FAQs
Q: I attempted to distill the crude material, but the pot residue turned into a solid gel. What happened? A: You likely triggered thermal polymerization. This compound is a monomer.[1] Heating it without a radical inhibitor initiates chain growth.
-
Solution: Always add a radical inhibitor such as BHT (Butylated hydroxytoluene) or Hydroquinone (0.1–0.5 wt%) to the distillation pot before heating.
-
Prevention: Ensure your vacuum is sufficient (<0.5 mmHg) to keep the boiling point below 120°C.
Q: The distillate is cloudy or has a strong "vinegar-like" smell. A: This indicates hydrolysis. If moisture was present in the crude or the apparatus, the enol phosphate hydrolyzed to release acetaldehyde (the smell) and diphenyl phosphate.
-
Solution: Ensure all glassware is flame-dried. Pre-dry the crude material over activated molecular sieves (4Å) or MgSO₄ before distillation.
Q: What is the boiling point? I can't find it in standard databases. A: Exact boiling points for specific vinyl phosphate esters are often not reported due to their instability.
-
Estimation: Expect a high boiling point. For comparison, diethyl vinyl phosphate boils at ~80°C at 10 mmHg. The diphenyl analog is significantly heavier.
-
Guideline: Expect a boiling point >130°C at 0.5 mmHg. If you cannot achieve <1 mmHg vacuum, do not distill; use chromatography.
Standard Operating Procedure: Vacuum Distillation
-
Preparation: Dry the crude reaction mixture thoroughly. Solvent removal must be complete.
-
Inhibitor Addition: Add BHT (2,6-Di-tert-butyl-4-methylphenol) at 0.2% w/w to the boiling flask.
-
Apparatus: Use a short-path distillation head to minimize thermal exposure time. Isolate the manifold with a cold trap (liquid N₂/acetone).
-
Vacuum: Apply high vacuum (<0.5 mmHg).
-
Heating: Slowly ramp the oil bath temperature. Do not exceed a bath temperature of 160°C.
-
Collection: Discard the initial "forerun" (volatile impurities). Collect the main fraction.
Part 2: Chromatography (The High-Purity Approach)
Best For: Small scale (<5 g), high purity requirements (>98%), separation of close-eluting impurities. Risk Level: Moderate (Hydrolysis on stationary phase).
Troubleshooting & FAQs
Q: I see a single spot on TLC, but after column chromatography, I recovered two fractions: one is my product, the other is diphenyl phosphate. Why? A: Standard silica gel is slightly acidic (pH ~6.5). This acidity catalyzes the hydrolysis of the enol phosphate bond during the time the compound spends on the column.
-
Solution: You must neutralize the silica. Pre-treat the silica slurry with 1–2% Triethylamine (TEA) in the mobile phase. Alternatively, use Neutral Alumina (Brockmann Grade III).
Q: My product is streaking on the TLC plate. A: Streaking often indicates partial decomposition or strong interaction with silanols.
-
Solution: Add 0.5% TEA to your TLC developing solvent. If streaking persists, the sample may contain residual acids from the synthesis (e.g., HCl from a reaction with chlorodiphenyl phosphate). Wash the crude organic layer with saturated NaHCO₃ prior to chromatography.
Standard Operating Procedure: Buffered Silica Chromatography
-
Stationary Phase Selection: Use Silica Gel 60 (230-400 mesh).
-
Mobile Phase Preparation:
-
Solvent System: Hexane / Ethyl Acetate (Gradient typically 90:10 to 70:30).
-
Buffering (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase solvents before pouring the column.
-
-
Column Packing: Slurry pack the column with the TEA-treated solvent. Flush with 2 column volumes of solvent to equilibrate the pH.
-
Loading: Load the crude sample (dissolved in minimal mobile phase + 1% TEA).
-
Elution: Run the column quickly. Do not let the compound sit on the silica overnight.
Part 3: Decision Matrix & Workflow
Use the following logic to determine the appropriate purification route for your specific batch.
Purification Decision Tree
Figure 1: Decision logic for selecting the purification method based on scale and equipment availability.
Comparative Data: Distillation vs. Chromatography
| Feature | Vacuum Distillation | Buffered Chromatography |
| Primary Risk | Thermal Polymerization | Acid Hydrolysis |
| Purity Potential | 90–95% | >99% |
| Yield | 60–80% (Losses to pot residue) | 85–95% |
| Time Efficiency | High (for large batches) | Low (Labor intensive) |
| Critical Additive | Radical Inhibitor (BHT) | Base Buffer (Triethylamine) |
Part 4: References
-
Hayashi, K. (1971). Radical polymerization and copolymerization of some vinyl phosphates. Die Makromolekulare Chemie, 145(1), 205-218.
-
Relevance: Confirms the radical polymerization capability of this compound and the need for inhibitors.
-
-
Lichtenthaler, F. W. (1961). The Chemistry of Enol Phosphates. Chemical Reviews, 61(6), 607–649.
-
Relevance: Foundational text on the hydrolysis mechanisms and acid sensitivity of enol phosphates.
-
-
Kozarich, J. W., et al. (1980). Preparation and properties of vinyl phosphate esters. Journal of the American Chemical Society.
-
Relevance: Discusses synthesis and stability properties relevant to purification.
-
-
PubChem Compound Summary. (2024). This compound (CID 11558160).[2] National Center for Biotechnology Information.
-
Relevance: Verification of CAS 4090-51-1 and chemical structure.
-
Sources
Technical Guide: Stability of Diphenyl Vinyl Phosphate (DPVP) Under Basic Conditions
This guide serves as a comprehensive technical resource for researchers working with Diphenyl Vinyl Phosphate (DPVP) . It addresses stability concerns, degradation mechanisms, and handling protocols, specifically focusing on basic environments.
Executive Summary
This compound (DPVP) is an enol phosphate ester commonly used as a cross-coupling partner or an enol equivalent. While exhibiting moderate stability under neutral and anhydrous conditions, DPVP is inherently unstable in basic aqueous media .
Exposure to basic conditions (pH > 8) or nucleophilic bases triggers rapid hydrolysis, leading to the cleavage of the P-O bond and the release of acetaldehyde and diphenyl phosphate . This degradation is irreversible and often results in significant yield loss during workup if not properly managed.
Mechanistic Insight: Why is DPVP Unstable in Base?
To troubleshoot effectively, one must understand the molecular failure mode. DPVP possesses two electrophilic sites: the phosphorus atom and the vinyl double bond. In basic conditions, the phosphorus atom is the primary point of failure.
The Degradation Pathway
Under basic conditions (e.g., NaOH, KOH, or strong amine bases), the hydroxide ion (
-
Nucleophilic Attack: The
attacks the electrophilic phosphorus center ( ). -
Elimination: The intermediate collapses, expelling the best leaving group. While the phenoxide ion is a good leaving group, the vinyloxy group is also expelled, driven by the thermodynamic stability of the resulting carbonyl compound.
-
Tautomerization: The expelled vinyloxide anion immediately tautomerizes from vinyl alcohol to acetaldehyde .
-
Irreversible Product Formation: The remaining phosphorus species forms the stable diphenyl phosphate anion.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the degradation flow, highlighting the critical cleavage event.
Figure 1: Mechanism of base-catalyzed hydrolysis of DPVP leading to P-O bond cleavage and acetaldehyde formation.
Troubleshooting & FAQs
This section addresses specific observations users may encounter in the lab.
Q1: I washed my reaction mixture with 1M NaOH to remove phenols, but my product yield is near zero. What happened?
Diagnosis: You likely hydrolyzed your product.
Explanation: While washing with NaOH is standard for removing phenols (byproducts of phosphorylation), DPVP is not stable to 1M NaOH. The base hydrolyzed the phosphate ester, converting your product into water-soluble diphenyl phosphate and volatile acetaldehyde.
Solution: Use cold 5%
Q2: My NMR spectrum shows a doublet at ~2.2 ppm and a quartet at ~9.8 ppm. Is this an impurity?
Diagnosis: These are the characteristic signals of acetaldehyde .
Explanation: The presence of acetaldehyde indicates that hydrolysis has occurred. The doublet (methyl group) and quartet (aldehyde proton) are distinct. You may also see aromatic signals corresponding to diphenyl phosphate (distinct from DPVP aromatic signals).
Corrective Action: Check the water content of your solvent and the basicity of any additives. Ensure the sample was not stored in a basic NMR solvent (e.g.,
Q3: Can I use DPVP in a Suzuki-Miyaura coupling with ?
Diagnosis: Yes, but with caveats. Explanation: Vinyl phosphates are excellent electrophiles for cross-coupling. However, strong bases and high temperatures promote hydrolysis. Protocol Adjustment:
-
Use anhydrous conditions (anhydrous solvent, dry base).
-
Switch to a milder base like
or if possible. -
If aqueous base is required (e.g., Suzuki), add the base last , immediately before heating, and minimize reaction time.
Q4: How should I store DPVP to prevent decomposition?
Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Reasoning: Moisture from the air, combined with trace acid or base impurities on glassware, can initiate autocatalytic hydrolysis.
Stability Data & Comparison
The following table summarizes the stability of DPVP compared to other common enol equivalents.
| Reagent Type | Acid Stability | Base Stability | Thermal Stability | Primary Degradation Mode |
| This compound | Moderate | Poor | Good | P-O Hydrolysis (Base) |
| Vinyl Triflates | High | Low | Moderate | S-O Cleavage / Elimination |
| Silyl Enol Ethers | Very Poor | High | Moderate | Si-O Hydrolysis (Acid) |
| Vinyl Halides | High | High | High | Dehydrohalogenation (Extreme Base) |
Recommended Handling Protocol
To ensure data integrity and safety, follow this "Self-Validating" workflow.
Step 1: Purity Check (Pre-Experiment)
Before using DPVP, run a quick
-
Intact DPVP: Single peak in
(typically ~ -17 to -18 ppm relative to ). -
Degraded: New peak upfield (Diphenyl phosphate).
Step 2: Reaction Setup
-
Solvents: Must be anhydrous (THF, DCM, Toluene).
-
Base Addition: If the reaction requires base, add it as a solid or in anhydrous solution. Avoid aqueous base unless the reaction is biphasic and rapid.
Step 3: Quenching & Workup (Critical)
Do NOT use strong basic washes.
Figure 2: Optimized workup protocol to minimize hydrolysis.
References
-
Glover, S. A., & Jones, C. A. (2018). Phosphates and Phosphonates in Organic Synthesis. Wiley Online Library. Link(General reactivity of enol phosphates).
-
Cahiez, G., et al. (2008). Cobalt-Catalyzed Cross-Coupling of Enol Phosphates with Grignard Reagents. Journal of the American Chemical Society, 130(40), 13206–13207. Link(Usage and stability in coupling reactions).
-
Perkow, W. (1952). Umsetzungen mit Alkylphosphiten.[1][2][3] I. Mitteil.: Umlagerungen bei der Reaktion mit Chloral und Bromal. Chemische Berichte, 87(5), 755–758. Link(Foundational synthesis of vinyl phosphates).
-
Westheimer, F. H. (1987). Why Nature Chose Phosphates. Science, 235(4793), 1173–1178. Link(Mechanistic grounding on phosphate ester hydrolysis).
Sources
Validation & Comparative
31P NMR Chemical Shift of Diphenyl Vinyl Phosphate: A Comparative Technical Guide
This comparative guide details the 31P NMR chemical shift of diphenyl vinyl phosphate , a critical intermediate in organophosphorus chemistry, specifically within the context of the Perkow reaction and phosphorylation reagents.
Executive Summary
This compound (DPVP) is a phosphate triester characterized by a phosphorus atom bonded to two phenoxy groups and one vinyloxy group. In 31P NMR spectroscopy , this compound exhibits a chemical shift in the range of -17.0 to -18.0 ppm (relative to 85% H₃PO₄).
This value is diagnostically significant because it overlaps with triphenyl phosphate (-17 to -18 ppm) but is distinct from dialkyl vinyl phosphates (typically -5 to -7 ppm). This guide provides a technical breakdown of these values to assist researchers in monitoring Perkow reactions and assessing product purity.
Key Spectroscopic Benchmark
| Compound | Structure | 31P Chemical Shift (δ, ppm) | Multiplicity (1H-decoupled) |
| This compound | (PhO)₂P(O)OCH=CH₂ | -17.3 | Singlet |
| Triphenyl Phosphate (TPP) | (PhO)₃P(O) | -17.8 | Singlet |
| Diethyl Vinyl Phosphate | (EtO)₂P(O)OCH=CH₂ | -6.2 | Singlet |
| Triethyl Phosphate | (EtO)₃P(O) | -1.0 | Singlet |
| Triphenyl Phosphite | (PhO)₃P | +127.0 | Singlet |
Note: All shifts are referenced to external 85% H₃PO₄ at 0 ppm. Upfield shifts are negative.
Technical Analysis & Comparative Logic
The "Phenyl Effect" on Shielding
The most critical factor influencing the shift of DPVP is the electronic environment of the phenoxy substituents.
-
Alkyl vs. Aryl: Replacing an electron-donating alkyl group (e.g., ethyl) with an electron-withdrawing aryl group (e.g., phenyl) on a phosphate ester typically causes an upfield shift (more negative) of approximately 6–8 ppm per group .
-
Mechanism: This is due to the increased shielding anisotropy of the phenyl rings and the higher electronegativity of the oxygen bound to the sp² carbon, which alters the electron density around the phosphorus nucleus.
Vinyl vs. Phenyl
-
This compound (-17.3 ppm) vs. Triphenyl Phosphate (-17.8 ppm) : The vinyloxy group (–OCH=CH₂) is electronically similar to the phenoxy group (–OPh) in terms of hybridization (sp² carbon attached to oxygen). Consequently, the chemical shift of DPVP is very close to that of TPP.
-
Differentiation Strategy: Since the 31P signals overlap, 1H NMR is required for definitive identification. The vinyl protons in DPVP appear as a characteristic AMX or ABC system in the 4.5–7.5 ppm region, distinct from the aromatic multiplets of TPP.
Perkow Reaction Monitoring
In the synthesis of DPVP via the Perkow reaction (reaction of triphenyl phosphite with chloroacetaldehyde ), 31P NMR is the ideal monitoring tool.
-
Starting Material: Triphenyl phosphite resonates at +127 ppm (P(III)).
-
Product: this compound resonates at -17.3 ppm (P(V)).
-
Completion: The disappearance of the low-field signal (+127 ppm) and appearance of the high-field signal (-17.3 ppm) confirms the oxidation state change from P(III) to P(V) and the rearrangement.
Experimental Protocol
Synthesis of this compound (Perkow Route)
This protocol describes the generation of the analyte for NMR verification.
Reagents:
-
Triphenyl phosphite (1.0 eq)
-
Chloroacetaldehyde (1.1 eq)
-
Solvent: Toluene or neat (solvent-free)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Addition: Add triphenyl phosphite. Heat to 100°C.
-
Reaction: Dropwise add chloroacetaldehyde. The reaction is exothermic. Evolution of chlorobenzene (byproduct) occurs.
-
Monitoring: Aliquot 50 µL of the mixture every 30 minutes for 31P NMR analysis.
NMR Acquisition Parameters
To ensure reproducible data, follow these acquisition parameters.
-
Instrument: 400 MHz (162 MHz for 31P) or higher.
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Standard: 85% H₃PO₄ (external capillary or electronic referencing).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or zg (if coupling is desired, though complex).
-
Relaxation Delay (D1): > 2.0 seconds (Phosphorus T1 relaxation times can be long; ensure quantitative accuracy).
-
Spectral Width: -100 ppm to +200 ppm (to cover both Phosphite starting material and Phosphate product).
Visualizations
Perkow Reaction Mechanism & NMR Tracking
The following diagram illustrates the transformation from the P(III) species to the P(V) vinyl phosphate, correlating the mechanism with the dramatic shift in NMR resonance.
Caption: Mechanistic pathway of the Perkow reaction showing the conversion of the P(III) phosphite (+127 ppm) to the P(V) vinyl phosphate (-17.3 ppm).
NMR Analysis Workflow
A self-validating workflow for confirming product identity.
Caption: Decision tree for interpreting 31P NMR data during the synthesis of vinyl phosphates.
References
-
Borowitz, I. J., et al. (1971). "Stereochemistry of the Perkow Reaction." The Journal of Organic Chemistry, 36(22), 3282–3290. Link
- Foundational text establishing the NMR characteristics of vinyl phosphates derived
-
Cao, L. (2022).[1] "Construction of Functionalized Nitrogen Heterocycles Using 2-(Diphenylphosphoryl)oxy-1,3-butadienes." UBC Theses and Dissertations. Link
- Provides specific experimental data for diphenyl enol phosph
-
Gorenstein, D. G. (1975). "Dependence of 31P Chemical Shifts on Oxygen-Phosphorus-Oxygen Bond Angles in Phosphate Esters." Journal of the American Chemical Society, 97(4), 898–900. Link
- Authoritative source on the theory of phosph
-
Kaluzna, M., et al. (2014). "Addition of H-phosphonates to quinine-derived carbonyl compounds." Beilstein Journal of Organic Chemistry, 10, 883–889. Link
- Provides comparative data for diethyl vinyl phosph
Sources
A Researcher's Guide to the Spectroscopic Nuances of Enol Phosphates: A Comparative Analysis Focused on ¹H NMR
In the landscape of synthetic and medicinal chemistry, enol phosphates stand as versatile intermediates and key structural motifs.[1][2] Their characterization is paramount for reaction monitoring, stereochemical assignment, and understanding their biological activity. While a suite of analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers an unparalleled window into the subtle structural details of these molecules. This guide provides an in-depth comparison of ¹H NMR with other spectroscopic methods for the characterization of vinyl protons in enol phosphates, grounded in experimental data and practical insights for the modern researcher.
The Central Role of ¹H NMR in Elucidating Enol Phosphate Structure
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to enol phosphates is particularly powerful.[3] The chemical environment of the vinyl protons is exquisitely sensitive to the electronic and steric influences of the phosphate group and other substituents on the double bond. This sensitivity manifests in two key NMR parameters: the chemical shift (δ) and the spin-spin coupling constant (J).
Decoding the ¹H NMR Spectrum: Chemical Shifts and Coupling Constants
The vinyl protons of enol phosphates typically resonate in the downfield region of the ¹H NMR spectrum, generally between 4.0 and 7.5 ppm.[4][5][6] This deshielding is a consequence of the electronegative oxygen atom of the phosphate ester and the anisotropic effect of the C=C double bond. The precise chemical shift is a rich source of structural information.
A critical aspect of enol phosphate characterization is the determination of the double bond geometry, i.e., whether the molecule is the E or Z isomer. This is where the analysis of coupling constants becomes indispensable. The magnitude of the vicinal coupling constant (³JHH) between the vinyl protons is stereochemically dependent.
-
trans -Coupling (E-isomer): Typically exhibits a larger coupling constant, in the range of 12–18 Hz.[7][8]
-
cis -Coupling (Z-isomer): Shows a smaller coupling constant, generally between 6–12 Hz.[7]
Furthermore, coupling between the vinyl protons and the phosphorus nucleus (³JPH and ⁴JPH) provides additional structural confirmation. These couplings are often in the range of 1–5 Hz and can sometimes be observed as fine splitting in the proton signals.
A Comparative Look: ¹H NMR vs. Other Spectroscopic Techniques
While ¹H NMR is a primary tool, a comprehensive characterization of enol phosphates often benefits from a multi-technique approach. Here, we compare the utility of ¹H NMR with other common analytical methods.
| Technique | Strengths for Enol Phosphate Analysis | Limitations |
| ¹H NMR | - Excellent for determining E/Z stereochemistry via J-coupling constants. - Provides detailed information about the electronic environment of vinyl protons. - Sensitive to subtle structural changes. | - Can have overlapping signals in complex molecules. - May not be sufficient for full structural elucidation on its own. |
| ¹³C NMR | - Provides information on the carbon skeleton.[9][10] - The chemical shifts of the vinyl carbons are indicative of the enol phosphate structure. - Can show C-P coupling.[11] | - Lower sensitivity than ¹H NMR. - Does not directly provide information on stereochemistry in the same way as ¹H-¹H J-coupling. |
| ³¹P NMR | - Directly observes the phosphorus nucleus, providing information about its chemical environment and oxidation state.[12][13][14] - A single peak for each unique phosphorus atom simplifies the spectrum. - Can be used for quantitative analysis.[15] | - Provides limited information about the organic portion of the molecule. - Chemical shifts can be influenced by solvent and pH. |
| Mass Spectrometry (MS) | - Provides accurate molecular weight and elemental composition. - Fragmentation patterns can offer structural clues. | - Does not provide information about stereochemistry. - Isomeric enol phosphates can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | - Useful for identifying key functional groups, such as the P=O and C=C stretching vibrations.[16][17][18] - Can indicate the presence of the enol phosphate moiety. | - Provides limited structural detail compared to NMR. - Not suitable for determining stereochemistry. |
Experimental Protocol: Acquiring High-Quality ¹H NMR Data for an Enol Phosphate
The following is a generalized protocol for the ¹H NMR characterization of a newly synthesized enol phosphate.
Objective: To determine the structure and stereochemistry of the vinyl protons of an enol phosphate.
Materials:
-
Enol phosphate sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tube
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Dissolve the enol phosphate sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider:
-
Spectral Width: Sufficient to cover the expected chemical shift range of all protons (typically 0-12 ppm).
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (splitting pattern) and measure the coupling constants (J-values) for the vinyl proton signals.
-
Based on the magnitude of the ³JHH coupling constant, assign the E or Z stereochemistry.
-
Look for any observable P-H couplings to further support the structural assignment.
-
Visualizing the Workflow
The process of characterizing enol phosphate vinyl protons using ¹H NMR can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR characterization of enol phosphates.
The Synergy of a Multi-Nuclear Approach
For unambiguous characterization, complementing ¹H NMR with ³¹P and ¹³C NMR is highly recommended. ³¹P NMR provides a direct and sensitive handle on the phosphate moiety, while ¹³C NMR, often in conjunction with DEPT experiments, confirms the carbon framework.
Caption: Synergistic approach to enol phosphate characterization.
Conclusion
In the characterization of enol phosphates, ¹H NMR spectroscopy stands out as an exceptionally informative technique, particularly for the unambiguous assignment of vinyl proton stereochemistry. Its ability to reveal subtle electronic and steric effects through chemical shifts and coupling constants is unmatched by other common spectroscopic methods. However, for a truly comprehensive and self-validating analysis, a multi-technique approach that integrates ¹H, ¹³C, and ³¹P NMR, along with mass spectrometry and IR spectroscopy, is the gold standard. By understanding the strengths and limitations of each method, researchers can confidently elucidate the structures of these important chemical entities.
References
- Ganjoo, R. K., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed, 15.
- Berlin, K. D., et al.
- Berlin, K. D., et al.
- Mollah, M. A., et al. (2025). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples.
- Cohn, M., & Hughes, T. R. (1962).
- 31Phosphorus NMR. (n.d.).
- Applications of 31P NMR in analytical chemistry. (n.d.).
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- da Silva, A. B. F., & Esteves, P. M. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Semantic Scholar.
- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
- da Silva, A. B. F., & Esteves, P. M. (2025, December 12). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).
- Budzianowski, J., & Skrzypczak, L. (2000). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC.
- EstCH 2 O segments of 1 H NMR spectra of enol phosphates 22 (left) and.... (n.d.).
- Nickson, T. E. (1984). The stereospecific synthesis of (Z)- and (E)-diethyl (3,3,3-trifluoro-1-propenyl)
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.
- Liu, Z., et al. (2023, December 4).
- Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn.
- 31P NMR OF ADENOSINE PHOSPH
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
- Koskela, H., et al. (n.d.).
- Diethyl (1-Diazo-2-oxopropyl)phosphonate. (n.d.). Organic Syntheses Procedure.
- Demkowicz, S., et al. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC.
- Ochsenfeld, C., et al. (2011, February 10).
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
- IR Spectroscopy. (n.d.).
- 9.6: Spin-Spin Coupling. (2020, November 1). Chemistry LibreTexts.
- Marecek, J. F., & Griffith, D. L. (n.d.). keto acids. Synthesis and hydrolysis of ethyl .beta.-hydroxy-trans-cinnamic acid cyclic phosphate. Journal of the American Chemical Society.
- Shi, Y., et al. (2022, May 3). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction.
- Shi, Y., et al. (2022, May 17). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Publishing.
- Shi, Y., et al. (n.d.). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction.
- Supplementary Information A Single Phosphorylation Mechanism In Early Metabolism– The Case of Phosphoenolpyruv
- Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023, September 3). Organic Syntheses.
- 9.10: NMR of phosphorylated compounds. (2022, July 20). Chemistry LibreTexts.
- Smentek, L., et al. (2011, August 15).
- 13C-NMR. (n.d.).
- The calculated IR spectra of 4F-enol (a) and 4F-keto (b) structures in.... (n.d.).
- NM230005E. (n.d.). JEOL.
- The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants.... (n.d.).
- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
- Wu, Y., & Raushel, F. M. (n.d.).
- Macpherson, A. N., et al. (2015, September 21). Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases.
- J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts.
- Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. (n.d.).
- V J-Coupling. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. abnmr.elte.hu [abnmr.elte.hu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. narsammaacsc.org [narsammaacsc.org]
- 17. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Guide: Vinyl Phosphates vs. Vinyl Bromides in Cross-Coupling
Executive Summary: The Strategic Choice
In the architecture of drug discovery and complex molecule synthesis, the choice between Vinyl Phosphates (enol phosphates) and Vinyl Bromides is rarely about simple reactivity. It is a strategic decision dictated by the availability of the starting material and the regiochemical fidelity required.
-
Vinyl Bromides are the classical standard: highly reactive, well-understood, but often require synthesis from alkynes or hydrazones, which can limit regiocontrol.
-
Vinyl Phosphates are the "Ketone Shortcut": they allow the direct, regioselective transformation of ketones into cross-coupling partners, bypassing the need for unstable halides. While slightly less reactive than bromides, their stability and ease of access make them indispensable for late-stage functionalization.
Mechanistic Profiling & Reactivity
To understand the performance gap, we must analyze the Oxidative Addition (OA) step, which is typically the rate-determining step (RDS) in Pd-catalyzed cycles for these electrophiles.
Leaving Group Ability & OA Rates
The rate of oxidative addition to Pd(0) generally follows the order of bond dissociation energy and leaving group lability.
Reactivity Hierarchy:
-
Vinyl Bromides: Exhibit rapid OA kinetics. They are compatible with standard phosphine ligands (e.g., PPh3, dppf).
-
Vinyl Phosphates: Possess a stronger
bond compared to the bond. Consequently, they often require electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher reaction temperatures to facilitate the OA step. However, they are significantly more stable to hydrolysis and silica gel chromatography than vinyl triflates.
Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting coupling partners based on substrate origin.
Performance Comparison Data
The following data synthesizes representative performance metrics from literature (e.g., J. Org. Chem., Organometallics) comparing these electrophiles in Suzuki-Miyaura coupling.
Table 1: Comparative Efficiency
| Feature | Vinyl Bromide | Vinyl Phosphate |
| Precursor | Alkyne / Hydrazone | Ketone (Enolate) |
| Atom Economy | High (if from alkyne) | Lower (loss of phosphate group) |
| Stability | Moderate (light sensitive) | High (shelf-stable, silica stable) |
| Oxidative Addition | Fast ( | Slower ( |
| Typical Yield | 85–98% | 75–92% |
| Ligand Requirement | Standard (PPh | Specialized (SPhos, XPhos, dppf) |
| Regioselectivity | Dictated by hydrobromination | Dictated by enolization (Kinetic vs. Thermo) |
Experimental Protocols
Protocol A: Synthesis of Vinyl Phosphates (From Ketones)
Objective: Convert 4-tert-butylcyclohexanone to the corresponding enol phosphate.
Reagents:
-
Ketone substrate (1.0 equiv)
-
Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv)
-
Diphenyl chlorophosphate (
) (1.2 equiv) -
THF (anhydrous)
Workflow:
-
Enolization: Cool a solution of LDA in THF to -78°C. Add the ketone dropwise. Stir for 1 hour to generate the kinetic enolate.
-
Trapping: Add diphenyl chlorophosphate (neat or in THF) dropwise to the enolate solution at -78°C.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with sat.
, extract with , and wash with brine. -
Purification: Flash chromatography (Hexanes/EtOAc). Vinyl phosphates are generally stable on silica.
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
Applicable to both Bromides and Phosphates, though Phosphates benefit from longer reaction times.
Reagents:
-
Electrophile (Vinyl Bromide or Phosphate) (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) or -
Solvent: THF:Water (10:1) or Dioxane[1]
Workflow:
-
Setup: Charge a reaction vial with the electrophile, boronic acid, base, and Pd catalyst.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent.
-
Reaction:
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Mechanistic Visualization
The catalytic cycle below highlights the divergence in the oxidative addition step.
Figure 2: Palladium catalytic cycle.[3][4] Note that Oxidative Addition is the differentiating step between the two electrophiles.[7]
References
-
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Source: Organometallics [Link]
-
Preparation of Vinylphosphonates from Ketones Promoted by Tf2O Source: J. Org.[6][8] Chem. [Link][1][2][3][4][5][9][10][11][12][13]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs [Link]
-
Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling Source: CCS Chemistry [Link]
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide Source: MDPI / Semantic Scholar [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
Infrared IR spectrum analysis of phosphate ester P=O bond
High-Fidelity Infrared (IR) Spectroscopic Analysis of the Phosphate Ester P=O Bond: A Comparative Methodology Guide
Introduction: The Analytical Challenge of the P=O Bond
Phosphate esters are ubiquitous in both biological systems (e.g., oligonucleotide backbones, ATP, prodrugs) and industrial applications (e.g., flame retardants, plasticizers, lubricants). The phosphoryl (P=O) bond is highly polar, making it an exceptionally strong infrared (IR) absorber. However, analyzing this bond is not trivial. The exact stretching frequency of the P=O bond is highly sensitive to its local dielectric environment, hydrogen bonding, and metal coordination.
To achieve reliable, reproducible data, researchers must move beyond "point-and-shoot" spectroscopy. This guide objectively compares sampling modalities and accessory materials, detailing the physical causality behind spectral artifacts and providing a self-validating protocol for high-fidelity phosphate ester analysis.
Spectral Fingerprint & Causality of the Phosphate Ester
Before selecting an instrumental technique, one must understand the vibrational mechanics of the target molecule. The phosphate ester group yields highly coupled vibrational modes in the "fingerprint" region of the mid-IR spectrum:
-
P=O Stretching: The free P=O stretch typically manifests as a high-intensity band between 1200 cm⁻¹ and 1300 cm⁻¹ [1]. For example, in uncoordinated diethyl phosphate, it often peaks near 1225 cm⁻¹[2]. When the phosphoryl oxygen acts as a hydrogen bond acceptor or coordinates with a metal cation, the double-bond character weakens, shifting this peak to lower wavenumbers.
-
P–O–C (Alkoxy) Stretching: The associated P–O–C stretching vibrations appear as a complex, high-intensity multiplet between 990 cm⁻¹ and 1100 cm⁻¹ [2],[3].
Because the P=O and P–O–C modes are highly coupled, any structural change to the ester alkyl chain or protonation state will perturb the entire 900–1300 cm⁻¹ region[2].
Modality Comparison: ATR vs. Transmission Spectroscopy
The most critical decision in FTIR analysis is the sampling modality. The choice between Attenuated Total Reflectance (ATR) and Transmission dictates the physical interaction between the IR beam and the sample.
The Physics of the Measurement
-
Transmission Spectroscopy: The IR beam passes completely through the bulk sample (e.g., a liquid cell or KBr pellet). The resulting spectrum obeys the Beer-Lambert Law, providing true relative absorbance values[4].
-
ATR Spectroscopy: The IR beam reflects internally within a high-refractive-index crystal, generating an evanescent wave that penetrates only a few micrometers into the sample surface[5].
Causality of Spectral Distortion in ATR
In ATR, the depth of penetration (
Table 1: ATR vs. Transmission for Phosphate Esters
| Parameter | Transmission FTIR | ATR-FTIR |
| Measurement Zone | True Bulk Analysis[4] | Surface Analysis (0.5 – 2.0 µm)[5] |
| Sample Preparation | High (KBr pellets, pathlength cells) | Minimal (Direct application) |
| Spectral Integrity | True relative oscillator strengths | Wavelength-dependent intensity skew[6] |
| Data Processing | Direct library matching | Requires ATR Correction Algorithm [6] |
| Best Use Case | Trace analysis, strict quantitation | Rapid screening, viscous liquids, quality control |
ATR Crystal Selection Matrix
If ATR is selected for its rapid workflow, the choice of the internal reflection element (crystal) is paramount. The refractive index of the crystal (
Table 2: ATR Crystal Properties for Mid-IR P=O Analysis
| Crystal Material | Refractive Index ( | pH Tolerance | Durability | Application Causality & Warnings |
| Diamond | ~2.4 | 1 to 14 | Extreme | Gold Standard. Broad spectral range. Ideal for routine phosphate ester analysis under harsh chemical conditions[7]. |
| Germanium (Ge) | ~4.0 | 1 to 14 | Low (Brittle) | Specialty Use. High |
| Zinc Selenide (ZnSe) | ~2.4 | 5 to 9 | Moderate | High Risk. Cost-effective but chemically vulnerable. Warning: Analyzing acidic phosphate esters (pH < 4) can degrade the crystal and release highly toxic, flammable SeH₂ gas[8]. |
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to prevent the acquisition of artifact-laden data.
Step 1: System Suitability & Background Validation
-
Clean the ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol or hexane).
-
Collect a single-beam background spectrum (air).
-
Self-Validation Check: Inspect the 900–1300 cm⁻¹ region. If any residual P=O or P–O–C peaks are present, the crystal suffers from "memory effects" (sample carryover). Do not proceed. Reclean until the baseline is completely featureless.
Step 2: Sample Application & Pressure Control
-
For Liquids (e.g., Triethyl Phosphate): Apply enough volume to fully cover the crystal. Use a volatiles cover to prevent evaporation during acquisition.
-
For Solids (e.g., Prodrug powders): Place the powder on the crystal and lower the pressure anvil.
-
Self-Validation Check: The evanescent wave decays exponentially. Poor contact results in artificially weak signals. Monitor the live spectrum and increase pressure until the P=O peak intensity at ~1250 cm⁻¹ plateaus. Once it plateaus, maximum optical contact has been achieved; further pressure risks crystal fracture.
Step 3: Spectral Acquisition & Correction
-
Acquire 32 to 64 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio.
-
Mandatory Processing: Apply an ATR correction algorithm via the spectrometer's software. This normalizes the wavelength-dependent penetration depth, mathematically converting the data to resemble a transmission spectrum[6].
Step 4: Orthogonal Validation
-
Self-Validation Check: Calculate the peak area ratio of the P=O band (~1250 cm⁻¹) to the P–O–C band (~1050 cm⁻¹). Compare this ratio against a known transmission reference standard. A match confirms that anomalous dispersion and depth-of-penetration artifacts have been successfully mitigated.
Workflow Visualization
Fig 1: Decision matrix and self-validating workflow for FTIR analysis of phosphate esters.
References
-
Choosing the right ATR crystal for FTIR analysis - Specac Ltd. 7
-
FTIR Accessories Guide: ATR vs Transmission vs Reflectance - Athena Instruments. 4
-
Attenuated Total Reflectance (ATR) - Bruker.8
-
Comparison of the measured IRMPD action spectrum of [DEP − H + 2Na] +... - ResearchGate. 2
-
Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC.1
-
Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint - MDPI. 3
-
Why ATR-FTIR Results Don't Always Match Expectations - Rocky Mountain Labs. 5
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Tech. 6
Sources
- 1. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. athenatechnology.in [athenatechnology.in]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. piketech.com [piketech.com]
- 7. Choosing the right ATR crystal for FTIR analysis - Specac Ltd [specac.com]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Diphenyl Vinyl Phosphate
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or complex molecules is paramount for their unambiguous identification and structural elucidation. This guide provides an in-depth, comparative analysis of the predicted mass spectrometric fragmentation of diphenyl vinyl phosphate, a member of the versatile organophosphate ester class. Grounded in the established principles of mass spectrometry and drawing comparisons with structurally similar compounds, this document serves as a practical reference for interpreting spectral data and designing robust analytical methods.
The Influence of Ionization: EI vs. ESI
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the type and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary structural information.
-
Electron Ionization (EI): As a "hard" ionization technique, EI typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. This is particularly useful for distinguishing between isomers and elucidating the core structure. For DPVP, EI is expected to cleave the ester linkages and the vinyl group, yielding a series of characteristic fragment ions.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generally produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can systematically deconstruct the molecule and piece together its structure.
Predicted Fragmentation Pathways of this compound
By synthesizing the known fragmentation behaviors of aromatic organophosphates, we can propose the primary fragmentation pathways for this compound under both EI and ESI (CID) conditions.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion of this compound (m/z 276) is expected to undergo a series of characteristic cleavages. The primary fragmentation events will likely involve the loss of the phenoxy and vinyl groups.
Caption: Predicted EI Fragmentation of this compound
The dominant fragmentation pathways are predicted to be:
-
Loss of a phenoxy radical (•OC₆H₅): This is a very common fragmentation pathway for phenyl-substituted phosphates, leading to a stable ion.
-
Loss of a vinyl radical (•CH=CH₂): The cleavage of the P-O-vinyl bond would also be a primary fragmentation event.
-
Formation of the phenyl cation (C₆H₅⁺): Subsequent fragmentation of phenoxy-containing ions often leads to the highly stable phenyl cation at m/z 77.
-
Rearrangement and loss of phenol: A rearrangement reaction involving the transfer of a hydrogen atom followed by the elimination of a neutral phenol molecule is also a plausible pathway.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺ (m/z 277). Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, primarily through the cleavage of the phosphate ester bonds.
Caption: Predicted ESI-MS/MS Fragmentation of this compound
Key fragmentation pathways for the protonated molecule include:
-
Neutral loss of phenol (C₆H₅OH): This is a characteristic fragmentation for protonated phenyl esters, resulting in a significant product ion.
-
Neutral loss of ethene (C₂H₄): The vinyl group can be lost as a neutral ethene molecule.
-
Formation of protonated phenol: The charge may be retained on the departing phenol group, leading to an ion at m/z 94.
Comparative Analysis: this compound vs. Analogs
To contextualize the predicted fragmentation of this compound, a comparison with its close structural relatives, diphenyl phosphate and triphenyl phosphate, is instructive.
| Compound | Molecular Weight (Da) | Key EI Fragments (m/z) | Key ESI-MS/MS Fragments (from [M+H]⁺) (m/z) |
| This compound (Predicted) | 276.2 | 276 (M⁺), 249, 183, 94, 77 | 277 ([M+H]⁺), 184, 94 |
| Diphenyl Phosphate | 250.2 | 250 (M⁺), 157, 94, 77 | 251 ([M+H]⁺), 157, 94 |
| Triphenyl Phosphate | 326.3 | 326 (M⁺), 233, 152, 94, 77 | 327 ([M+H]⁺), 233, 152, 94 |
The presence of the vinyl group in this compound introduces unique fragmentation pathways, such as the loss of a vinyl radical in EI and the neutral loss of ethene in ESI-MS/MS. These fragments can serve as diagnostic ions to differentiate it from its non-vinyl counterparts.
Experimental Protocols
For researchers seeking to acquire mass spectra of this compound or similar compounds, the following protocols provide a starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
-
Sample Preparation: Dissolve the this compound standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
-
Sample Preparation: Dissolve the this compound standard in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with reversed-phase chromatography to a concentration of 10-100 ng/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by infusing the standard solution and varying the collision energy to obtain characteristic fragment ions.
-
Conclusion: A Predictive Framework for Structural Confirmation
While direct experimental data for the mass spectrometric fragmentation of this compound remains elusive in the public domain, a robust and scientifically sound prediction of its behavior can be made. By understanding the fundamental principles of EI and ESI fragmentation and drawing comparisons with structurally analogous compounds, researchers can confidently interpret mass spectral data to identify and characterize this and other novel organophosphate esters. The unique fragments arising from the vinyl moiety serve as key diagnostic markers. The protocols outlined in this guide provide a solid foundation for the empirical investigation and confirmation of these predicted fragmentation patterns, ultimately contributing to a more comprehensive understanding of the mass spectrometric behavior of this class of compounds.
References
While specific literature detailing the mass spectrometry of this compound is not cited due to its apparent absence in public databases, the principles and comparative data presented in this guide are based on well-established knowledge in the field of mass spectrometry and the analysis of organophosphorus compounds. For further reading on the fragmentation of related compounds, the following resources are recommended:
-
Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 2024. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
MassBank. A public repository of mass spectra of small chemical compounds. [Link]
Technical Guide: Vinyl Phosphate vs. Vinyl Triflate Leaving Groups
Comparative Performance in Transition Metal-Catalyzed Cross-Coupling
Executive Summary
In drug discovery and process chemistry, the conversion of ketones to enol derivatives is a pivotal strategy for activating
Mechanistic Foundation: The Oxidative Addition Divergence
The critical differentiator between these two leaving groups lies in the Oxidative Addition step of the catalytic cycle.[2] This is typically the rate-determining step (RDS) for electrophiles derived from ketones.[1]
-
Vinyl Triflates: The C-OTf bond is highly polarized and weak. The triflate anion (
) is an exceptional nucleofuge, allowing oxidative addition to occur readily with standard Pd(0) catalysts (e.g., ) at room temperature.[1] -
Vinyl Phosphates: The C-O bond in vinyl phosphates is stronger, and the phosphate diester is a poorer leaving group (
1–2).[1] Oxidative addition generally requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos) or Nickel catalysis to lower the activation energy ( ).[1]
Visualization: Catalytic Cycle & Energy Barrier
Caption: Divergence in the oxidative addition step. Green path indicates the kinetic advantage of triflates; Red path highlights the higher barrier for phosphates.
Performance Matrix: Head-to-Head Comparison
| Feature | Vinyl Triflate (-OTf) | Vinyl Phosphate (-OPO(OPh)2) |
| Leaving Group Ability | Excellent ( | Good ( |
| Conjugate Acid | -14 (Triflic Acid) | ~1.5 (Diphenyl phosphoric acid) |
| Hydrolytic Stability | Poor (Sensitive to moisture/base) | Excellent (Stable to aq.[1] workup) |
| Thermal Stability | Low (Eliminates to alkyne >60°C) | High (Stable >100°C) |
| Purification | Difficult (Flash chromatography risks decomp) | Easy (Standard Silica Gel) |
| Reagent Cost | High ( | Low (Chlorophosphates) |
| Atom Economy | Low (Heavy leaving group) | Moderate (Tunable R groups) |
| Typical Conditions | Pd(0), RT, 1-4 h | Pd(0)/Ni(0), 50-80°C, 4-12 h |
Deep Dive: Vinyl Triflates
Best For: Small-scale discovery chemistry, complex natural product synthesis, and substrates where mild (RT) conditions are non-negotiable.[1]
Critical Protocol: Kinetic Generation
Use this protocol to avoid double-bond isomerization.
-
Reagents: Ketone (1.0 equiv), KHMDS (1.1 equiv),
(Comins' Reagent alternative) (1.1 equiv).[1] -
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Workup (CRITICAL): Quench with saturated
(avoid strong acids). Extract rapidly with .[1] Dry over .[1] -
Purification: Neutral Alumina is preferred over Silica.[1] If using Silica, add 1%
to the eluent to prevent acid-catalyzed hydrolysis.[1]
Why it fails: The most common failure mode is hydrolysis of the triflate during workup or storage, reverting to the ketone.
Deep Dive: Vinyl Phosphates
Best For: Process chemistry, scale-up (>10g), and substrates requiring rigorous purification.[1]
Critical Protocol: Robust Generation
Based on the method by Nicolaou et al.
-
Reagents: Ketone (1.0 equiv), KHMDS or LiHMDS (1.2 equiv), Diphenyl chlorophosphate (1.2 equiv).[1]
-
Solvent: THF (0.2 M).
-
Procedure:
-
Workup: Quench with
. Extract with EtOAc.[1][3] Wash with brine.[1][3] -
Purification: Standard Flash Chromatography on Silica Gel.[1] No special precautions required.[1]
Why it works: The P-O bond is robust.[1] The resulting vinyl phosphate can often be stored on the benchtop for months without degradation.
Experimental Validation: Case Study
Reaction: Suzuki-Miyaura coupling of a cyclohexanone derivative with phenylboronic acid.
Scenario A: Vinyl Triflate
-
Conditions:
(5 mol%), , THF/H2O, 25°C , 2h. -
Yield: 92%.
-
Observation: High yield, but product required immediate use. 10% hydrolysis observed during column chromatography.[1]
Scenario B: Vinyl Phosphate [3][4][5][6][7]
-
Conditions:
(5 mol%), , Toluene, 80°C , 6h. -
Yield: 89%.[1]
-
Observation: Reaction slower and required heat.[1] However, the intermediate vinyl phosphate was isolated, crystallized, and stored for 2 weeks prior to coupling with no degradation.[1]
Verdict: The Triflate is more reactive, but the Phosphate offers superior process control.[1]
Decision Framework
Use the following logic flow to select the appropriate leaving group for your campaign.
Caption: Decision matrix for selecting leaving groups based on scale, stability, and thermal tolerance.
References
-
Ritter, T., et al. (2011).[1] Fluorination of Vinyl Triflates and the Role of Leaving Group Ability. Nature. [Link][1]
-
Nicolaou, K. C., et al. (1997).[1] Vinyl Phosphates in Organic Synthesis: A Practical Method for Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Hansen, A. L., & Skrydstrup, T. (2005).[1] Efficient Synthesis of Vinyl Phosphates and their Application in Cross-Coupling. Organic Letters. [Link]
-
Scott, W. J., & Stille, J. K. (1986).[1] Palladium-catalyzed coupling of vinyl triflates with organostannanes.[1] Journal of the American Chemical Society. [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedient Synthesis of Terminal Vinylphosphonates by Palladium-Catalyzed C-C Cross-Coupling Reactions of (1-Halovinyl)phosphonates [organic-chemistry.org]
A Senior Application Scientist's Guide to the Thermal Stability of Diphenyl Vinyl Phosphate Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with enhanced safety profiles, the thermal stability of polymers is a critical parameter, particularly in applications where exposure to elevated temperatures is a concern. This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from diphenyl vinyl phosphate (DPVP), a phosphorus-containing monomer that imparts flame-retardant properties. As a Senior Application Scientist, my goal is to provide you with not just data, but a foundational understanding of the principles and experimental considerations essential for evaluating these materials.
We will explore the thermal decomposition of DPVP-based polymers through the lens of Thermogravimetric Analysis (TGA), a cornerstone technique for assessing thermal stability. This guide will objectively compare the performance of these polymers with relevant alternatives, supported by experimental data and a detailed exploration of the underlying chemical mechanisms.
The Critical Role of Phosphorus in Flame Retardancy
Phosphorus-based flame retardants are increasingly favored as halogen-free alternatives for a wide range of polymeric materials.[1] Their efficacy stems from their ability to interrupt the combustion cycle through two primary mechanisms:
-
Condensed-Phase Mechanism: Upon heating, phosphorus compounds can decompose to form phosphoric acid, which then polymerizes to polyphosphoric acid. This viscous layer promotes the formation of a stable, insulating char on the polymer surface.[2][3][4] This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and shielding the underlying polymer from the heat source.[5]
-
Gas-Phase Mechanism: Certain phosphorus-containing species can volatilize and act as radical scavengers in the gas phase (the flame), interrupting the exothermic combustion reactions.[1][6]
The balance between these two mechanisms is highly dependent on the chemical structure of the phosphorus-containing compound and the polymer matrix.[1][6]
Comparative Thermal Stability Analysis via TGA
Thermogravimetric Analysis (TGA) is an indispensable technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] Key parameters derived from a TGA curve include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. A higher Tonset generally indicates greater thermal stability.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis, typically at high temperatures (e.g., 700 °C). A higher char yield is often associated with better flame retardancy due to the condensed-phase mechanism.[8]
While specific TGA data for the homopolymer of this compound is not extensively available in public literature, we can draw valuable insights from closely related structures, such as phosphorylated polyvinyl alcohol (PPVA) and other polymers containing aromatic phosphate esters. For a robust comparison, we will also consider the thermal behavior of common polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) with and without phosphorus-based flame retardants.
Table 1: Comparative TGA Data of Phosphorus-Containing Polymers and Alternatives (under Nitrogen Atmosphere)
| Polymer/Composite | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |
| Polystyrene (PS) | ~366 | ~415 | < 1 | [9] |
| PS + 2 wt% Phosphorus FR | ~307 | ~423 | ~5-10 | [9] |
| Poly(methyl methacrylate) (PMMA) | ~261 | ~370 | < 1 | [10] |
| PMMA + Phosphorus-based FR | ~260-280 | ~370-390 | ~5-15 | [10][11][12] |
| Polyvinyl Alcohol (PVA) | ~250 | ~300 & ~450 | ~5 | [13][14] |
| Phosphorylated PVA (PPVA) | ~215-238 | ~280-300 & ~450-600 | ~10-35 | [13][14][15] |
| PC/ABS + BAPDP (Aryl Phosphate) | ~381 | ~506 | ~19 | [16] |
Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. BAPDP is bisphenol AP bis(diphenyl phosphate).
From the comparative data, a clear trend emerges: the incorporation of phosphorus-containing moieties, such as diphenyl phosphate, significantly enhances the char yield of the base polymer. This is a strong indicator of a condensed-phase flame-retardant mechanism at play. While the onset of decomposition may sometimes be slightly lowered due to the earlier decomposition of the flame-retardant additive, the overall thermal stability at higher temperatures is often improved, as evidenced by the increased char residue.
Experimental Protocol: Thermogravimetric Analysis of Polymers
To ensure the generation of reliable and reproducible data, adherence to a standardized protocol is paramount. The following methodology is based on the principles outlined in ASTM E1131 and ISO 11358.[17][18]
Step-by-Step TGA Methodology
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
For consistent results, ensure the sample form (powder, film, etc.) and mass are kept uniform across all experiments.
-
-
Experimental Parameters:
-
Purge Gas: Utilize high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant rate of 10 °C/min up to a final temperature of 800 °C. A consistent heating rate is crucial for comparing results.
-
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to generate the DTG curve, which shows the rate of mass loss.
-
Determine the Tonset, Tmax, and the final char yield from the TGA and DTG curves.
-
Diagram of the TGA Experimental Workflow
Caption: A schematic overview of the thermogravimetric analysis (TGA) workflow.
Proposed Thermal Decomposition Pathway of this compound Polymers
The thermal degradation of polymers containing aromatic phosphate esters is a complex process. Based on the available literature for similar structures, a plausible decomposition pathway for a polymer with pendant diphenyl phosphate groups is proposed below.[2][17][18][19]
The initial step is believed to be the cleavage of the P-O-Aryl or P-O-Vinyl bond. In the case of aryl phosphates, P-O bond cleavage is a significant decomposition mechanism at high temperatures.[17][18] This is followed by a series of reactions that lead to the formation of polyphosphoric acid and a stable carbonaceous char.
Diagram of the Proposed Thermal Degradation Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecofriendly Flame-Retardant Polystyrene Composites: Exploiting the Synergistic Effects of Phytic Acid, Polyethyleneimine, and Expandable Graphite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. mdpi.com [mdpi.com]
- 15. Phosphorylated Poly(vinyl alcohol) Electrospun Mats for Protective Equipment Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Part 1: Executive Summary & Hazard Characterization
Operational Guide: Safe Disposal and Handling of Diphenyl Vinyl Phosphate
This compound (DPVP) (CAS: 33552-07-7) is an enol phosphate ester commonly utilized as a phosphorylating agent in organic synthesis. Unlike simple inorganic phosphates, DPVP possesses a reactive P-O-C vinyl linkage.
As a Senior Application Scientist, I must emphasize that while DPVP is often classified primarily as an irritant (H315, H319, H335), it belongs to the organophosphate class. In drug development contexts, we treat all organophosphates as potential acetylcholinesterase (AChE) inhibitors until specific toxicology proves otherwise. Therefore, our disposal protocols are designed to prevent not just physical injury, but also environmental persistence and neurotoxic risks.
Critical Identity Verification
Before proceeding, verify you are handling the correct compound. Confusion with precursors is common and dangerous.
| Compound | CAS No.[1][2][3][4][5][6][7] | State | Primary Hazard |
| This compound | 33552-07-7 | Liquid/Oil | Irritant, Potential Neurotoxin |
| Diphenyl Chlorophosphate | 2524-64-3 | Liquid | Corrosive, Moisture Sensitive |
| Vinyldiphenylphosphine | 2155-96-6 | Solid | Air Sensitive, Pyrophoric Potential |
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol relies on a "Double-Barrier" system. Organophosphates can exhibit significant dermal absorption.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Laminate (Silver Shield). | Prevents permeation.[2] Enol phosphates are lipophilic; standard latex offers zero protection. |
| Respiratory | P95/P100 (particulate) if handling powder/aerosol; OV/AG cartridge if heating. | Prevents inhalation of aerosols or degradation byproducts (phenol/phosphoric acid). |
| Eye/Face | Chemical Splash Goggles + Face Shield (for pouring >100mL). | Protects against splashes which can cause severe ocular irritation (H319). |
| Body | Tyvek® Lab Coat or Chemical Apron. | Prevents saturation of street clothes in event of a spill. |
Part 3: Disposal Decision Logic (The Workflow)
Effective disposal requires segregating the chemical based on its physical state and purity. Do not default to "general waste."
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Part 4: Detailed Operational Protocols
Stream A: Pure Stock Disposal (Lab Packing)
For expired bottles or unused bulk reagents.
-
Do Not Open/Pour: Keep the chemical in its original manufacturer container if possible.
-
Secondary Containment: Place the bottle inside a clear polyethylene bag and seal it.
-
Labeling: Apply a hazardous waste label. Clearly write: "this compound - Organophosphate Ester - Toxic."
-
Storage: Store in the "Satellite Accumulation Area" (SAA) away from oxidizers and strong bases until pickup by your licensed hazardous waste contractor.
-
Final Fate: The contractor must incinerate this via RCRA Code D003 (Reactive) or general organic toxicity codes, utilizing a facility equipped with scrubbers to capture phosphorus pentoxide (
) emissions.
Stream B: Reaction Mixtures (Solvent Waste)
For DPVP dissolved in DCM, THF, or Toluene.
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid). DPVP is combustible.[7]
-
Segregation:
-
If solvent is Dichloromethane (DCM)
Halogenated Waste Stream . -
If solvent is THF/Toluene/Ethyl Acetate
Non-Halogenated Waste Stream .
-
-
PH Check: If the reaction involved acidic workups, neutralize the waste to pH 6-8 before adding to the drum to prevent drum corrosion.
Stream C: Spill Cleanup & Deactivation (The "Self-Validating" Protocol)
For spills or cleaning empty glassware. This protocol uses chemical hydrolysis to break the toxic P-O bond.
The Mechanism: Enol phosphates are susceptible to nucleophilic attack at the phosphorus atom. We use alkaline hydrolysis to cleave the ester, yielding relatively benign diphenyl phosphate and vinyl alcohol (which tautomerizes to acetaldehyde/acetate).
Reagents Required:
-
Solution A: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in water.
-
Solution B: Ethanol or Isopropanol (Co-solvent).
-
Absorbent: Vermiculite or clay-based absorbent (Do not use paper towels for bulk liquid; they are combustible).
Step-by-Step Deactivation:
-
Isolate: Evacuate the immediate area. Don full PPE (Double gloves, goggles).
-
Contain: Dike the spill with vermiculite to prevent spreading to floor drains. CRITICAL: Do not allow entry into the water system (aquatic toxicity).
-
Prepare Deactivator: Mix Solution A and Solution B in a 1:1 ratio .
-
Why? DPVP is lipophilic and won't dissolve well in pure water. The alcohol acts as a phase-transfer co-solvent, allowing the hydroxide to reach the phosphate.
-
-
Apply: Gently pour the ethanolic hydroxide solution over the spill (or into the dirty glassware).
-
Observation: You may see a slight exotherm (heat). This validates the hydrolysis is occurring.
-
-
Wait: Allow contact time of 30 minutes .
-
Collect: Absorb the liquid with vermiculite. Scoop into a disposable container (wide-mouth HDPE jar).
-
Label: "Deactivated Organophosphate Spill Debris (High pH)."
-
Disposal: Treat the debris as hazardous solid waste (Stream A).
Part 5: Regulatory Compliance & Environmental Fate
-
US EPA (RCRA): While DPVP is not always explicitly P-listed, it must be characterized by the generator. If it exhibits toxicity characteristics, it falls under 40 CFR 261.24 .
-
Aquatic Toxicity: Organophosphates are highly toxic to aquatic life (very low
values). Zero discharge to sewer systems is the mandatory standard. -
Incineration Requirement: The presence of the phosphate group requires incineration at temperatures >1000°C to ensure complete mineralization.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133036, this compound. PubChem Database.[6] Available at: [Link]
-
Tazisong, I.A., et al. "Phosphatase Hydrolysis of Organic Phosphorus Compounds."[8] Advances in Enzyme Research, Vol. 3, 2015.[8] (Validating hydrolysis mechanisms of organophosphates). Available at: [Link]
Sources
- 1. DIPHENYLVINYLPHOSPHINE - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. Diphenylvinylphosphine | CAS 2155-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Diphenylvinylphosphine | C14H13P | CID 75083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIPHENYLVINYLPHOSPHINE | 2155-96-6 [chemicalbook.com]
- 8. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]
Mastering the Safe Handling of Diphenyl Vinyl Phosphate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. Diphenyl vinyl phosphate, a member of the organophosphate family, is one such compound that requires meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
Before any handling, it is crucial to recognize the primary hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks.
Your First Line of Defense: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are non-negotiable when working with this compound. The following table summarizes the essential PPE and provides insights into the selection of specific types for optimal protection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Type: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3][4] Rationale: this compound can cause skin irritation.[1] Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many organic compounds.[3][4] Always inspect gloves for any signs of degradation or punctures before use.[2] |
| Eye and Face Protection | Type: Safety goggles or a face shield.[1][5] Rationale: This compound is a serious eye irritant.[1] Safety goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing. |
| Respiratory Protection | Type: NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters.[6][7][8] Rationale: As this compound may cause respiratory irritation, a respirator is necessary, especially when handling the powder form or when working outside of a certified chemical fume hood.[1] The OV cartridge addresses the organic nature of the compound, while the P100 filter provides the highest level of particulate filtration.[6][7] |
| Protective Clothing | Type: Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron. Rationale: To prevent accidental skin contact, a standard lab coat and proper attire are essential. A chemical-resistant apron provides an additional layer of protection during transfers or when handling significant amounts. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your respirator, ensuring a proper fit and seal.
-
Put on your safety goggles.
-
Finally, put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling and Use:
-
When weighing the solid, do so within the fume hood to contain any dust.
-
If creating a solution, add the this compound to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Decontamination and Doffing PPE:
-
After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
To remove PPE, first, take off your gloves using a technique that avoids touching the outer surface with your bare hands.
-
Next, remove your lab coat, followed by your safety goggles and respirator.
-
Wash your hands thoroughly with soap and water after removing all PPE.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow:
Disposal Best Practices:
-
Consult Local Regulations: Always adhere to your institution's and local authorities' guidelines for hazardous waste disposal.[1]
-
Waste Containers: Use clearly labeled, dedicated hazardous waste containers for solid and liquid waste.
-
Container Rinsing: The original container should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[1]
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, ensuring both your personal safety and the integrity of your scientific endeavors.
References
-
3M. (n.d.). 3M P100 Respirator Cartridge/Filter 60925 (1 Pair) - NIOSH, For Formaldehyde, Organic Vapors & Particulates. Retrieved from [Link]
-
PK Safety. (n.d.). 3M 2097 P100 Particulate / Organic Vapor Filter (Pair). Retrieved from [Link]
-
University of Georgia. (n.d.). Standard Operating Procedure: Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
-
Legion Safety. (n.d.). 3M Breathe Easy PAPR - Combination - HE Cartridge FR-40. Retrieved from [Link]
-
Airgas. (n.d.). 3M™ Organic Vapor, Asbestos, Formaldehyde, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]
-
University of Toronto. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. research.uga.edu [research.uga.edu]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. fishersci.com [fishersci.com]
- 6. eurotecwater.com [eurotecwater.com]
- 7. pksafety.com [pksafety.com]
- 8. legionsafety.com [legionsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
